molecular formula C13H13N B1587667 3-Methyl-2-(p-tolyl)pyridine CAS No. 64291-96-9

3-Methyl-2-(p-tolyl)pyridine

Cat. No.: B1587667
CAS No.: 64291-96-9
M. Wt: 183.25 g/mol
InChI Key: RYRDKQYQAMRCHF-UHFFFAOYSA-N
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Description

3-Methyl-2-(p-tolyl)pyridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)pyridine
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InChI

InChI=1S/C13H13N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h3-9H,1-2H3
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InChI Key

RYRDKQYQAMRCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13N
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DSSTOX Substance ID

DTXSID30982845
Record name 3-Methyl-2-(4-methylphenyl)pyridine
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Molecular Weight

183.25 g/mol
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CAS No.

64291-96-9
Record name 3-Methyl-2-(4-methylphenyl)pyridine
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Record name 3-Methyl-2-(p-tolyl)pyridine
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Record name 3-Methyl-2-(4-methylphenyl)pyridine
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Record name 3-methyl-2-(p-tolyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. We will delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and classical pyridine syntheses. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Each described protocol is designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The specific substitution pattern of this compound, featuring both a methyl and a tolyl group on the pyridine ring, presents a unique steric and electronic profile, making it an attractive target for the development of novel bioactive compounds and advanced materials. This guide will explore the most efficient and versatile methods for the synthesis of this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve the formation of the C2-C(p-tolyl) bond as a key step. This can be achieved through modern cross-coupling reactions. Alternatively, the pyridine ring itself can be constructed through cyclization reactions. This guide will focus on three primary and effective strategies:

  • Suzuki-Miyaura Cross-Coupling: A powerful and versatile method for the formation of C-C bonds.

  • Negishi Cross-Coupling: Another robust palladium-catalyzed cross-coupling reaction with a broad substrate scope.

  • Kröhnke Pyridine Synthesis: A classic and effective method for the construction of substituted pyridine rings.

The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for more complex derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

The palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. For the synthesis of this compound, these methods offer a direct and efficient approach.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronate ester) and an organic halide or triflate.[1][2] For the synthesis of this compound, this involves the coupling of a 2-halo-3-methylpyridine with p-tolylboronic acid.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-chloro-3-methylpyridine with p-tolylboronic acid.

Materials:

  • 2-Chloro-3-methylpyridine

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-methylpyridine (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • Degas the reaction mixture for an additional 10-15 minutes by bubbling the inert gas through the solution.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Data Summary: Suzuki-Miyaura Coupling Parameters

ParameterValueRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.[3]
Base K₃PO₄A strong base that facilitates the transmetalation step.[1]
Solvent Toluene/WaterA biphasic solvent system that promotes the reaction and dissolves the inorganic base.[3]
Temperature 100-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Stoichiometry 1.2 eq. boronic acidA slight excess of the boronic acid ensures complete consumption of the halide.
Negishi Cross-Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[4] This method is particularly useful due to the high reactivity of organozinc reagents and their tolerance to a wide range of functional groups. For the synthesis of this compound, this would involve the coupling of a 2-halo-3-methylpyridine with a p-tolylzinc reagent.

Mechanism of the Negishi Coupling:

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Negishi_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-ZnX) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product

Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of 2-bromo-3-methylpyridine with p-tolylzinc chloride.

Materials:

  • 2-Bromo-3-methylpyridine

  • 4-Bromotoluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂) solution in THF

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

Part 1: Preparation of the Organozinc Reagent (p-tolylzinc chloride)

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve 4-bromotoluene (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.0 equiv) to the solution and stir for 30 minutes at -78 °C to form p-tolyllithium.

  • In a separate flask, prepare a solution of zinc chloride (1.0 equiv) in anhydrous THF.

  • Slowly transfer the cold p-tolyllithium solution to the zinc chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of p-tolylzinc chloride is ready for use.[5]

Part 2: Cross-Coupling Reaction

  • Under an inert atmosphere, dissolve 2-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF.

  • To this solution, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

  • Slowly add the prepared p-tolylzinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or GC/MS. The reaction time can vary from a few hours to overnight.[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic method for the preparation of substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6][7] This method is highly versatile for the synthesis of 2,4,6-trisubstituted pyridines. While not a direct route to this compound, a modification of this approach can be envisioned.

Mechanism of the Kröhnke Pyridine Synthesis:

The reaction proceeds through a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[7]

Krohnke_Mechanism Pyridinium_Ylide Pyridinium Ylide Michael_Addition Michael Addition (+ α,β-unsaturated carbonyl) Pyridinium_Ylide->Michael_Addition 1,5-Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Addition->1,5-Dicarbonyl Cyclization Cyclization (+ NH₃) 1,5-Dicarbonyl->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Aromatization Aromatization (- H₂O) Dihydropyridine->Aromatization Pyridine Substituted Pyridine Aromatization->Pyridine

Simplified mechanism of the Kröhnke pyridine synthesis.

Experimental Protocol: Modified Kröhnke-type Synthesis

A plausible, though less direct, one-pot synthesis of this compound could involve the reaction of p-tolylacetylene, propionaldehyde, and a nitrogen source under specific catalytic conditions. However, a more established approach would involve the synthesis of an appropriate α,β-unsaturated ketone and its subsequent reaction. For the purpose of this guide, we will focus on the more direct cross-coupling methods.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Based on the structure of this compound and data for the analogous 3-methyl-2-phenylpyridine[4], the following spectral features are expected:

    • ¹H NMR (400 MHz, CDCl₃):

      • Aromatic protons of the pyridine ring and the tolyl group in the range of δ 7.0-8.6 ppm.

      • A singlet for the methyl group on the pyridine ring around δ 2.4 ppm.

      • A singlet for the methyl group on the tolyl ring around δ 2.4 ppm.

    • ¹³C NMR (101 MHz, CDCl₃):

      • Aromatic carbons in the range of δ 120-160 ppm.

      • The methyl carbon of the pyridine ring around δ 20 ppm.

      • The methyl carbon of the tolyl group around δ 21 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight (183.25 g/mol ).[8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point (if solid): To assess purity.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of this compound. The palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions represent the most direct and efficient approaches, offering high yields and broad functional group tolerance. The choice between these methods will largely depend on the availability of the respective organoboron or organozinc reagents and the specific requirements of the research project. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers engaged in the synthesis of substituted pyridines for applications in drug discovery and materials science.

References

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Kröhnke pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
  • Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Retrieved from [Link]

  • Kelly, S. E. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(21), 8283–8286.
  • Molbank. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 3-methyl pyridine.
  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012).
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2011). Journal of the American Chemical Society, 133(42), 16790-16793.
  • Kröhnke Pyridine Synthesis: O R R O R. (n.d.). Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. (2022). RSC Advances, 12(14), 8683-8689.
  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. (2003). Tetrahedron, 59(35), 6857-6862.
  • Google Patents. (n.d.). Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Methyl-2-(p-tolyl)pyridine. Given the scarcity of publicly available, consolidated experimental spectra for this specific molecule, this document leverages expert interpretation and data from closely related analogs to present a predictive yet scientifically rigorous characterization. This approach is designed to empower researchers in the fields of medicinal chemistry, materials science, and synthetic chemistry with the knowledge to identify, characterize, and utilize this compound effectively.

The structural elucidation of novel or modified pyridine derivatives is a cornerstone of modern drug discovery and development. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules.[1] Their precise characterization is therefore of paramount importance. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing not just the data, but the scientific reasoning behind the spectral features.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a pyridine ring substituted at the 2-position with a p-tolyl group and at the 3-position with a methyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the carbon and hydrogen framework.

Experimental Protocol: NMR

A standard protocol for the acquisition of NMR spectra would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is based on the experimental data for the closely related analog, 3-methyl-2-phenylpyridine, with adjustments for the para-methyl group on the tolyl ring.[2]

Chemical Shift (δ, ppm) Multiplicity Assignment Predicted Integration
~8.55dH-6 (pyridine)1H
~7.58dH-4 (pyridine)1H
~7.45dH-2', H-6' (tolyl)2H
~7.25dH-3', H-5' (tolyl)2H
~7.18ddH-5 (pyridine)1H
~2.40sCH₃ (tolyl)3H
~2.35sCH₃ (pyridine)3H

Expert Analysis & Causality:

  • Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region. H-6, being adjacent to the nitrogen, will be the most deshielded and appear furthest downfield.[3] H-4 and H-5 will exhibit splitting patterns consistent with their coupling to each other.

  • Tolyl Protons: The tolyl group will display two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The presence of the electron-donating methyl group will slightly shield these protons compared to an unsubstituted phenyl ring.

  • Methyl Protons: Two distinct singlets are predicted for the two methyl groups. The tolyl methyl group is expected around 2.40 ppm, a typical chemical shift for a benzylic methyl group. The methyl group on the pyridine ring is predicted to be slightly upfield. The experimental data for 3-methyl-2-phenylpyridine shows this methyl signal at 2.38 ppm.[2]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is also extrapolated from the data for 3-methyl-2-phenylpyridine.[2]

Chemical Shift (δ, ppm) Assignment
~158.5C-2 (pyridine)
~146.8C-6 (pyridine)
~140.4C-4 (pyridine)
~138.3C-1' (tolyl)
~137.5C-4' (tolyl)
~130.6C-3 (pyridine)
~129.0C-3', C-5' (tolyl)
~128.0C-2', C-6' (tolyl)
~121.9C-5 (pyridine)
~21.2CH₃ (tolyl)
~19.9CH₃ (pyridine)

Expert Analysis & Causality:

  • Pyridine Carbons: The carbon atoms of the pyridine ring are found in the aromatic region. C-2, being directly attached to the nitrogen and the tolyl group, will be significantly deshielded.

  • Tolyl Carbons: The tolyl ring will exhibit four distinct signals. The ipso-carbon (C-1') and the carbon bearing the methyl group (C-4') will have characteristic chemical shifts. The remaining four aromatic carbons will appear as two signals due to the symmetry of the p-tolyl group.

  • Methyl Carbons: The two methyl carbons are expected in the aliphatic region, typically below 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR

A common and convenient method for obtaining an IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Sample Preparation: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data

The predicted IR absorption bands for this compound are based on the known vibrational frequencies of substituted pyridines and aromatic compounds.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic (pyridine and tolyl)
2980-2850C-H stretchAliphatic (methyl groups)
1600-1580C=N stretchPyridine ring
1590-1450C=C stretchAromatic rings
1470-1430C-H bendAliphatic (methyl groups)
850-800C-H out-of-plane bend1,4-disubstituted benzene

Expert Analysis & Causality:

  • C-H Stretching: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. The sharper peaks are from the aromatic C-H bonds, while the bands just below 3000 cm⁻¹ are from the methyl C-H bonds.

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings. These are often complex and appear as a series of sharp bands.

  • C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic rings. A strong band in the 850-800 cm⁻¹ range would be indicative of the 1,4-disubstitution of the tolyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: MS

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₃N, giving it a monoisotopic mass of 183.10 g/mol .

m/z Proposed Fragment Notes
183[M]⁺•Molecular ion
182[M-H]⁺Loss of a hydrogen radical
168[M-CH₃]⁺Loss of a methyl radical
91[C₇H₇]⁺Tropylium ion

Expert Analysis & Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of an electron to form the molecular ion at m/z 183. Subsequent fragmentation can proceed through several pathways:

  • Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical, likely from one of the methyl groups, to form a stable ion at m/z 182.

  • Loss of a Methyl Radical: A prominent peak is expected at m/z 168, corresponding to the loss of a methyl radical. This is a common fragmentation pathway for methylated aromatic compounds.

  • Formation of the Tropylium Ion: Cleavage of the bond between the pyridine and tolyl rings can lead to the formation of the highly stable tropylium ion at m/z 91 from the tolyl moiety.

G mol C₁₃H₁₃N m/z = 183 (Molecular Ion) frag1 [M-H]⁺ m/z = 182 mol->frag1 - H• frag2 [M-CH₃]⁺ m/z = 168 mol->frag2 - CH₃• frag3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) mol->frag3 Ring Cleavage

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from closely related analogs and fundamental principles of spectroscopy, we have outlined the expected NMR, IR, and MS data. This information serves as a valuable resource for researchers working with this compound, enabling them to confidently identify it, assess its purity, and understand its structural features. The provided protocols also offer a standardized approach for the experimental acquisition of this data.

References

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Organic Letters. Available at: [Link]

  • Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING, 3(2). Available at: [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(p-Tolyl)pyridine. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 347-352. Available at: [Link]

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An In-depth Technical Guide to 3-Methyl-2-(p-tolyl)pyridine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of 3-Methyl-2-(p-tolyl)pyridine. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the structural characteristics, predicted physicochemical parameters, and spectral properties of this compound. Furthermore, a detailed synthetic protocol via the Suzuki-Miyaura cross-coupling reaction is presented, along with an exploration of its potential reactivity and biological significance based on the broader class of substituted 2-arylpyridines. This guide aims to be a valuable resource for those interested in the synthesis and evaluation of novel pyridine-based compounds for therapeutic applications.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for drug design. The introduction of aryl substituents onto the pyridine ring, creating compounds such as this compound, allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity. Substituted 2-arylpyridines have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This guide focuses specifically on this compound, a molecule with potential for further investigation in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and predicted physicochemical parameters for this compound.

PropertyValueSource
IUPAC Name This compoundAdvanced ChemBlocks[2]
Synonyms 3-Methyl-2-(4-methylphenyl)pyridine, 2-(4-Methylphenyl)-3-methylpyridineChemicalBook[3]
CAS Number 64291-96-9Advanced ChemBlocks[2]
Molecular Formula C₁₃H₁₃NAdvanced ChemBlocks[2]
Molecular Weight 183.25 g/mol Advanced ChemBlocks[2]
Predicted Boiling Point 286.0 ± 9.0 °CChemicalBook[3]
Predicted Density 1.015 ± 0.06 g/cm³ChemicalBook[3]
Predicted pKa 5.03 ± 0.25ChemicalBook[3]
Melting Point Not available (For the isomer 4-Methyl-2-(p-tolyl)pyridine: 52 °C)TCI Chemicals[4]
Chemical Structure

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 2-arylpyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions.[5][6] These methods offer high yields and good functional group tolerance. Below is a detailed, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] For the synthesis of this compound, the key disconnection is between the pyridine and tolyl rings. The reaction involves the coupling of 2-halo-3-methylpyridine with p-tolylboronic acid.

G reactant1 2-Bromo-3-methylpyridine product This compound reactant1->product reactant2 p-Tolylboronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product Catalyst base K₂CO₃ base->product Base

Figure 2: Synthetic scheme for this compound via Suzuki-Miyaura coupling.

Experimental Protocol

Materials:

  • 2-Bromo-3-methylpyridine

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Chemical Reactivity and Spectral Characterization

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the attached aryl and methyl substituents. The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly when activated.

Expected Spectral Properties
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and tolyl rings. The methyl protons on the pyridine and tolyl groups will appear as singlets, likely in the range of δ 2.3-2.5 ppm. The aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm), with characteristic coupling patterns for the substituted pyridine and p-disubstituted benzene rings.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The methyl carbons will appear in the upfield region (around δ 20 ppm). The aromatic and pyridine carbons will resonate in the downfield region (δ 120-160 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 183.25, corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The structural motif of 2-arylpyridines is present in a number of compounds with demonstrated biological activity. The introduction of a methyl group at the 3-position and a p-tolyl group at the 2-position of the pyridine ring can influence the compound's lipophilicity, steric profile, and electronic distribution, all of which are critical determinants of pharmacological activity.

Cytotoxicity and Anticancer Potential

Studies on substituted 2-arylpyridines have shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action is often attributed to the inhibition of key cellular processes or signaling pathways. The specific substitution pattern on both the pyridine and aryl rings plays a crucial role in determining the potency and selectivity of the cytotoxic effects. Therefore, this compound represents a novel scaffold that warrants investigation for its potential anticancer properties.

Other Potential Pharmacological Activities

Beyond anticancer activity, pyridine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. The specific biological profile of this compound remains to be elucidated through dedicated pharmacological screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling substituted pyridines should be followed. These compounds are typically irritants and may be harmful if ingested or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the SDS for structurally related compounds such as 3-picoline or 2-phenylpyridine.[11]

Conclusion

This compound is a substituted 2-arylpyridine with potential for exploration in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed and practical synthetic protocol, and an outlook on its potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into this and related compounds. The continued exploration of novel pyridine derivatives is a promising avenue for the development of new therapeutic agents.

References

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  • Chiloane, L. G., et al. (2021). Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. Molecules, 26(15), 4503.
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  • Papakonstantinou, I., et al. (2021). New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 218, 113387.
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  • Supporting Information for an unspecified article.
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The Strategic Synthesis of 2,3-Disubstituted Pyridines: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-disubstituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science, underpinning the pharmacological activity and functional properties of a vast array of critical compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this privileged heterocyclic core. We will traverse the historical landscape from early, often serendipitous, discoveries to the development of classical synthetic strategies that provided the first entries to this substitution pattern. The guide then transitions to the modern era, offering a detailed examination of contemporary, regioselective methodologies, including directed ortho-metalation, transition metal-catalyzed cross-coupling, and C-H functionalization. Each section is grounded in mechanistic principles, providing not just the "how" but the "why" behind experimental design. Detailed, field-proven protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this vital chemical scaffold.

Introduction: The Enduring Significance of the 2,3-Disubstituted Pyridine Core

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, is a ubiquitous feature in a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Among the various substitution patterns, the 2,3-disubstituted arrangement presents a unique and often challenging synthetic puzzle, the solution to which unlocks access to a wealth of biologically active molecules. The distinct electronic and steric environment created by adjacent substituents at the C2 and C3 positions gives rise to specific molecular conformations and interactions with biological targets, making this scaffold particularly valuable in drug discovery.[2][3]

From potent anti-inflammatory agents to novel anticancer therapeutics, the 2,3-disubstituted pyridine core has proven to be a versatile platform for the development of innovative medicines.[2][4] This guide will provide a comprehensive journey through the history and synthesis of this important molecular framework, offering both historical context and practical, modern synthetic solutions.

A Historical Perspective: From Classical Reactions to the Dawn of Regioselectivity

The history of pyridine synthesis is rich, dating back to the mid-19th century with its initial isolation from bone oil.[5] However, the specific and controlled synthesis of 2,3-disubstituted pyridines evolved more gradually, often as a consequence of broader synthetic methodologies.

Early Approaches: The Guareschi and Bohlmann-Rahtz Syntheses

Early methods for pyridine synthesis were not always conducive to producing the 2,3-disubstitution pattern with high regioselectivity. However, some classical named reactions provided pathways to this arrangement, albeit sometimes with limitations in substrate scope or control.

The Guareschi-Thorpe synthesis , a variation of the Hantzsch pyridine synthesis, utilizes a cyanoacetamide as the nitrogen-containing component.[6][7] This multicomponent reaction can, depending on the nature of the 1,3-dicarbonyl compound, lead to the formation of pyridones that can be further functionalized to 2,3-disubstituted pyridines.[6][8]

The Bohlmann-Rahtz pyridine synthesis , first reported in 1957, involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[9][10] This method offered a more direct route to pyridines with substitution at the 2 and 3 positions.[11]

GUARESCHI_SYNTHESIS reagents β-Dicarbonyl + Cyanoacetamide + Ammonia/Amine intermediate Acyclic Intermediate reagents->intermediate Condensation cyclization Cyclization & Dehydration intermediate->cyclization pyridone 2-Pyridone cyclization->pyridone functionalization Further Functionalization pyridone->functionalization product 2,3-Disubstituted Pyridine functionalization->product

Figure 1: Conceptual workflow of the Guareschi-Thorpe synthesis for 2,3-disubstituted pyridines.
The Rise of Pre-functionalized Building Blocks: The Utility of Dihalopyridines

A significant leap forward in the controlled synthesis of 2,3-disubstituted pyridines came with the use of pre-functionalized pyridine rings, particularly 2,3-dihalopyridines. These substrates provide distinct reactive handles at the desired positions, allowing for sequential and regioselective introduction of substituents. The synthesis of these crucial building blocks, such as 2,3-dichloropyridine, became a critical area of research.[12] The ability to selectively functionalize one halogen over the other opened the door to a wide range of 2,3-disubstituted products.

Modern Synthetic Methodologies: Precision and Efficiency

The contemporary synthetic chemist's toolbox for accessing 2,3-disubstituted pyridines is diverse and powerful, characterized by high regioselectivity, functional group tolerance, and catalytic efficiency.

Directed ortho-Metalation (DoM) of 2-Substituted Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[5] In the context of pyridine synthesis, a substituent at the C2 position can direct a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the C3 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a substituent at the C3 position. The 2-chloro group is a particularly effective directing group in this regard.[13]

DIRECTED_ORTHO_METALATION start 2-Chloropyridine base LDA, THF, -78 °C start->base Deprotonation lithiation C3-Lithiation base->lithiation electrophile Electrophile (E+) lithiation->electrophile Quenching product 2-Chloro-3-substituted Pyridine electrophile->product

Figure 2: Workflow for Directed ortho-Metalation of 2-Chloropyridine.

Experimental Protocol: Directed ortho-Metalation of 2-Chloropyridine [13]

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equiv) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.1 equiv, solution in hexanes).

  • Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).[13]

  • Add 2-chloropyridine (1.0 equiv) dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture for 1 hour at this temperature to ensure complete lithiation.[13]

  • Add the desired electrophile (e.g., dimethylformamide (DMF), 1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature, then extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Directed ortho-Metalation of 2-Chloropyridine [13]

ElectrophileProductYield (%)
DMF2-chloro-3-formylpyridine85
PhCHO(2-chloropyridin-3-yl)(phenyl)methanol90
MeI2-chloro-3-methylpyridine75
I₂2-chloro-3-iodopyridine88
Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, and the preparation of 2,3-disubstituted pyridines is no exception. The Suzuki-Miyaura coupling, in particular, has been widely employed.[14] Starting from a 2,3-dihalopyridine, sequential or selective cross-coupling reactions can be performed to introduce two different substituents with high precision.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine [15]

  • In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), sodium carbonate (Na₂CO₃) as the base, and a mixture of an organic solvent (e.g., DMF) and water.

  • Add palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) as the catalyst.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[15]

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine [15]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-phenyl-3,5-dichloropyridine92
4-Methylphenylboronic acid2-(4-methylphenyl)-3,5-dichloropyridine95
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-3,5-dichloropyridine93
C-H Functionalization: The Modern Frontier

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[16] In the context of 2,3-disubstituted pyridines, C-H activation strategies allow for the direct introduction of substituents at the C3 position of a 2-substituted pyridine, bypassing the need for pre-functionalization.[17]

Palladium-catalyzed C-H activation, often directed by the pyridine nitrogen, has emerged as a powerful tool.[16] The mechanism typically involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner to form the desired C-C or C-heteroatom bond.[18]

CH_ACTIVATION start 2-Substituted Pyridine catalyst Pd Catalyst start->catalyst activation C-H Activation at C3 catalyst->activation Directing Group Assistance coupling_partner Coupling Partner activation->coupling_partner Reaction product 2,3-Disubstituted Pyridine coupling_partner->product

Figure 3: Generalized scheme for C-H functionalization of a 2-substituted pyridine.

Applications in Drug Discovery and Development

The 2,3-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to present functional groups in a well-defined spatial arrangement, facilitating precise interactions with biological targets.

A notable example is the development of potent and non-emetic phosphodiesterase 4 (PDE4) inhibitors for the treatment of asthma.[3] In this work, a series of 2,3-disubstituted pyridines were synthesized and evaluated, leading to the identification of compounds with significant anti-inflammatory efficacy without the common side effect of emesis.[3]

Furthermore, pyrido[2,3-d]pyrimidines, which are fused 2,3-disubstituted pyridine derivatives, have been investigated as potent anticancer agents. These compounds can act as inhibitors of crucial cellular targets like dihydrofolate reductase (DHFR) or Pim-1 kinase, leading to the induction of apoptosis in cancer cells.[2][19]

Conclusion and Future Outlook

The journey of the 2,3-disubstituted pyridine core, from its incidental formation in early organic reactions to its targeted and efficient synthesis through modern catalytic methods, reflects the broader evolution of synthetic organic chemistry. The development of regioselective strategies has been paramount in unlocking the full potential of this valuable scaffold. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can anticipate the emergence of even more efficient and sustainable methods for the synthesis of these important molecules. The continued exploration of 2,3-disubstituted pyridines in drug discovery and materials science will undoubtedly lead to the development of novel therapeutics and functional materials with significant societal impact.

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The Architectural Versatility of Substituted Pyridines: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents one of the most prolific and enduring scaffolds in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the design of therapeutic agents across a vast spectrum of diseases.[1] From FDA-approved blockbuster drugs to cutting-edge clinical candidates, the pyridine nucleus is a testament to the power of privileged structures in drug discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the multifaceted biological activities of substituted pyridines and the experimental methodologies required to elucidate their therapeutic potential. We will delve into the core mechanisms of action, present field-proven experimental protocols, and offer insights into the structure-activity relationships that govern their efficacy.

I. The Anticancer Potential of Substituted Pyridines: Targeting the Hallmarks of Malignancy

The fight against cancer has been significantly advanced by the development of targeted therapies, and substituted pyridines have emerged as a crucial class of compounds in this arena. Their ability to interact with key enzymatic and structural components of cancer cells allows for the disruption of critical pathways involved in tumor growth, proliferation, and survival.[2]

A. Key Mechanistic Insights into Anticancer Activity

Substituted pyridines exert their anticancer effects through a variety of mechanisms, often by inhibiting key players in oncogenic signaling pathways.

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[3] Several pyridine derivatives have been developed as potent VEGFR-2 inhibitors.[2][3][4] For instance, a series of pyridine-ureas have shown significant inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the low micromolar range.[2] Another pyridine derivative demonstrated potent VEGFR-2 inhibition with an IC50 value of 65 nM, coupled with cytotoxic effects against hepatic (HepG2) and breast (MCF-7) cancer cell lines.[2]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain diarylpyridines act as tubulin polymerization inhibitors by binding to the colchicine binding site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • Other Mechanisms: Pyridine derivatives have also been shown to inhibit other important targets in cancer, including the androgen receptor, topoisomerase enzymes, and human carbonic anhydrase.[1]

B. Tabulated Anticancer Activity Data

The following table summarizes the anticancer activity of selected substituted pyridine derivatives against various cancer cell lines.

Compound ClassSpecific Compound ExampleTarget Cancer Cell LineIC50 ValueKey Mechanism of ActionReference
Pyridine-based dihydrazoneCompound 27Ishikawa (endometrial)8.26 µMNot specified[2]
Pyridine derivativeCompound 31HepG2 (hepatic), MCF-7 (breast)21.00 µM, 26.10 µMVEGFR-2 inhibition (IC50 = 65 nM)[2]
DiarylpyridineCompound 10tHeLa, MCF-7, SGC-7901Sub-micromolarTubulin polymerization inhibition[5]
Pyridine-ureaCompound 8eMCF-7 (breast)0.22 µM (48h), 0.11 µM (72h)VEGFR-2 inhibition (IC50 = 3.93 µM)
2-(4-hydroxylphenyl)pyrimidine analogII-9OHMCF-7 (breast)19-fold more efficacious than tamoxifenDual ERα/VEGFR-2 inhibition[6]
C. Experimental Workflow: Assessing In Vitro Anticancer Efficacy

A robust and reliable method for determining the cytotoxic potential of novel substituted pyridines is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Causality and Self-Validation: The MTT assay is a primary screening tool that provides a quantitative measure of a compound's ability to reduce cell viability. The inclusion of a vehicle control is crucial to account for any effects of the solvent on cell growth. A known anticancer drug as a positive control validates the assay's ability to detect cytotoxic effects. It is important to note that the MTT assay measures metabolic activity and a decrease in this activity may not always correlate with cell death. Therefore, positive hits from this assay should be followed up with more specific assays for apoptosis or cell cycle analysis to elucidate the mechanism of action.

D. Visualizing the Mechanism: VEGFR-2 Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a substituted pyridine inhibitor.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridine Substituted Pyridine Inhibitor Pyridine->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted pyridine.

II. Combating Microbial Threats: The Antimicrobial and Antifungal Efficacy of Substituted Pyridines

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted pyridines have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][7]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of pyridine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific substitution pattern, some common modes of action include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many substituted pyridines allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Enzyme Inhibition: Pyridine-containing compounds can inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby blocking DNA replication or folic acid synthesis.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some pyridine derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional treatments.

B. Tabulated Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative substituted pyridine compounds against various microbial strains.

Compound ClassSpecific Compound ExampleTarget MicroorganismMIC Value (µg/mL)Reference
Nicotinoyl thioureasCompounds 30-34S. aureus, E. faecalis, E. coli31.25 - 62.5[1]
N-alkylated pyridine saltsCompound 66S. aureus, E. coli56 ± 0.5% and 55 ± 0.5% inhibition at 100 µg/mL[1]
Thiophene-pyridine hybridCompound 80Aspergillus fumigatus, Syncephalastrum racemosumBetter than Amphotericin B[7]
Pyridinone derivativePYRCandida albicans12.5[8]
Thiazole-pyridine hybridCompounds 94a-cS. aureus, C. albicansEffective against all tested strains[1]
C. Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the substituted pyridine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Causality and Self-Validation: This method provides a quantitative measure of the potency of an antimicrobial agent. The growth control well is essential to ensure that the inoculum is viable and that the growth conditions are adequate. The sterility control well confirms that the medium is not contaminated. The use of standardized inocula and incubation conditions is critical for the reproducibility of the results.

D. Visualizing the Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the workflow for the broth microdilution assay.

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of pyridine compound in 96-well plate Inoculation Inoculate wells with microbial suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Controls Include Growth Control (no compound) and Sterility Control (no inoculum) Inoculation->Controls Incubation Incubate at 35-37°C (18-24h for bacteria, 24-48h for fungi) Controls->Incubation Observation Visually inspect for growth or measure OD600 Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Halting Viral Replication: The Antiviral Promise of Substituted Pyridines

The ongoing threat of viral pandemics underscores the critical need for novel antiviral therapies. Substituted pyridines have demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), influenza, and coronaviruses.

A. Key Mechanisms of Antiviral Action

Pyridine derivatives can interfere with various stages of the viral life cycle:

  • Inhibition of Viral Enzymes: A primary mechanism of antiviral action is the inhibition of essential viral enzymes. For example, certain pyridine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, binding to a hydrophobic pocket in the enzyme and allosterically inhibiting its activity.[9]

  • Blocking Viral Entry: Some compounds can prevent the virus from entering host cells by interfering with the interaction between viral surface proteins and host cell receptors.

  • Inhibition of Viral Replication and Assembly: Pyridine-containing molecules can also disrupt the replication of the viral genome or the assembly of new virus particles.

B. Experimental Workflow: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound.

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the substituted pyridine compound. In parallel, prepare a viral stock with a known titer.

  • Infection: Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour) before adding the mixture to the cell monolayer. Alternatively, pre-treat the cells with the compound before adding the virus.

  • Adsorption and Overlay: Allow the virus to adsorb to the cells for 1-2 hours. Then, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

  • Plaque Visualization and Counting: Fix and stain the cells with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.

Causality and Self-Validation: This assay directly measures the ability of a compound to inhibit the infectious cycle of a virus. The use of a known viral titer ensures the reproducibility of the assay. The virus control is essential for calculating the percentage of inhibition. A positive control (a known antiviral drug) should also be included to validate the assay.

IV. Quelling the Fire: The Anti-inflammatory Properties of Substituted Pyridines

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyridines have emerged as promising anti-inflammatory agents, primarily through their ability to modulate the production of inflammatory mediators.[2]

A. Mechanism of Anti-inflammatory Action: COX Inhibition

A major mechanism of action for many anti-inflammatory pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with COX-1 inhibition. Several pyridazine derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors, with some exhibiting IC50 values in the sub-micromolar range.[7]

B. Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.

  • Animal Acclimatization and Grouping: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week. Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups for different doses of the substituted pyridine compound.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally at a specified time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Causality and Self-Validation: This in vivo model mimics the acute inflammatory response. The use of a positive control like indomethacin validates the model's responsiveness to anti-inflammatory agents. The measurement of paw volume at multiple time points allows for the assessment of the time course of the anti-inflammatory effect.

C. Visualizing the Mechanism: The Cyclooxygenase (COX) Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and their inhibition by substituted pyridines.

COX_Pathway cluster_membrane Cell Membrane Phospholipids cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Pyridine_Inhibitor Substituted Pyridine (Selective COX-2 Inhibitor) Pyridine_Inhibitor->COX2 Inhibits

Caption: The cyclooxygenase (COX) pathway and selective inhibition of COX-2 by a substituted pyridine.

V. Protecting the Brain: The Neuroprotective Potential of Substituted Pyridines

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. Substituted pyridines have shown promise as neuroprotective agents by targeting key pathological processes in these disorders.

A. Mechanisms of Neuroprotective Action
  • Inhibition of Amyloid-Beta Aggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenic cascade.[10][11] Certain pyridine derivatives have been shown to inhibit the aggregation of Aβ, thereby potentially preventing the formation of toxic oligomers and plaques.

  • Antioxidant Activity: Oxidative stress is a common feature of neurodegenerative diseases. Some substituted pyridines possess antioxidant properties, enabling them to scavenge reactive oxygen species and protect neurons from oxidative damage.

  • Cholinesterase Inhibition: Enhancing cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE) is a therapeutic strategy for Alzheimer's disease. Some pyridine-based compounds have been developed as AChE inhibitors.

B. Experimental Workflow: Assessing Neuroprotection in a Cell-Based Model

An in vitro model using neuronal cells (e.g., SH-SY5Y or PC12 cells) exposed to a neurotoxic stimulus (e.g., amyloid-beta oligomers or glutamate) can be used to evaluate the neuroprotective effects of substituted pyridines. The MTT assay, as described in the anticancer section, can be adapted for this purpose to assess cell viability.

Causality and Self-Validation: In this context, an increase in cell viability in the presence of the pyridine compound compared to cells treated with the neurotoxin alone indicates a neuroprotective effect. Appropriate controls, including cells treated with the vehicle, the neurotoxin alone, and the pyridine compound alone (to check for inherent toxicity), are essential for the interpretation of the results.

VI. Conclusion and Future Directions

The substituted pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its biological activity to target a wide array of diseases. The examples and protocols presented in this guide highlight the significant potential of this privileged structure in anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective drug discovery.

Future research in this field will likely focus on several key areas:

  • Rational Drug Design: The use of computational modeling and structure-based drug design will continue to play a crucial role in the development of more potent and selective pyridine-based inhibitors.

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the pyridine scaffold with other pharmacophores holds promise for the development of multi-target drugs with enhanced efficacy.

  • Targeted Drug Delivery: The development of drug delivery systems that can specifically target pyridine-based drugs to the site of action will be important for improving their therapeutic index and reducing off-target effects.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of substituted pyridines and contribute to the development of the next generation of life-saving medicines.

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A Theoretical and Computational Deep Dive into 3-Methyl-2-(p-tolyl)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 3-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this paper outlines a systematic approach to elucidate the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a methodological blueprint and expert insights into the interpretation of computational data for pyridine-based compounds.

Introduction: The Significance of the Pyridine Scaffold

Pyridine, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug design.[1] Its structural similarity to benzene, with a nitrogen atom replacing a methine group, confers unique physicochemical properties, including enhanced water solubility and the ability to form hydrogen bonds.[1][2][3] These traits make the pyridine ring a prevalent feature in a multitude of FDA-approved drugs with a wide range of biological activities.[1][2][4] The title compound, this compound (CAS: 64291-96-9, Formula: C13H13N), is a derivative that combines the pyridine core with methyl and tolyl substitutions, which are expected to modulate its electronic and steric properties significantly.[5][6]

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for accelerating the discovery and optimization of pyridine-based therapeutic agents.[1][7] DFT allows for the prediction of a wide array of molecular properties, offering profound insights into electronic structure, molecular geometry, and reactivity at the atomic level.[1][8][9] This guide will detail the application of these computational methods to thoroughly characterize this compound.

Computational Methodology: A Self-Validating System

The accuracy of computational predictions is intrinsically tied to the chosen methodology. For a molecule like this compound, a well-established protocol involving DFT is the industry standard for reliable results. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method, combined with a suitable basis set such as 6-311++G(d,p), offers a robust balance of computational cost and accuracy for organic molecules.[7][9]

Experimental Protocol: Step-by-Step Computational Workflow
  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is drawn using a molecular editor and subjected to a geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • This process finds the lowest energy conformation of the molecule, providing key geometric parameters like bond lengths, bond angles, and dihedral angles.[8]

    • A frequency calculation is then performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Spectroscopic Analysis (FT-IR, FT-Raman, UV-Vis):

    • Vibrational frequencies are calculated from the optimized geometry to predict the FT-IR and FT-Raman spectra.[10][11] These theoretical spectra are invaluable for interpreting experimental data.

    • Electronic transitions are predicted using Time-Dependent DFT (TD-DFT) at the same level of theory to simulate the UV-Vis spectrum, providing insights into the electronic absorption properties.[7][9]

  • Electronic Properties Analysis (HOMO-LUMO, MEP):

    • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized, and their energy gap is calculated.[12] This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[13]

    • A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[12]

  • Non-Linear Optical (NLO) Properties Calculation:

    • The first-order hyperpolarizability (β) is calculated to assess the NLO properties of the molecule. Materials with significant NLO properties have potential applications in optoelectronics.[14][15][16]

Diagram: Computational Workflow for this compound Analysis

G A Initial Molecular Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure C->D E Vibrational Analysis (FT-IR, FT-Raman) D->E F TD-DFT Calculation D->F H HOMO-LUMO Analysis D->H I MEP Analysis D->I J NLO Property Calculation D->J G UV-Vis Spectrum F->G

Caption: A flowchart illustrating the key steps in the computational analysis of this compound.

Structural Analysis: The Geometric Landscape

The optimized geometry of this compound would reveal the spatial arrangement of its atoms. A key parameter to analyze is the dihedral angle between the pyridine and tolyl rings. A non-planar arrangement is expected, which would influence the degree of π-conjugation between the two aromatic systems. The bond lengths and angles within the pyridine and tolyl rings are expected to be consistent with those of other substituted pyridines and toluenes.[17][18]

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (Å or °)Justification
C-N bond lengths (pyridine)~1.34 ÅTypical for aromatic C-N bonds in pyridine rings.
C-C bond length (inter-ring)~1.49 ÅSingle bond character between two sp2 hybridized carbons.
Dihedral Angle (Pyridine-Tolyl)20-40°Steric hindrance between the rings prevents a planar conformation.

Spectroscopic Characterization: A Vibrational and Electronic Fingerprint

Vibrational Analysis (FT-IR and FT-Raman)

The calculated vibrational frequencies provide a detailed assignment of the experimental FT-IR and FT-Raman spectra.[10][11][19] Key vibrational modes to analyze include:

  • C-H stretching vibrations: Aromatic C-H stretches are typically observed in the 3000-3100 cm⁻¹ region, while methyl C-H stretches appear in the 2850-2980 cm⁻¹ range.

  • C=C and C=N stretching vibrations: These are characteristic of the aromatic rings and are expected in the 1400-1650 cm⁻¹ region.

  • Ring breathing modes: These vibrations are sensitive to the substitution pattern and provide a unique fingerprint for the molecule.

Electronic Analysis (UV-Vis)

The TD-DFT calculations predict the electronic transitions responsible for the UV-Vis absorption spectrum. The primary transitions are expected to be π → π* in nature, originating from the aromatic rings. The position of the maximum absorption wavelength (λ_max) is influenced by the extent of conjugation and the nature of the substituents.

Frontier Molecular Orbital (FMO) Analysis: Reactivity and Stability

The HOMO and LUMO are the key orbitals involved in chemical reactions.[12] The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[13] For this compound, the HOMO is expected to be localized primarily on the tolyl ring, which is more electron-rich, while the LUMO will likely be distributed over the electron-deficient pyridine ring.

Diagram: Conceptual HOMO-LUMO Distribution

G cluster_0 HOMO cluster_1 LUMO HOMO Highest Occupied Molecular Orbital (Electron Donor) HOMO_loc Localized on Tolyl Ring HOMO->HOMO_loc LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) LUMO_loc Localized on Pyridine Ring LUMO->LUMO_loc

Caption: Expected localization of HOMO and LUMO in this compound.

Table 2: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy-5.5 to -6.5 eVIndicates the propensity to donate electrons.
LUMO Energy-0.5 to -1.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap4.0 to 5.0 eVA large gap suggests high kinetic stability.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[12] For this compound, the MEP map is expected to show:

  • Negative potential (red/yellow): Localized around the nitrogen atom of the pyridine ring, indicating the most probable site for electrophilic attack.

  • Positive potential (blue): Associated with the hydrogen atoms, particularly those of the methyl groups.

Non-Linear Optical (NLO) Properties: Potential for Advanced Materials

Organic molecules with large hyperpolarizabilities are of great interest for NLO applications.[14][15][16] The presence of donor (tolyl) and acceptor (pyridine) moieties connected by a π-system in this compound suggests that it may exhibit NLO properties. The calculated first-order hyperpolarizability (β) value would quantify this potential. A significant β value would indicate that this molecule could be a promising candidate for the development of new NLO materials.[15]

Implications for Drug Development and Future Directions

The pyridine moiety is a well-known pharmacophore, and understanding the detailed electronic and structural properties of derivatives like this compound is crucial for rational drug design.[2][4][20] The computational insights gained from the methods described in this guide can inform the synthesis of new analogues with tailored properties, such as improved binding affinity to a biological target or enhanced bioavailability. Future studies could involve molecular docking simulations of this compound with relevant protein targets to explore its potential as a therapeutic agent.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational approach for the in-depth study of this compound. By employing DFT and TD-DFT methods, a wealth of information regarding its geometry, spectroscopic signatures, electronic properties, and NLO potential can be elucidated. The methodologies and interpretations presented here serve as a robust framework for researchers in computational chemistry, materials science, and drug discovery to explore the properties and potential applications of this and other substituted pyridine compounds.

References

  • Ureña, F. P., Gómez, M. F., González, J. J. L., & Torres, E. M. (2003). A New Insight Into the Vibrational Analysis of Pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815–2839. [Link]

  • ResearchGate. (n.d.). A new insight into the vibrational analysis of pyridine. Retrieved January 21, 2026, from [Link]

  • Mahil Rani, S. (n.d.). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved January 21, 2026, from [Link]

  • Physics @ Manasagangotri. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). A new insight into the vibrational analysis of pyridine. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Retrieved January 21, 2026, from [Link]

  • arXiv. (2022). Computational Vibrational Spectroscopy. [Link]

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  • Rasayan Journal of Chemistry. (n.d.). DFT BASED ANALYSIS OF N-(3-METHYL-2, 6-DIPHENYL- PIPERIDIN-4-YLIDINE)-N'-PHENYL HYDRAZINE (3-MDPYP) MOLECULE. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. [Link]

  • ResearchGate. (n.d.). Optimized structure and HOMO/LUMO distribution of Py-Br. Retrieved January 21, 2026, from [Link]

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  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 21, 2026, from [Link]

  • PMC. (n.d.). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 21, 2026, from [Link]

  • Springer. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. [Link]

  • MDPI. (2022). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
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  • PMC. (n.d.). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Retrieved January 21, 2026, from [Link]

  • PMC. (n.d.). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Retrieved January 21, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-methyl pyridine, 108-99-6. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Nonlinear Optical Properties Tuning in Meso-Tetraphenylporphyrin Derivatives Substituted with Donor/Acceptor Groups in Picosecond and Nanosecond Regimes. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(p-tolyl)pyridine. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). 2,4,6-Tri-p-tolyl-pyridine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. Retrieved January 21, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Two primary synthetic strategies, the Kröhnke Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling reaction, are discussed in detail. This guide offers in-depth mechanistic insights, step-by-step experimental protocols, and expected characterization data to facilitate the successful synthesis and verification of the target compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest due to their prevalence in a wide array of biologically active molecules and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of their physicochemical properties, making them valuable scaffolds in medicinal chemistry and materials science. This compound, with its methyl and p-tolyl functionalities, presents an interesting target for the development of novel molecular entities. This application note details two robust and versatile methods for its synthesis.

Recommended Synthetic Pathways

Two highly effective methods for the synthesis of this compound are the Kröhnke Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling reaction. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and versatile method for the preparation of substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2][3]

Reaction Principle: The mechanism of the Kröhnke synthesis begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to form the final pyridine ring.[1][3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[4] For the synthesis of this compound, this involves the coupling of a 2-halo-3-methylpyridine with p-tolylboronic acid. This method is often preferred due to the mild reaction conditions and the high tolerance of various functional groups.[5]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium catalyst to the organohalide (2-halo-3-methylpyridine), transmetalation of the organoboron species (p-tolylboronic acid) to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 2-bromo-3-methylpyridine and p-tolylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-3-methylpyridine≥97%Commercially Available
p-Tolylboronic acid≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)≥99%Commercially Available
Sodium carbonate (Na₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
WaterDeionized-
Diethyl etherACS GradeCommercially Available
Petroleum etherACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Reaction Setup:

A general experimental workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 2-bromo-3-methylpyridine (1.0 mmol, 172 mg), p-tolylboronic acid (1.5 mmol, 204 mg), sodium carbonate (2.0 mmol, 212 mg), and palladium(II) acetate (0.005 mmol, 1.1 mg).

  • Add a magnetic stir bar to the flask.

  • Add N,N-Dimethylformamide (DMF, 6 mL) and deionized water (3.5 mL).

  • Seal the flask with a rubber septum and degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Place the flask in a preheated oil bath at 60 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (4 x 20 mL).

  • Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.[7]

Expected Yield: 70-85%

Characterization:

The final product, this compound, is expected to be a solid or oil. The identity and purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum will show signals for the pyridine ring protons, the tolyl ring protons, and the two methyl groups. Based on the closely related compound 3-methyl-2-phenylpyridine[1], the pyridine proton signals are expected in the aromatic region (δ 7.0-8.6 ppm). The tolyl protons should appear as two doublets in the aromatic region, and the two methyl groups as singlets around δ 2.4 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should show the expected number of signals for the 13 unique carbon atoms in the molecule. Based on 3-methyl-2-phenylpyridine[1], the pyridine and tolyl carbons will appear in the aromatic region (δ 120-160 ppm), and the methyl carbons will be in the aliphatic region (δ ~20 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃N, MW: 183.25 g/mol ).

Troubleshooting and Field-Proven Insights

  • Low Yield in Suzuki-Miyaura Coupling: If the yield is low, ensure that all reagents and solvents are anhydrous and that the reaction was carried out under a strictly inert atmosphere. The palladium catalyst is sensitive to oxygen. The choice of base and solvent system can also be optimized for better results.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation. If this is suspected, the use of a different palladium catalyst or ligand may be beneficial.[6]

  • Purification Challenges: If the product is difficult to separate from starting materials or byproducts by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be attempted.

Conclusion

This application note provides detailed protocols and the underlying scientific principles for the synthesis of this compound. The Suzuki-Miyaura cross-coupling is presented as a highly efficient and reliable method. By following the detailed experimental procedures and considering the troubleshooting advice, researchers can confidently synthesize and characterize this valuable compound for their research endeavors.

References

  • Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. Available at: [Link]

  • Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds, prized for its mild conditions, broad functional group tolerance, and the vast commercial availability of reagents.[2][3] This guide provides an in-depth analysis of the Suzuki-Miyaura coupling for 2-arylpyridine synthesis, intended for researchers, chemists, and drug development professionals. We will dissect the reaction mechanism, explore the critical parameters that govern success, provide a detailed, field-proven experimental protocol, and offer a comprehensive troubleshooting guide.

The Underlying Chemistry: Mechanism of the Suzuki-Miyaura Coupling

A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction revolves around a palladium catalyst, cycling between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which must be coordinated with appropriate ligands (often bulky, electron-rich phosphines). This complex inserts into the carbon-halogen bond (C-X) of the 2-halopyridine, forming a square-planar Pd(II) intermediate.[5][8] The reactivity of the halide is crucial, with the rate of this step typically following the trend: I > Br > OTf >> Cl.[9]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. A base is essential for this process.[9][10] The base activates the boronic acid, forming a more nucleophilic borate species (e.g., [ArB(OH)3]⁻), which facilitates the exchange of the halide or other ligand on the palladium complex for the aryl group.[11][12]

  • Reductive Elimination: In the final step, the two organic groups (the pyridine and the aryl) on the Pd(II) complex couple and are expelled, forming the new C-C bond of the 2-arylpyridine product.[8] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R¹-X) trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R²-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination (Forms R¹-R²) reagents R¹-X = 2-Halopyridine R²-B(OH)₂ = Arylboronic Acid L = Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for a Successful Synthesis

Optimizing the reaction requires careful consideration of several interconnected parameters. The choice of each component can dramatically influence yield, reaction time, and purity.

2.1 Coupling Partners: Halopyridines and Organoboron Reagents
  • 2-Halopyridines: The reactivity order is I > Br > Cl. While 2-iodopyridines are highly reactive, they are often more expensive and less stable. 2-Bromopyridines offer a good balance of reactivity and stability and are widely used.[13] 2-Chloropyridines are economically attractive but are the most challenging substrates due to the strength of the C-Cl bond.[14][15] Their successful coupling often requires specialized, highly active catalyst systems.[16]

  • Organoboron Reagents: Arylboronic acids are the most common coupling partners. However, they can be prone to degradation via protodeboronation, especially under harsh conditions.[17][18] For sensitive substrates or to improve stability and reproducibility, boronic esters (e.g., pinacol esters, MIDA esters) are excellent alternatives.[17]

2.2 The Catalyst System: Palladium Source and Ligand

The choice of palladium source and, more importantly, the ligand, is critical, especially for less reactive 2-chloropyridines.[14][16]

  • Palladium Precatalysts: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5][9] While Pd(PPh₃)₄ is a Pd(0) source, Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. Modern precatalysts, such as Buchwald's G3 or PEPPSI-type catalysts, offer improved stability, activity, and ease of handling.[16]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like 2-chloropyridines, simple ligands like PPh₃ are often insufficient.[19] Bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step.[15]

Ligand TypeExamplesApplication Notes
Simple Phosphines PPh₃, PCy₃Effective for 2-bromo and 2-iodopyridines. PCy₃ is more electron-rich and effective than PPh₃ for some chlorides.[2]
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for challenging couplings, including 2-chloropyridines, due to their bulk and electron-donating properties.[15][16]
Ferrocenyl Ligands dppfA robust, versatile ligand often used in catalysts like Pd(dppf)Cl₂, suitable for a range of couplings.[20][21]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer high thermal stability and are very effective for coupling aryl chlorides. Often used in PEPPSI-type precatalysts.[16][22]
2.3 The Role of the Base and Solvent
  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10][12] The choice of base can significantly impact the reaction outcome.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble and often gives better results with challenging substrates.

    • Phosphates (K₃PO₄): A strong base that is particularly effective for couplings involving sterically hindered substrates or less reactive chlorides.[16]

    • Hydroxides (NaOH, KOH): Strong bases that can promote rapid reaction but may also increase the risk of side reactions like ester hydrolysis.[3][23]

    • Fluorides (KF, CsF): Can be used in cases where other bases cause unwanted side reactions.[18][24]

  • Solvent: The solvent must solubilize the reagents and facilitate the reaction at the desired temperature. Biphasic solvent systems are common.[10]

    • Ethers (1,4-Dioxane, THF, 2-MeTHF): Widely used, often with water as a co-solvent.[25] They have good solvating properties for many organic reagents.

    • Aromatic Hydrocarbons (Toluene): A common choice, especially for higher temperature reactions.

    • Alcohols (Isopropanol, Ethanol): Can be effective, often in aqueous mixtures.[13][23]

    • Aprotic Polar Solvents (DMF): Used when solubility is an issue, but can sometimes lead to side reactions.[18]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine

This protocol describes a representative Suzuki-Miyaura coupling between 2-bromopyridine and 4-methoxyphenylboronic acid.

Materials & Reagents

ReagentFormulaMWAmountMmolEquiv.
2-BromopyridineC₅H₄BrN158.00158 mg1.01.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.96182 mg1.21.2
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.6424.5 mg0.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
1,4-DioxaneC₄H₈O₂-8 mL--
Deionized WaterH₂O-2 mL--

Procedure

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (158 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).[7][16]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromopyridine starting material is consumed (typically 8-12 hours).[7][19]

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[6]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) oxidized by air; poor quality precatalyst.Ensure a rigorously inert atmosphere; use fresh, high-purity precatalyst.[17] Consider a more active ligand/precatalyst system (e.g., a Buchwald G3 catalyst).[16]
Poor Reagent Quality: Degraded boronic acid (protodeboronation).Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[17]
Insufficient Base/Wrong Base: Base is not strong enough or has poor solubility.Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.[16]
Significant Dehalogenation Hydride Source: Reaction of the Pd-intermediate with a hydride source (e.g., from solvent, base, or water).Use anhydrous solvents. Avoid amine bases if possible. Ensure rigorous inert conditions.[17][19]
High Temperature: Can sometimes promote reductive pathways.Try running the reaction at a lower temperature for a longer time.
Homocoupling of Boronic Acid Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst, leading to Pd(II) species that promote homocoupling.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[19][25]
Inefficient Transmetalation: If transmetalation is slow, side reactions can dominate.Optimize the base and solvent system. A stronger base can accelerate transmetalation.[3]
References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Synlett. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PubMed. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Organic Letters. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ACS Publications. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.
  • Expert Opinion on Drug Discovery. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • PubMed. (2021). Pyridones in drug discovery: Recent advances.

Sources

Application Notes & Protocols: 3-Methyl-2-(p-tolyl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 2-Arylpyridines

In the landscape of modern organic synthesis, the quest for atom economy and modular efficiency has elevated C-H functionalization to a cornerstone strategy. Within this field, the use of directing groups—moieties that position a transition metal catalyst in close proximity to a specific C-H bond—has proven indispensable for achieving high levels of reactivity and regioselectivity[1][2]. 3-Methyl-2-(p-tolyl)pyridine is an exemplar of the 2-arylpyridine class of substrates, which are particularly effective in directed C-H functionalization.

The inherent structure of this compound is key to its utility. The nitrogen atom of the pyridine ring acts as a powerful coordinating Lewis base, forming a stable chelate with a transition metal center. This coordination event brings the metal catalyst into the direct vicinity of the ortho C-H bonds on the tolyl ring, leading to the formation of a robust five-membered metallacyclic intermediate[1][3]. This pre-organized assembly dramatically lowers the activation energy for C-H bond cleavage, enabling a wide array of subsequent transformations that would otherwise be unfeasible. The methyl group at the 3-position of the pyridine ring can provide subtle steric and electronic modulation, influencing reaction kinetics and catalyst stability.

This document serves as a technical guide to the primary application of this compound as a substrate in transition metal-catalyzed C-H functionalization, with a focus on palladium-catalyzed C-H arylation.

Core Application: Palladium-Catalyzed Direct C-H Arylation

The most prominent application for this compound is its use as a substrate in palladium-catalyzed C-H arylation. This transformation allows for the direct formation of a C-C bond between the tolyl ring and another aryl group, bypassing the need for pre-functionalized starting materials like organohalides or organometallics on the tolyl moiety.

Mechanistic Rationale and Causality

The catalytic cycle, illustrated below, is typically initiated by the coordination of the pyridine nitrogen to a Pd(II) salt, such as palladium(II) acetate. This is followed by a concerted metalation-deprotonation (CMD) step, where an ortho C-H bond on the tolyl ring is cleaved to form a stable five-membered palladacycle intermediate. This CMD step is often the turnover-limiting step and is facilitated by a base or an acetate ligand originating from the palladium precursor[3][4].

Once the palladacycle is formed, the catalytic cycle can proceed via two main pathways, depending on the reaction conditions and coupling partner:

  • Pd(II)/Pd(IV) Cycle: In the presence of a strong oxidant (e.g., a hypervalent iodine reagent), the Pd(II) palladacycle is oxidized to a high-valent Pd(IV) species. This is followed by C-C reductive elimination, which forms the desired biaryl product and regenerates a Pd(II) species, allowing the cycle to continue[3][4].

  • Pd(II)/Pd(0) Cycle: While less common for this specific substrate class in direct arylation, a reductive-elimination/oxidation sequence is the hallmark of related cross-coupling reactions.

The choice of solvent, base, and temperature is critical. Polar aprotic solvents like DMF or DMSO are often used to maintain the solubility of the palladium species, while bases such as potassium carbonate or organic bases are required to facilitate the CMD step and neutralize the acid generated during the reaction[3][5].

Visualization of the Catalytic Cycle

Catalytic_Cycle cluster_main Pd(II)-Catalyzed C-H Arylation Pd_II Pd(OAc)₂ Complex Initial Coordination Complex Pd_II->Complex Coordination Substrate This compound Substrate->Complex Palladacycle Palladacycle Intermediate (Pd-C bond formed) Complex->Palladacycle Concerted Metalation- Deprotonation (CMD) -HOAc Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition Oxidant Ar-I(III) Oxidant Oxidant->Pd_IV Pd_IV->Pd_II Regeneration Product Arylated Product Pd_IV->Product Reductive Elimination caption Fig. 1: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Experimental Protocols

The following protocol is a representative, self-validating procedure for the direct C-H arylation of this compound with an aryl iodide, based on established methodologies for 2-arylpyridines[3][4].

Protocol: Palladium-Catalyzed C-H Arylation with 4-Iodoanisole

Objective: To synthesize 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3-methylpyridine.

Materials:

  • This compound (1.0 mmol, 183.2 mg)

  • 4-Iodoanisole (1.2 mmol, 280.8 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Flame-dried 25 mL Schlenk flask with a magnetic stir bar

  • Standard Schlenk line equipment for inert atmosphere operations

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an atmosphere of dry argon or nitrogen. Causality: This step is crucial to remove adsorbed water and atmospheric oxygen, which can deactivate the palladium catalyst and interfere with the reaction.

  • Reagent Addition: Under a positive pressure of argon, add this compound (183.2 mg), 4-iodoanisole (280.8 mg), Pd(OAc)₂ (11.2 mg), and K₂CO₃ (276.4 mg) to the flask. Expertise Note: The order of addition of solid reagents is generally not critical, but adding the catalyst last can prevent premature reactions.

  • Solvent Addition: Add 5 mL of anhydrous DMF via syringe.

  • Reaction Setup: Seal the Schlenk flask and place it in a pre-heated oil bath at 120 °C.

  • Reaction Execution: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under argon) and analyzing them by TLC or GC-MS. Trustworthiness: Consistent stirring ensures homogeneity and efficient heat transfer, leading to reproducible results.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x 15 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure arylated product. Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and HRMS is required to confirm its structure and purity.

Data Presentation: Substrate Scope and Expected Yields

The pyridine-directed C-H functionalization methodology is robust and tolerates a range of functional groups on the coupling partner. The following table summarizes the expected outcomes for the arylation of this compound with various arylating agents, based on literature precedents for similar substrates[1][3].

EntryArylating AgentExpected ProductTypical Yield (%)Notes
14-Iodoanisole2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3-methylpyridine75-85%Electron-donating groups are well-tolerated.
24-Iodobenzonitrile4'-(3-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carbonitrile70-80%Electron-withdrawing groups are compatible.
31-Iodo-4-(trifluoromethyl)benzene3-Methyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyridine65-75%Strong electron-withdrawing groups may slightly lower yield.
42-Iodothiophene3-Methyl-2-(4-(thiophen-2-yl)phenyl)pyridine60-70%Heteroaromatic coupling partners are viable.

Broader Applications and Future Outlook

While palladium-catalyzed arylation is a primary application, the this compound motif is versatile. Rhodium catalysts, for instance, have been used for C-H activation and cross-coupling of 2-(p-tolyl)pyridine with organoindium reagents[6]. This suggests that other transition metals can be employed to unlock different reactivity patterns, such as alkylation, alkenylation, or amination, at the ortho-position of the tolyl group.

The development of enantioselective C-H functionalization reactions using chiral ligands is a major frontier. While the directing group itself is achiral, using a chiral ligand in conjunction with the palladium catalyst could potentially induce atropisomerism in sterically hindered biaryl products, opening new avenues in asymmetric synthesis.

References

  • Organic Letters. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. [Link]

  • Accounts of Chemical Research. (Date not available). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Chemistry – An Asian Journal. (2024). 3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

  • ResearchGate. (2018). Table 1. Reaction of indium organometallics with 2-(p-tolyl)pyridine under rhodium catalysis. [Link]

  • Chemical Reviews. (Date not available). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. [Link]

  • Catalysis Science & Technology. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. RSC Publishing. [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Organic Chemistry Portal. (Date not available). Pyridine synthesis. [Link]

  • ChemistryViews. (2012). Simple Access to 2-Arylpyridines. [Link]

  • Google Patents. (Date not available). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • RSC Advances. (Date not available). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]

  • ResearchGate. (2025). Pyridine‐ and 3‐/6‐Methylpyridine‐2‐tellurolate Complexes of Palladium(II) and Platinum(II). [Link]

  • RSC Advances. (Date not available). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • Semantic Scholar. (Date not available). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • ResearchGate. (Date not available). 3‐Methylpyridine: Synthesis and Applications. [Link]

  • The Journal of Organic Chemistry. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. ACS Publications. [Link]

  • Sci-Hub. (2006). Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance. [Link]

  • Molecules. (Date not available). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Dalton Transactions. (Date not available). Transition metal complexes of the pyridylphosphine ligand o-C6H4(CH2PPy2)2. RSC Publishing. [Link]

  • Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

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The Emergence of 3-Methyl-2-(p-tolyl)pyridine in Advanced Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Catalytic Potential with Sterically Tuned Pyridine Ligands

In the landscape of modern catalysis, the design and application of ligands are paramount to achieving high efficiency, selectivity, and substrate scope. Among the vast families of ligands, pyridine-based structures have long been recognized for their robust coordination to a variety of transition metals.[1][2][3] This guide focuses on a ligand of growing interest: 3-Methyl-2-(p-tolyl)pyridine . Its unique substitution pattern offers a compelling balance of steric hindrance and electronic properties, making it a promising candidate for a range of catalytic transformations.

The strategic placement of a methyl group at the 3-position and a tolyl group at the 2-position of the pyridine ring introduces significant steric bulk around the coordinating nitrogen atom. This steric influence can be instrumental in promoting reductive elimination, preventing catalyst deactivation pathways, and inducing selectivity in various cross-coupling and C-H functionalization reactions.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a ligand in catalysis.

PART 1: Ligand Synthesis and Characterization

The accessibility of a ligand is crucial for its widespread adoption. This compound can be synthesized through established methodologies for creating 2,3-disubstituted pyridines.[5] A common and effective approach is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis from 2-chloro-3-methylpyridine and p-tolylboronic acid.

Materials:

  • 2-chloro-3-methylpyridine

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-methylpyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and triphenylphosphine (0.1 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.025 equiv) to the flask.

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Compound CAS Number Molecular Formula Molecular Weight
This compound64291-96-9C₁₃H₁₃N183.25 g/mol

Data sourced from available chemical supplier information.[10][11][12]

PART 2: Application in Palladium-Catalyzed C-H Arylation

One of the most powerful applications of sterically demanding pyridine ligands is in directing C-H functionalization reactions.[13] The following protocol is adapted from studies on structurally similar 3-methyl-2-phenylpyridine and demonstrates the potential utility of this compound in a palladium-catalyzed ortho-arylation.[4]

Protocol 2: Directed ortho-Phenylation of a Substrate using this compound as a Directing Group

This protocol describes a hypothetical C-H activation/arylation reaction where the pyridine nitrogen of a substrate containing the this compound moiety directs the functionalization.

Materials:

  • Substrate containing the this compound directing group

  • Diphenyliodonium tetrafluoroborate ([Ph₂I]BF₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid (AcOH)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), diphenyliodonium tetrafluoroborate (1.1 equiv), and palladium(II) acetate (0.05 equiv).

  • Solvent Addition: Add acetic acid as the solvent.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the formation of the ortho-phenylated product by LC-MS.

  • Workup: After cooling to room temperature, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the desired product.

Causality in Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium source for C-H activation catalysis.

  • Diphenyliodonium tetrafluoroborate: A potent electrophilic phenylating agent.

  • Acetic Acid: Serves as a suitable solvent and can participate in the protonolysis step of the catalytic cycle.

  • Steric Hindrance: The methyl and tolyl groups on the pyridine ligand are expected to facilitate the C-H activation step and subsequent reductive elimination, which is often the turnover-limiting step in such catalytic cycles.[4]

PART 3: Conceptual Application in Asymmetric Catalysis

While this compound is achiral, its structural motif is a foundation for the development of chiral ligands for asymmetric catalysis.[2][14][15][16] By introducing chirality, for instance, in the tolyl group's methyl substituent or by creating a chiral center on a group attached to the pyridine ring, new classes of asymmetric ligands can be envisioned. These could find application in enantioselective reactions such as hydrogenations or C-C bond formations.[17]

Visualizations

Ligand Structure and Synthesis

Ligand_Synthesis cluster_reactants Reactants cluster_reagents Reagents 2_chloro_3_methylpyridine 2-chloro-3-methylpyridine Suzuki_Coupling Suzuki-Miyaura Coupling 2_chloro_3_methylpyridine->Suzuki_Coupling p_tolylboronic_acid p-tolylboronic acid p_tolylboronic_acid->Suzuki_Coupling Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Suzuki_Coupling PPh3 PPh₃ PPh3->Suzuki_Coupling K2CO3 K₂CO₃ K2CO3->Suzuki_Coupling Product This compound Suzuki_Coupling->Product

Caption: Synthesis of this compound.

Catalytic Cycle for C-H Arylation

CH_Arylation_Cycle Pd_II_precat Pd(OAc)₂ Precatalyst Active_Pd_II Active L-Pd(II) Complex Pd_II_precat->Active_Pd_II + Ligand (Substrate) CMD Concerted Metalation- Deprotonation (CMD) Active_Pd_II->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidation Oxidation [Ph₂I]BF₄ Palladacycle->Oxidation Pd_IV Pd(IV) Intermediate Oxidation->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Active_Pd_II Re-entry to cycle Product Arylated Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for C-H arylation.

Conclusion and Future Outlook

This compound represents a structurally intriguing and synthetically accessible ligand with considerable potential in homogeneous catalysis. Its application in palladium-catalyzed C-H functionalization is a promising avenue for further exploration, and its core structure provides a valuable scaffold for the design of novel chiral ligands. The protocols and concepts outlined in this guide are intended to provide a solid foundation for researchers to harness the capabilities of this and related sterically-tuned pyridine ligands in the development of innovative catalytic methodologies.

References

  • Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1783-1810. [Link]

  • Yang, G., & Zhang, W. (2018).
  • (n.d.). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. [Link]

  • Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1783-1810. [Link]

  • (n.d.). Chiral Heterobidentate Pyridine Ligands for Asymmetric Catalysis. Sci-Hub. [Link]

  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. [Link]

  • (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Semantic Scholar. [Link]

  • (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • (n.d.). Possible C−H activation paths of P(o-tolyl) 3 (4) on Rh 55 : methyl C−H... ResearchGate. [Link]

  • (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • (n.d.). Syntheses and magnetic properties of three transition metal complexes based on 4'-p-tolyl-2,2':6',2”-terpyridine and SCN-. ResearchGate. [Link]

  • (n.d.). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. Chemistry Europe. [Link]

  • (n.d.). Synthesis of 3-methylpyridine. PrepChem.com. [Link]

  • (n.d.). Transition metal pyridine complexes. Wikipedia. [Link]

  • (n.d.). Table 1 . Reaction of indium organometallics with 2-(p-tolyl)pyridine... ResearchGate. [Link]

  • (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • (n.d.). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • (n.d.). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. ACS Publications. [Link]

  • Daugulis, O., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(35), 13851–13862. [Link]

  • Maity, P., & Mandal, T. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(2), 226-248. [Link]

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • (n.d.). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. MDPI. [Link]

  • (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • (n.d.). Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance. Sci-Hub. [Link]

  • (n.d.). Regiodivergent Deuteration of Pyridine-Based Heterocycles. MDPI. [Link]

  • (n.d.). Figure 2. Polypyridine complexes of Fe II : (a) [Fe(bpy) 3 ] 2+ . 14,15... ResearchGate. [Link]

  • (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application Notes & Protocols: Mastering the Negishi Coupling for the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a ligand backbone make it a privileged scaffold in drug design. Consequently, the development of robust and versatile methods for the synthesis and functionalization of pyridine derivatives is of paramount importance.

While numerous cross-coupling reactions exist for C-C bond formation, the functionalization of pyridines, particularly at the 2-position, presents unique challenges. For instance, in the widely used Suzuki-Miyaura coupling, the corresponding 2-pyridyl boron reagents are often notoriously unstable and prone to rapid protodeboronation, leading to poor reactivity and low yields.[1][3] This inherent instability has driven chemists to seek more reliable alternatives. The Negishi cross-coupling, which utilizes more stable and highly reactive organozinc reagents, has emerged as a powerful and often superior strategy for the synthesis of complex bi- and poly-aryl systems containing pyridine moieties.[4][5]

This guide provides an in-depth examination of the experimental setup for the Negishi coupling of pyridine derivatives, moving beyond a simple recitation of steps to explain the underlying principles and rationale that govern success.

The Negishi Catalytic Cycle: A Mechanistic Overview

The efficacy of the Negishi coupling hinges on a palladium-catalyzed cycle that methodically constructs the desired C-C bond.[5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with a catalytically active, electron-rich Palladium(0) species, which inserts into the carbon-halide bond of the pyridine electrophile (e.g., a bromopyridine). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[7]

  • Transmetalation: The organopyridylzinc reagent (R¹-ZnX) then exchanges its organic group with the halide on the Pd(II) complex. This step, which is often the rate-determining step, forms a diorganopalladium(II) intermediate and a zinc halide salt. The Lewis acidity of the zinc species facilitates this transfer.

  • Reductive Elimination: In the final, product-forming step, the two organic ligands on the palladium center couple, forming the new C-C bond and the desired substituted pyridine product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[6][9]

Negishi_Catalytic_Cycle cluster_cycle Negishi Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A R¹-X (Pyridyl Halide) TM Transmetalation PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B R²-ZnX (Organozinc) PdII_B->Pd0 R¹-R² (Product) RE Reductive Elimination ZnX2_out ZnX₂ out PdII_B->ZnX2_out

Negishi Catalytic Cycle for Pyridine Coupling.

Core Components: A Guide to Reagent Selection

The success of a Negishi coupling is not accidental; it is the result of deliberate and informed choices regarding each component of the reaction.

The Organozinc Reagent: The Nucleophilic Partner

Organozinc reagents are more reactive than their boron and tin counterparts, enabling reactions under milder conditions, but they are also sensitive to air and moisture.[6]

  • Preparation: Pyridylzinc halides can be prepared via several methods. A common laboratory-scale approach is the transmetalation of a pyridyllithium species (generated from a halopyridine and an organolithium base like n-BuLi) with a zinc halide (e.g., ZnCl₂ or ZnBr₂).[4] Direct insertion of activated zinc (Rieke® Zinc) into a pyridyl halide is another powerful method.[4]

  • Causality: The choice of preparation method can be critical. While the organolithium route is versatile, it can be incompatible with sensitive functional groups (esters, ketones) on the pyridine ring. Direct zinc insertion often shows better functional group tolerance.[3][4]

  • Modern Advances: A significant breakthrough has been the development of solid, moderately air-stable 2-pyridylzinc reagents.[3][10] These include organozinc pivalates and dioxane-stabilized complexes, which can often be weighed and handled in the air for short periods, dramatically simplifying the experimental setup and improving reproducibility.[3][10][11]

The Catalyst System: Palladium Precursor and Ligand

The combination of the palladium source (precatalyst) and a supporting ligand dictates the catalyst's activity, stability, and scope.

  • Palladium Precatalysts: Common choices include Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄, and Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) or PdCl₂(dppf). Pd(II) precatalysts are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is often preferred due to its reliability in generating the active Pd(0) catalyst.

  • The Crucial Role of Ligands: The ligand stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and critically modulates its electronic and steric properties to facilitate the catalytic cycle. For challenging substrates like pyridines and less reactive aryl chlorides, standard ligands like PPh₃ are often insufficient.

  • State-of-the-Art Ligands: Modern Negishi couplings heavily rely on bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). Ligands such as XPhos and SPhos are exceptionally effective.[1] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, leading to faster reaction rates and broader substrate scope, even at room temperature.[11][12] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.[13]

Catalyst System Typical Substrates Key Advantages Reference
Pd(PPh₃)₄ Simple aryl/pyridyl iodides & bromidesInexpensive, readily available.[1]
Pd₂(dba)₃ / XPhos Aryl/pyridyl chlorides, bromides, triflatesHigh activity, broad scope, mild conditions.[1][11][11]
Pd₂(dba)₃ / SPhos Electron-rich and -poor heterocyclesExcellent for complex heterocyclic couplings.[12]
PdCl₂(dppf) General aryl/pyridyl bromidesRobust, often used in initial screening.[14]
Solvents and Additives
  • Solvents: Anhydrous ethereal solvents are standard. Tetrahydrofuran (THF) is the most common choice due to its excellent ability to solvate both the organometallic reagents and the palladium catalyst complex.[15] Other options include 1,4-dioxane and toluene. Strict exclusion of water and oxygen is mandatory , as organozinc reagents are readily protonated and the Pd(0) catalyst can be oxidized.

  • Additives: For organozinc reagents prepared via transmetalation from organolithiums, lithium chloride (LiCl) is often present. Far from being an inert bystander, LiCl has been shown to be beneficial, breaking down zincate aggregates and increasing the nucleophilicity of the organozinc reagent, thereby accelerating the transmetalation step.[16]

Experimental Protocols

Safety Precaution: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware must be oven- or flame-dried and cooled under vacuum. Solvents must be anhydrous. Organolithium reagents are pyrophoric and must be handled with extreme care.

Protocol 1: In Situ Generation of Pyridylzinc and Negishi Coupling

This protocol is ideal for when a stabilized organozinc reagent is not available and the pyridine substrate lacks functional groups sensitive to strong bases.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Aryl Halide (e.g., 4-Chloroanisole, 1.1 equiv)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Zinc(II) Chloride (1.1 equiv, 0.5 M solution in THF)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • XPhos (0.08 equiv, 8 mol %)

  • Anhydrous THF

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine and anhydrous THF under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise. Stir the resulting dark solution at -78 °C for 1 hour.

  • Transmetalation: To the cold solution, add the ZnCl₂ solution dropwise. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature, stirring for 1 hour. You have now formed the 2-pyridylzinc chloride reagent in situ.

  • Coupling Setup: In a separate Schlenk flask, add Pd₂(dba)₃, XPhos, the aryl halide, and anhydrous THF. Stir at room temperature for 15 minutes to allow for catalyst activation.

  • Coupling: Transfer the freshly prepared pyridylzinc solution to the catalyst flask via cannula.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.[15]

  • Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[6]

Protocol 2: Coupling with a Solid, Air-Stable Pyridylzinc Reagent

This modern protocol leverages stabilized reagents for enhanced convenience and reproducibility.[3][10]

Materials:

  • Solid 2-Pyridylzinc Pivalate (1.2 equiv)

  • Heteroaryl Bromide (e.g., 3-Bromobenzofuran, 1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol %)

  • SPhos (0.04 equiv, 4 mol %)

  • Anhydrous THF

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and the heteroaryl bromide.

  • Reagent Addition: Briefly remove the inert gas inlet and add the solid 2-pyridylzinc pivalate reagent in one portion. Immediately purge the flask with the inert gas for several minutes.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-Dried Schlenk Flask under N₂/Ar add_cat Add Pd Precatalyst, Ligand, & Electrophile start->add_cat add_zn Add Organozinc Reagent (Solution or Solid) add_cat->add_zn react Stir at RT or Heat (Monitor by TLC/LC-MS) add_zn->react quench Quench Reaction (e.g., aq. NH₄Cl) react->quench extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify product Isolated Product purify->product

Sources

Application Notes & Protocols: The Diaryl-Pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Development of p38 MAPK Inhibitors for Inflammatory Disease

Introduction: The Pyridine Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of medicinal chemistry, certain chemical motifs are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The pyridine ring is a quintessential example, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom acts as a key hydrogen bond acceptor and modulates the molecule's physicochemical properties, making it a versatile scaffold for drug design.[1]

This guide focuses on a specific and highly valuable class of pyridine derivatives: the 2,3-diarylpyridine scaffold. While a simple exemplar like 3-Methyl-2-(p-tolyl)pyridine serves as a foundational representation, the true power of this scaffold is realized in its application as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK signaling pathway is a master regulator of inflammatory responses, making it a critical therapeutic target for a host of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[4][5][6]

These application notes will provide researchers with the foundational knowledge and detailed protocols necessary to work with and evaluate diaryl-pyridine-based inhibitors, using the inhibition of p38α as the primary biological endpoint.

Section 1: The Target - p38 MAPK Signaling in Inflammation

The p38 MAPK pathway is a highly conserved intracellular signaling cascade that responds to environmental stress and inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[5][7] Activation of this pathway culminates in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which drive the inflammatory process.[6][7]

Mechanism of Activation & Downstream Effects:

  • Stimuli: External stressors like UV radiation or inflammatory signals like LPS and other cytokines activate upstream kinases (MKK3 and MKK6).[5][8]

  • p38 Phosphorylation: MKK3/6 phosphorylate p38α on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.

  • Substrate Activation: Activated p38α phosphorylates downstream targets, most notably MAPK-activated protein kinase 2 (MK2).[7][8]

  • Cytokine Production: The p38/MK2 axis stabilizes the mRNAs of pro-inflammatory cytokines (e.g., TNF-α), leading to their increased translation and release, thereby amplifying the inflammatory cascade.[4]

Inhibiting p38α directly blocks this entire downstream cascade, providing a powerful and upstream point of intervention for controlling inflammation.

p38_pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response LPS LPS / Cytokines (e.g., IL-1β) MKK MKK3 / MKK6 LPS->MKK Stress Cellular Stress (UV, Osmotic Shock) Stress->MKK p38 p38 MAPK (Inactive) MKK->p38 Phosphorylates p38_active p38 MAPK (Active) (p-Thr180/Tyr182) MK2 MK2 (Inactive) p38_active->MK2 Phosphorylates MK2_active MK2 (Active) mRNA TNF-α / IL-6 mRNA (Stabilization) MK2_active->mRNA Cytokines Pro-inflammatory Cytokines (Translation & Release) mRNA->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: The p38 MAPK signaling pathway in inflammation.

Section 2: Molecular Mechanism of Diaryl-Pyridine Inhibitors

The seminal class of p38 inhibitors, the pyridinylimidazoles (e.g., SB203580), established the key pharmacophore required for potent activity.[2][9] Diaryl-pyridine scaffolds mimic this arrangement and function as ATP-competitive inhibitors .[10] They bind within the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its substrates.

Key Binding Interactions:

  • Hinge Binding: The pyridine nitrogen forms a critical hydrogen bond with the backbone amide NH of Methionine 109 (Met109) in the hinge region of the kinase. This interaction is the primary anchor for this class of inhibitors.[10]

  • Hydrophobic Pockets: The aryl group at the 2-position (the tolyl group in our example) fits into a key hydrophobic pocket, while the second aryl group (or other heterocycle) at the 3-position occupies another region of the active site, contributing to affinity and selectivity.[10]

binding_mode cluster_kinase p38 MAPK ATP-Binding Site cluster_inhibitor Diaryl-Pyridine Inhibitor Hinge Hinge Region Met109 Met109 (Backbone NH) Pocket1 Hydrophobic Pocket 1 Pocket2 Hydrophobic Pocket 2 Inhibitor This compound (Scaffold Example) PyridineN Pyridine N Aryl2 Aryl @ C2 (p-tolyl) Aryl3 Methyl @ C3 PyridineN->Met109 Crucial H-Bond Aryl2->Pocket1 Hydrophobic Interaction Aryl3->Pocket2 Occupies Pocket

Caption: Key binding interactions of diaryl-pyridine inhibitors.

Section 3: Synthesis & Physicochemical Properties

Diaryl-pyridines can be synthesized through various modern organic chemistry methods. A common and robust approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the versatile installation of aryl groups onto a pyridine core.

General Synthetic Concept (Suzuki Coupling): A suitably functionalized pyridine (e.g., 2-chloro-3-bromopyridine) can be sequentially coupled with arylboronic acids in the presence of a palladium catalyst to construct the 2,3-diarylpyridine scaffold.

PropertyValue (this compound)Source
CAS Number 64291-96-9[11]
Molecular Formula C₁₃H₁₃N[11]
Molecular Weight 183.25 g/mol [11]
Appearance White to light yellow powder or crystal[3]

Section 4: Experimental Protocols

The following protocols provide a framework for evaluating novel diaryl-pyridine derivatives as p38 MAPK inhibitors.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human p38α kinase.

Principle: This sandwich ELISA quantifies the activity of p38α by measuring the phosphorylation of a known substrate (e.g., ATF2). The assay measures the amount of phosphorylated product, which is inversely proportional to the inhibitory activity of the test compound.[10][12][13]

Materials:

  • Recombinant active p38α kinase

  • p38 substrate (e.g., ATF2) coated microplate

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., SB202190)

  • ATP solution

  • Anti-phospho-substrate antibody (e.g., anti-phospho-ATF2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Include "vehicle control" (DMSO only) and "positive control" wells.

  • Kinase Reaction: a. To each well of the substrate-coated plate, add 50 µL of the diluted test compound or control. b. Add 25 µL of recombinant p38α kinase solution to each well. c. Initiate the kinase reaction by adding 25 µL of ATP solution to each well. d. Cover the plate and incubate for 60-90 minutes at 37°C.[14]

  • Detection: a. Aspirate the reaction mixture and wash the wells 3-4 times with Wash Buffer. b. Add 100 µL of the primary anti-phospho-substrate antibody to each well. Incubate for 60 minutes at room temperature. c. Aspirate and wash the wells 3-4 times. d. Add 100 µL of the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[12] e. Aspirate and wash the wells 3-4 times.

  • Signal Development: a. Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes at room temperature.[14] b. Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (no kinase control) from all readings. b. Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity. c. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based TNF-α Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the production of TNF-α in a cellular context.

Principle: Murine macrophage-like cells (RAW 264.7) are stimulated with LPS to induce a robust inflammatory response, characterized by the release of TNF-α. The amount of TNF-α secreted into the cell culture supernatant is quantified by ELISA. An effective p38 inhibitor will reduce the amount of TNF-α produced in a dose-dependent manner.[15][16][17]

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • TNF-α ELISA Kit (Mouse)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[15]

  • Compound Treatment: a. The next day, prepare serial dilutions of the test compound in complete medium. b. Pre-treat the cells by adding 50 µL of the diluted compound solution to each well. Incubate for 1-2 hours.

  • LPS Stimulation: a. Prepare an LPS solution in complete medium. b. Add 50 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL.[15] c. Include "unstimulated" (no LPS) and "vehicle" (LPS + DMSO) controls. d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 1,000 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell monolayer. The supernatant can be used immediately or stored at -80°C.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions precisely.[16]

  • Data Analysis: a. Generate a standard curve from the TNF-α standards provided in the ELISA kit. b. Calculate the TNF-α concentration for each sample from the standard curve. c. Determine the percent inhibition of TNF-α production for each compound concentration relative to the vehicle control. d. Plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

(Optional but recommended: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.)

Drug Discovery Workflow

drug_discovery_workflow start Scaffold Identification (Diaryl-Pyridine) synthesis Chemical Synthesis & Library Generation start->synthesis invitro Protocol 1: In Vitro p38α Kinase Assay (Determine IC₅₀) synthesis->invitro sar SAR Analysis & Lead Optimization invitro->sar sar->synthesis Iterative Design & Resynthesis cellbased Protocol 2: Cell-Based TNF-α Assay (Determine Cellular Potency) sar->cellbased Potent Compounds Advance adme ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability, Cytotoxicity) cellbased->adme adme->sar Feedback for New Designs invivo In Vivo Efficacy Studies (e.g., Arthritis Model) adme->invivo Promising Leads Advance candidate Preclinical Candidate invivo->candidate

Sources

Application Note: Comprehensive Analytical Characterization of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-2-(p-tolyl)pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any novel chemical entity, comprehensive characterization is paramount to confirm its identity, purity, and structure, ensuring reliable and reproducible results in downstream applications. This guide provides a detailed overview of the primary analytical techniques and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols.

The analytical workflow for a novel compound like this compound typically involves a multi-faceted approach, beginning with chromatographic techniques to assess purity and isolate the compound, followed by spectroscopic methods for unequivocal structural elucidation.

Overall Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The workflow is designed to first establish the purity of the sample and then to confirm its chemical structure through a combination of powerful spectroscopic techniques.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Structure Structural Elucidation GC Gas Chromatography (GC) HPLC High-Performance Liquid Chromatography (HPLC) NMR NMR Spectroscopy (¹H, ¹³C, COSY) HPLC->NMR Structure Confirmation MS Mass Spectrometry (MS) NMR->MS Molecular Weight Verification UV_Vis UV-Vis Spectroscopy MS->UV_Vis Electronic Transitions Sample Sample Sample->GC Volatility Screen Sample->HPLC Purity & Quantitation

Caption: Overall analytical workflow for this compound.

I. Chromatographic Analysis: Purity and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from any unreacted starting materials or byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

A. Gas Chromatography (GC)

Given its structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. GC is an excellent technique for assessing the purity of volatile compounds and can be coupled with a mass spectrometer (GC-MS) for peak identification.

Rationale for GC: The choice of a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is based on the general principle of "like dissolves like." The aromatic nature of this compound makes it well-suited for separation on such a phase. The temperature program is designed to ensure good separation of potential impurities from the main compound peak.

Protocol 1: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Analysis: Analyze the resulting chromatogram for the presence of multiple peaks. The peak area percentage of the main peak provides an estimation of the purity. The mass spectrum of the main peak should correspond to the molecular weight of the target compound.

Parameter Value Justification
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of aromatic compounds[1].
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Initial 50 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 minA standard temperature program to separate compounds with a range of boiling points[1].
Detector (MS) Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
B. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for purity assessment of pharmaceutical compounds.[2][3] For pyridine derivatives, reversed-phase HPLC is a common choice.[4][5]

Rationale for HPLC: A C18 column is a standard choice for reversed-phase chromatography, separating compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is used to ensure good peak shape for the basic pyridine nitrogen by suppressing its ionization.[3] UV detection is suitable as the aromatic rings in the molecule are strong chromophores.

Protocol 2: Reversed-Phase HPLC Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Parameter Value Justification
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard reversed-phase column for small molecules.
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape for basic compounds[3].
Gradient 30% B to 95% B over 15 minutesA gradient elution ensures the separation of impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds[5][6].

II. Spectroscopic Analysis: Structural Elucidation

Once the purity of this compound has been established, spectroscopic techniques are employed for the definitive confirmation of its chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY are highly informative.

Rationale for NMR: The expected chemical shifts and coupling patterns in the ¹H NMR spectrum provide detailed information about the connectivity of protons in the molecule. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds.

Protocol 3: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of CDCl₃.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and COSY spectra using standard pulse programs.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign the signals to specific protons. Assign the signals in the ¹³C NMR spectrum. Use the COSY spectrum to confirm proton-proton couplings.

Expected NMR Data:

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
Pyridine-H~8.5d1HH adjacent to N
Aromatic-H~7.1-7.6m6HPyridine and tolyl protons
Tolyl-CH₃~2.4s3HMethyl group on the tolyl ring
Pyridine-CH₃~2.3s3HMethyl group on the pyridine ring
¹³C NMR (101 MHz, CDCl₃) δ (ppm) Assignment
Aromatic C~120-160Pyridine and tolyl ring carbons
Tolyl-CH₃~21Methyl carbon on the tolyl ring
Pyridine-CH₃~20Methyl carbon on the pyridine ring

Note: The exact chemical shifts may vary slightly. The data presented is based on similar structures such as 3-methyl-2-phenylpyridine[7].

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.

Rationale for MS: Electrospray ionization (ESI) is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺), which directly provides the molecular weight of the compound. The exact mass can be determined using a high-resolution mass spectrometer (HRMS), further confirming the elemental composition.

Protocol 4: Mass Spectrometric Analysis

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.

  • Instrumentation: An ESI mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak. For this compound (C₁₃H₁₃N, Mol. Wt.: 183.25), the expected [M+H]⁺ peak would be at m/z 184.26.

Expected MS Data:

Parameter Value
Ionization Mode ESI Positive
Expected [M+H]⁺ (monoisotopic) 184.1121
Formula C₁₃H₁₄N⁺

III. Spectrophotometric Analysis

A. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used as a supplementary characterization technique.

Rationale for UV-Vis: The conjugated aromatic system in this compound is expected to show characteristic UV absorbance maxima.[6] The position and intensity of these bands can be influenced by the solvent polarity.

Protocol 5: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For pyridine derivatives, characteristic absorptions are often observed around 250-280 nm.[6][8]

Expected UV-Vis Data (in Ethanol):

Parameter Value
λmax 1 ~250-260 nm
λmax 2 ~270-280 nm

Conclusion

The combination of chromatographic and spectroscopic techniques described in this application note provides a robust framework for the comprehensive characterization of this compound. By following these protocols, researchers can confidently verify the identity, purity, and structure of their synthesized or procured material, which is a critical step for its use in further scientific investigation and development.

References

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • BenchChem.
  • Shimadzu. Analysis of Pyridine. LabRulez LCMS.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • BLDpharm. This compound.
  • Advanced ChemBlocks. This compound 95%.
  • NIST. Pyridine, 3-methyl-2-phenyl-. NIST Chemistry WebBook.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • NIST. Pyridine. NIST Chemistry WebBook.

Sources

scale-up synthesis of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Methyl-2-(p-tolyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a substituted pyridine derivative with significant potential in pharmaceutical and materials science research. The synthesis of multi-substituted pyridines is a cornerstone of medicinal chemistry, with approximately 20% of top-selling drugs featuring a pyridine scaffold.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for a successful and scalable synthesis. We present a robust protocol based on the Suzuki-Miyaura cross-coupling reaction, selected for its high functional group tolerance, excellent yields, and adaptability to industrial production.[2][3] This document is intended for researchers, chemists, and process development professionals seeking to implement a reliable and efficient synthesis on a larger scale.

Introduction: The Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of bioactive compounds.[4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules that interact with biological targets. The specific substitution pattern on the pyridine ring is crucial for modulating a compound's pharmacological profile. The target molecule, this compound, combines the pyridine core with methyl and tolyl groups, creating a structure with potential applications as an intermediate in the synthesis of complex pharmaceuticals or as a ligand in catalysis.[5][6]

Strategic Selection of a Synthetic Route for Scale-Up

Several modern synthetic methods can achieve the desired C-C bond formation between a pyridine core and an aryl group. A critical analysis of the primary options is essential for selecting a scalable and efficient process.

  • Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[7][8] While powerful, the preparation and handling of organozinc reagents can be sensitive to air and moisture, posing challenges for large-scale production.[9]

  • Direct C-H Arylation: This modern approach forges the C-C bond by activating a C-H bond on the pyridine ring, offering atom economy.[10][11] However, achieving high regioselectivity can be difficult, especially on pyridine rings with multiple potential reaction sites, often requiring specific directing groups or complex catalyst systems that may not be cost-effective for scale-up.[12][13]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling between an organoboron compound and an organic halide is one of the most versatile and widely used methods for C(sp²)–C(sp²) bond formation.[2] Its key advantages for scale-up include the commercial availability and stability of boronic acids, tolerance to a wide range of functional groups, and generally mild reaction conditions that can often be performed in the presence of water and oxygen.[3][14]

Rationale for Selection: For the synthesis of this compound, the Suzuki-Miyaura coupling is the recommended strategy. It offers the best balance of reliability, high yield, operational simplicity, and cost-effectiveness, which are paramount for scaling up production from the lab bench to pilot plant scale.

Recommended Scale-Up Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-Chloro-3-methylpyridine and p-tolylboronic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 2-Chloro-3-methylpyridine R1_img R1_img plus1 + Catalyst Pd(dppf)Cl₂ plus1->Catalyst R2 p-Tolylboronic acid R2_img R2_img R1_img->Catalyst R2_img->Catalyst P1 This compound P1_img P1_img Catalyst->P1_img Base Na₂CO₃ or K₂CO₃ Solvent Dioxane/Water or Toluene/Water Temp 80-100 °C

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Molarity/PurityAmount (for 100g scale)MolesEquivalentsSupplier Example
2-Chloro-3-methylpyridine127.57>98%100 g0.7841.0Sigma-Aldrich
p-Tolylboronic acid135.96>98%117.5 g0.8641.1Combi-Blocks
Pd(dppf)Cl₂·CH₂Cl₂816.64>98%6.4 g0.00780.01 (1 mol%)Strem Chemicals
Sodium Carbonate (Na₂CO₃)105.99>99%249 g2.353.0Fisher Scientific
1,4-Dioxane88.11Anhydrous1 L--Acros Organics
Deionized Water18.02-250 mL---
Toluene92.14ACS Grade1.5 L (for work-up)--VWR Chemicals
Brine (Saturated NaCl)--500 mL (for work-up)---
Anhydrous Magnesium Sulfate120.37-50 g (for drying)--J.T. Baker
Step-by-Step Protocol
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet. Ensure the system is inert by purging with nitrogen for 20-30 minutes.

  • Reagent Charging: To the reactor, add 2-Chloro-3-methylpyridine (100 g, 0.784 mol), p-tolylboronic acid (117.5 g, 0.864 mol), sodium carbonate (249 g, 2.35 mol), and Pd(dppf)Cl₂·CH₂Cl₂ (6.4 g, 0.0078 mol).

  • Solvent Addition: Add 1,4-dioxane (1 L) followed by deionized water (250 mL) to the reactor.

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 250-300 RPM) to ensure good mixing of the heterogeneous mixture.

    • Heat the reaction mixture to a target temperature of 90-95 °C using a circulating oil bath connected to the reactor jacket.

    • Maintain the reaction at this temperature under a gentle nitrogen flow.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots every 1-2 hours. Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or TLC to check for the disappearance of the starting 2-Chloro-3-methylpyridine. The reaction is typically complete within 8-12 hours.

  • Work-Up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 1 L of deionized water and 1 L of toluene to the reactor. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic (toluene) layer.

    • Extract the aqueous layer again with toluene (500 mL).

    • Combine the organic extracts and wash with brine (500 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude oil can be purified by vacuum distillation. For lab scale, column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) is an option, but distillation is more amenable to scale-up.[15] The expected product is a pale yellow oil or low-melting solid.

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: While 1 mol% is a good starting point, for large-scale synthesis, catalyst loading should be optimized. Reducing it to 0.1-0.5 mol% can significantly lower costs, though it may require longer reaction times.

  • Base Selection: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used as alternatives to sodium carbonate and may influence reaction kinetics.

  • Solvent Choice: While Dioxane/water is effective, on an industrial scale, toluene or 2-MeTHF are often preferred due to safety and cost considerations.

  • Exotherm Management: Cross-coupling reactions can be exothermic. On a large scale, controlled addition of reagents or efficient cooling via the reactor jacket is crucial to manage the heat generated.

  • Work-up: Emulsion formation can be an issue during the extraction phase. A slow, controlled addition of water and brine can help mitigate this.

Analytical Characterization

The identity and purity of the final product must be confirmed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of both the pyridine and tolyl rings, as well as singlets for the two methyl groups.[6]

    • ¹³C NMR (CDCl₃, 100 MHz): Will show the expected number of aromatic and aliphatic carbon signals.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (Expected M/z = 183.25) and assess purity.

  • Purity Analysis: Purity should be >98% as determined by GC or HPLC analysis.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[17]

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood. Pyridine and its derivatives are toxic and have a strong, unpleasant odor.[18][19]

  • Handling Reagents:

    • Pyridine derivatives: Are flammable and toxic. Avoid inhalation and skin contact.

    • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen.

    • Palladium Catalyst: While not highly toxic, fine powders can be irritating. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.[20]

Experimental Workflow Visualization

Caption: Overall workflow for the .

References

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. The Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25359–25363. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available at: [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]

  • Potter, G., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. Available at: [Link]

  • Carl ROTH. (2025, February 17). Safety Data Sheet: Pyridine. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS. Safety Data Sheet. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(p-Tolyl)pyridine. PubChem Compound Database. Available at: [Link]

  • Sharma, V., et al. (2019). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hartwig, J. F. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group, UC Berkeley. Available at: [Link]

  • Chem Help ASAP. (2020, February 13). Negishi cross-coupling reaction. YouTube. Available at: [Link]

  • Al-Amin, M., et al. (2024, September 11). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Stoccoro, S., et al. (2015). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. Available at: [Link]

  • Biscoe, M. R., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • El-Sayed, R., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Screening of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 7,000 drug molecules of medicinal importance underscores its status as a "privileged scaffold."[3] This is attributed to its unique electronic properties, structural versatility, and capacity for diverse biological interactions.[1] The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can enhance solubility and facilitate specific interactions with biological targets.[1] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the biological screening of novel pyridine derivatives. It moves beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a self-validating and robust screening cascade. We will detail protocols for primary screening assays, including cytotoxicity, enzyme inhibition, and antimicrobial activity, and touch upon secondary assays for lead characterization, such as in vitro ADME profiling.

Part 1: The Screening Cascade: A Strategic Approach

A successful screening campaign for pyridine derivatives follows a logical progression from broad, high-throughput screens to more focused, mechanism-of-action studies. This tiered approach, often referred to as a screening cascade, is designed to efficiently identify promising "hits" from a library of compounds and triage them for further development.

A typical screening cascade begins with a primary assay that is robust, cost-effective, and amenable to high-throughput screening (HTS).[6][7] Compounds that demonstrate activity in the primary screen ("hits") are then subjected to a battery of secondary assays to confirm their activity, determine their potency and selectivity, and assess their drug-like properties.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Characterization Pyridine_Library Pyridine Derivative Library Primary_Assay Primary Assay (e.g., Cell Viability, Enzyme Inhibition) Pyridine_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling Dose_Response->Selectivity_Panel Orthogonal_Assay Orthogonal Assay Confirmation Selectivity_Panel->Orthogonal_Assay MOA_Studies Mechanism of Action Studies Orthogonal_Assay->MOA_Studies In_Vitro_ADME In Vitro ADME/Tox MOA_Studies->In_Vitro_ADME Lead_Candidate Lead Candidate In_Vitro_ADME->Lead_Candidate

Caption: A generalized workflow for the biological screening of pyridine derivatives.

Part 2: Foundational Screening Protocols

The choice of primary screening assays depends on the therapeutic area of interest. Below are detailed protocols for three common starting points in the evaluation of pyridine derivatives: cytotoxicity, enzyme inhibition, and antimicrobial activity.

Anticancer Screening: Cytotoxicity Assays

Many pyridine derivatives have been investigated for their anticancer properties.[8][9] A primary screen for anticancer activity typically involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[10][11]

Protocol: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Pyridine derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[8][9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine derivatives in complete medium. A typical starting concentration range is 0.01 µM to 100 µM.[12]

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known cytotoxic drug like doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]

Data Presentation:

CompoundCell LineIC50 (µM)
Pyridine Derivative 1MCF-75.2
Pyridine Derivative 2MCF-712.8
Doxorubicin (Control)MCF-70.8
Enzyme Inhibition Assays

Pyridine derivatives are known to inhibit various enzymes, including kinases, which are critical targets in cancer therapy.[1] High-throughput screening is a cornerstone of modern inhibitor discovery.[13]

Protocol: Generic Kinase Inhibition Assay (Luminescent)

Principle: This protocol describes a generic, homogeneous (mix-and-read) luminescent assay that quantifies the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

Materials:

  • Pyridine derivatives dissolved in DMSO

  • Kinase of interest (e.g., PIM-1)[9]

  • Substrate peptide for the kinase

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (containing a luciferase/luciferin system)

  • White, opaque 384-well microplates

  • Microplate reader with luminescence detection

Procedure:

  • Compound Dispensing:

    • Dispense a small volume (e.g., 50 nL) of the pyridine derivatives at various concentrations into the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Add this solution to the wells containing the compounds.

  • Reaction Initiation:

    • Prepare a solution of ATP in the assay buffer.

    • Add the ATP solution to the wells to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add the luminescent detection reagent to each well. This reagent will lyse the cells (if it's a cell-based assay) and contain the luciferase and luciferin to generate a luminescent signal from the remaining ATP.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • The signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).

    • Determine the IC50 value by plotting percent inhibition against compound concentration.

G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Pyridine Derivative Incubation Incubation Compound->Incubation Enzyme_Substrate Kinase + Substrate Enzyme_Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Add Luminescent Detection Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Percent_Inhibition Calculate % Inhibition Luminescence->Percent_Inhibition IC50 Determine IC50 Percent_Inhibition->IC50

Caption: Workflow for a generic kinase inhibition assay.

Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents, and heterocyclic compounds like pyridines are a promising source.[14]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation:

    • Perform serial two-fold dilutions of the pyridine derivatives in CAMHB in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin. A color change from blue to pink indicates bacterial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Pyridine Derivative 31664
Pyridine Derivative 4832
Ciprofloxacin (Control)0.50.25

Part 3: Secondary Screening and Lead Characterization

Hits from primary screens require further investigation to confirm their activity and assess their potential as drug candidates.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk drug candidates.[15][16] In vitro ADME assays provide key insights into a compound's pharmacokinetic potential.[17][18][19]

Key In Vitro ADME Assays:

  • Solubility: Determines the aqueous solubility of the compound, which impacts its absorption.

  • Permeability (e.g., Caco-2 assay): Assesses the ability of a compound to cross the intestinal barrier, predicting oral absorption.[19]

  • Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s).[16][19]

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[16]

  • CYP450 Inhibition: Identifies potential drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes.[16]

Data Presentation:

CompoundAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (% remaining after 30 min)
Pyridine Derivative 4751585
Pyridine Derivative 55230

Conclusion

The biological screening of pyridine derivatives is a multifaceted process that requires a strategic and methodologically sound approach. By employing a tiered screening cascade that incorporates robust primary assays, confirmatory secondary assays, and early ADME profiling, researchers can efficiently identify and advance promising pyridine-based compounds toward clinical development. The protocols and rationale presented in this guide provide a solid foundation for initiating and executing a successful screening campaign.

References

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available from: [Link]

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  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Available from: [Link]

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  • BioDuro. (n.d.). In Vitro ADME. Available from: [Link]

  • Creative BioMart. (n.d.). Enzyme Target and Screening. Available from: [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Available from: [Link]

  • PubMed. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Available from: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link]

  • Taylor & Francis Online. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available from: [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]

  • Royal Society of Chemistry. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available from: [Link]

  • PubMed. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Available from: [Link]

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  • BMG LABTECH. (2019). High-throughput screening (HTS). Available from: [Link]

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  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Available from: [Link]

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Application Notes and Protocols for the Utilization of 3-Methyl-2-(p-tolyl)pyridine as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

The pyridine motif is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this heterocycle.[1] Within the diverse family of pyridine derivatives, 3-Methyl-2-(p-tolyl)pyridine emerges as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a directing pyridyl nitrogen, an activatable ortho-methyl group, and a tolyl ring amenable to further functionalization, provides a powerful platform for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of key transformations, providing field-proven insights into the causality behind experimental choices. The protocols detailed herein are designed to be self-validating, empowering researchers to confidently employ this building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

Core Reactivity: Pyridine-Directed C-H Functionalization

The strategic placement of the nitrogen atom in the pyridine ring of this compound profoundly influences its reactivity, primarily by enabling chelation-assisted (directing group) C-H bond activation. This allows for highly regioselective functionalization at the ortho position of the p-tolyl group, a transformation that is otherwise challenging to achieve.

Section 1: Palladium-Catalyzed C-H Arylation and Acylation

Palladium catalysis is a powerful tool for forging new carbon-carbon bonds. In the context of this compound, the pyridine nitrogen acts as an efficient directing group, facilitating the formation of a palladacycle intermediate, which then undergoes further reaction.

Mechanistic Rationale: The Power of Directed C-H Activation

The generally accepted mechanism for pyridine-directed C-H activation involves the coordination of the pyridine nitrogen to a palladium(II) catalyst. This brings the metal center in close proximity to the ortho C-H bonds of the tolyl ring, leading to the formation of a stable five-membered palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. This palladacycle is the key intermediate that enables subsequent functionalization.

Caption: Generalized workflow for Pd-catalyzed C-H functionalization.

Protocol: Palladium-Catalyzed Ortho-Arylation

This protocol describes a representative procedure for the ortho-arylation of a 2-arylpyridine, which can be adapted for this compound. The use of an appropriate arylating agent and reaction conditions are crucial for high yields.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add K₂CO₃ (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF12075-90
PdCl₂(PPh₃)₂-Cs₂CO₃Dioxane11080-95

Table 1: Representative conditions for ortho-arylation of 2-arylpyridines.

Protocol: Palladium-Catalyzed Ortho-Acylation

The introduction of an acyl group at the ortho-position provides a valuable handle for further synthetic transformations. This protocol outlines a general procedure for this conversion.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • [Pd(µ-Cl)Cl(C₆H₄-2-py)]₂ (a common palladium precursor)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In a glovebox, charge a Schlenk tube with [Pd(µ-Cl)Cl(C₆H₄-2-py)]₂ (0.025 mmol, 5 mol% Pd) and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add anhydrous DCE (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (0.5 mmol) to the reaction mixture.

  • Slowly add the acid chloride (0.6 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the ortho-acylated product.

Section 2: Rhodium-Catalyzed Annulation for Polycyclic Aromatic Systems

Rhodium catalysts offer a distinct reactivity profile, enabling the construction of fused polycyclic aromatic systems through annulation reactions with alkynes. This strategy provides a powerful route to complex, rigid molecular scaffolds.

Mechanistic Considerations: A Cascade of C-H Activation and Insertion

The rhodium-catalyzed annulation of 2-arylpyridines with alkynes is believed to proceed through a catalytic cycle involving C-H activation, alkyne insertion, and reductive elimination. The pyridine nitrogen directs the rhodium catalyst to the ortho C-H bond of the tolyl group, forming a rhodacycle. Subsequent coordination and insertion of the alkyne into the Rh-C bond, followed by reductive elimination, leads to the formation of a new six-membered ring.

Caption: Key steps in the rhodium-catalyzed annulation pathway.

Protocol: Rhodium-Catalyzed Annulation with Alkynes

This protocol provides a general method for the synthesis of benzo[h]quinolines and related structures from 2-arylpyridines.

Materials:

  • This compound

  • Internal alkyne (e.g., diphenylacetylene)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a screw-capped vial, add this compound (0.2 mmol), the alkyne (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous DCE (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (TLC) on silica gel to isolate the desired annulated product.

Catalyst SystemAlkyneSolventTemperature (°C)Typical Yield (%)
[RhCp*Cl₂]₂/AgSbF₆DiphenylacetyleneDCE10085-95
[Rh(cod)Cl]₂/AgBF₄1-Phenyl-1-propyneToluene11070-85

Table 2: Conditions for Rhodium-Catalyzed Annulation.

Section 3: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation offers a complementary approach to functionalization, allowing for the introduction of a versatile boronic ester group. This group can then be used in a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), significantly expanding the synthetic utility of the this compound building block.

Mechanistic Insight: A Different Pathway to Functionalization

The iridium-catalyzed C-H borylation of arenes typically proceeds via an oxidative addition of the C-H bond to a low-valent iridium species, followed by reductive elimination of the borylated product. For pyridines, coordination of the nitrogen to the iridium center can inhibit the catalytic activity. However, the presence of a substituent at the 2-position, as in our target molecule, can mitigate this inhibition and allow for efficient borylation, often at the less sterically hindered positions of the pyridine or the tolyl ring.

Protocol: Iridium-Catalyzed C-H Borylation

This protocol outlines a general procedure for the borylation of a substituted pyridine.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous cyclohexane

Procedure:

  • In a glovebox, combine this compound (0.5 mmol), B₂pin₂ (0.75 mmol), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%), and dtbpy (0.015 mmol, 3 mol%) in a vial.

  • Add anhydrous cyclohexane (2.5 mL).

  • Seal the vial and heat the mixture at 80 °C for 16 hours.

  • After cooling, remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the borylated product. The regioselectivity of the borylation should be determined by NMR spectroscopy.

Section 4: Applications in the Synthesis of Bioactive Molecules

The functionalized derivatives of this compound are valuable intermediates in the synthesis of complex molecules with potential biological activity, particularly in the realm of kinase inhibitors and antiviral agents. The 2-arylpyridine scaffold is a recognized pharmacophore in many biologically active compounds.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core, which often interacts with the hinge region of the kinase active site. The ability to introduce diverse substituents at the ortho-position of the tolyl ring of this compound through the methods described above allows for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Antiviral Compounds

The 2-arylpyridine motif is also present in a number of compounds with demonstrated antiviral activity. The functionalization of this compound can be leveraged to synthesize analogs of known antiviral agents or to discover novel compounds with activity against a range of viruses.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the Safety Data Sheet for the closely related 3-Methyl-2-phenylpyridine, the compound is expected to cause skin, eye, and respiratory tract irritation.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

The palladium, rhodium, and iridium catalysts used in the described protocols are toxic and should be handled with care. Consult the specific Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. The strategic positioning of the methyl group and the directing pyridine nitrogen allows for a range of selective C-H functionalization reactions, providing access to a diverse array of substituted 2-arylpyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this privileged scaffold in their pursuit of novel materials and therapeutics.

References

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. J. Med. Chem. 2014, 57, 10257.
  • Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. Cole-Parmer. [Link]

  • Sadler, S. A.; Tajuddin, H.; et al. Iridium-catalyzed C-H borylation of pyridines. Org. Biomol. Chem., 2014,12, 7318-7327. [Link]

  • Recent advances on heterocyclic compounds with antiviral properties. PMC. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Wiley Online Library. [Link]

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications (RSC Publishing). [Link]

  • Rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes leading to pyrido[1,2-a]benzimidazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-disubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of this critical heterocyclic motif. Here, we address common problems with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs) - Core Synthesis Challenges

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired 2,3-disubstituted pyridine?

A1: Poor regioselectivity is a frequent hurdle. The optimal strategy depends on the synthetic route you are employing.

  • For Condensation Reactions (e.g., Bohlmann-Rahtz):

    • Causality: In the Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, poor regioselectivity often originates from the initial Michael addition step, especially with unsymmetrical reactants.[1][2]

    • Troubleshooting:

      • Steric Hindrance: Employing bulkier substituents on either the enamine or the ethynylketone can direct the cyclization towards the sterically less hindered product.[1]

      • Catalyst Choice: While traditionally requiring high temperatures, the cyclodehydration step can be catalyzed by acids like acetic acid, or more mildly with Amberlyst-15, ytterbium triflate, or zinc bromide to lower the required temperature and potentially improve selectivity.[3][4]

  • For Transition-Metal-Catalyzed C-H Functionalization:

    • Causality: Directing C-H functionalization to the C3 position of a 2-substituted pyridine can be challenging due to the inherent electronic properties of the pyridine ring, which often favor functionalization at other positions.[1][5]

    • Troubleshooting:

      • Directed ortho-Metalation (DoM): This is a powerful technique where a directing group at the C2 position (like a chloro group) facilitates deprotonation at the C3 position with a strong base (e.g., LDA), followed by quenching with an electrophile.[6][7]

      • Iridium-Catalyzed C-H Borylation: This modern approach allows for the introduction of a boronic ester at the C3 position, which can then be used in subsequent cross-coupling reactions.[7]

Q2: I am experiencing very low yields in my Suzuki-Miyaura coupling to introduce a substituent at the C3 position. What are the likely causes and solutions?

A2: Low yields in Suzuki-Miyaura couplings involving pyridines are often multifactorial.

  • Causality:

    • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[8][9]

    • Poor Oxidative Addition: The electron-deficient nature of the pyridine ring can make the oxidative addition of the palladium catalyst to the halopyridine challenging.[9][10]

    • Protodeborylation of Pyridineboronic Acids: Pyridineboronic acids can be unstable and prone to decomposition.[11]

  • Troubleshooting Workflow:

    Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst base Re-evaluate Base start->base reagents Check Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions strategy Consider Alternative Strategy start->strategy ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands) catalyst->ligand precatalyst Use a Pre-catalyst catalyst->precatalyst boronic_acid Use Pyridine Halide and Arylboronic Acid strategy->boronic_acid

    Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

  • Detailed Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition and stabilize the catalytic species.[8]

    • Base Selection: The choice of base is critical. While inorganic bases like K₃PO₄ are common, sometimes a soluble organic base or a different inorganic base can be more effective. Ensure the base is finely powdered and anhydrous if necessary.[12]

    • Reverse the Coupling Partners: If using a pyridineboronic acid, consider switching to a halopyridine and a boronic acid of the coupling partner, as pyridineboronic acids can be unstable.[11]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[8][9]

Q3: My Buchwald-Hartwig amination to form a 2-amino-3-substituted pyridine is failing. What should I investigate?

A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations with pyridine substrates can be challenging.

  • Causality: The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen are primary concerns.[8]

  • Troubleshooting Steps:

    • Catalyst and Ligand: This is the most critical factor. Sterically hindered and electron-rich ligands are often necessary.[8] For challenging couplings, consider using pre-formed palladium catalysts.

    • Base: The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases are typically used, but the optimal choice is substrate-dependent.[8]

    • Solvent: The solvent must be anhydrous and capable of dissolving the reagents. Toluene, dioxane, and THF are common choices, but ensure they are rigorously dried.[8]

    • Reagent Purity: Ensure all reagents, especially the amine and halopyridine, are pure and dry, as impurities can poison the catalyst.[8]

    Parameter Recommendation Rationale
    Catalyst Use a Pd(0) precatalyst or a combination of a Pd(II) source with a suitable ligand.Ensures efficient generation of the active catalytic species.[10]
    Ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).Facilitates oxidative addition and reductive elimination steps.[13]
    Base NaOt-Bu, KOt-Bu, LiHMDS, K₂CO₃, Cs₂CO₃.The strength and nature of the base can significantly impact the reaction rate and outcome.[8]
    Solvent Anhydrous toluene, dioxane, or THF.Proper dissolution of reagents and stability of the catalytic complex.[8]
    Atmosphere Strictly inert (Argon or Nitrogen).Prevents catalyst oxidation and side reactions.[8]
Q4: I'm struggling with the purification of my 2,3-disubstituted pyridine product. It seems to be retaining water and co-eluting with impurities.

A4: Pyridines are notoriously hygroscopic and can be challenging to purify.

  • Causality: Pyridines readily absorb atmospheric moisture and can form azeotropes with water, making simple distillation ineffective for complete drying.[14] Their basicity can also lead to tailing on silica gel chromatography.

  • Purification Protocol:

    • Work-up: During the aqueous work-up, ensure thorough extraction with a suitable organic solvent. A final wash with brine can help to remove bulk water.

    • Drying: Dry the organic extracts over a suitable drying agent like anhydrous Na₂SO₄ or MgSO₄.

    • Chromatography:

      • To minimize tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

      • Alternatively, use neutral or basic alumina for chromatography.

    • Removal of Residual Water: For obtaining an anhydrous product, azeotropic distillation with a solvent like toluene can be effective.[14]

II. Detailed Experimental Protocols

Protocol 1: Directed ortho-Metalation (DoM) of 2-Chloropyridine for C3-Functionalization

This protocol describes a general procedure for the C3-functionalization of 2-chloropyridine.[7]

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Add diisopropylamine (1.1 equiv.) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.1 equiv., solution in hexanes). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Metalation: Slowly add a solution of 2-chloropyridine (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF; 1.2 equiv.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Troubleshooting a Buchwald-Hartwig Amination

This protocol provides a starting point for optimizing a challenging Buchwald-Hartwig amination of a 3-halopyridine.[8]

  • Reagent Preparation: In a glovebox, add the 3-halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

III. Visualized Workflows

Logical Flow for Regioselectivity Enhancement

Regioselectivity_Logic start Poor Regioselectivity reaction_type Identify Reaction Type start->reaction_type condensation Condensation (e.g., Bohlmann-Rahtz) reaction_type->condensation Condensation ch_functionalization C-H Functionalization reaction_type->ch_functionalization C-H Func. sterics Modify Steric Bulk of Reactants condensation->sterics catalysis Optimize Catalyst/Acid condensation->catalysis dom Use Directed ortho-Metalation (DoM) ch_functionalization->dom borylation Employ Ir-catalyzed Borylation ch_functionalization->borylation improved_selectivity Improved Regioselectivity sterics->improved_selectivity catalysis->improved_selectivity dom->improved_selectivity borylation->improved_selectivity

Caption: Decision tree for improving regioselectivity in 2,3-disubstituted pyridine synthesis.

IV. References

  • Snieckus, V., & Comins, D. L. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 102(12), 4119-4194. [Link]

  • Pemberton, R. P., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999-14011. [Link]

  • Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Pemberton, R. P., & Chirik, P. J. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed. [Link]

  • McNally, A. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6278. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • Baran, P. S., & O'Hara, F. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [r/chemistry]. Retrieved from [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from [Link]

  • Reddit. (2012). Suzuki coupling help. [r/chemistry]. Retrieved from [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine.... Retrieved from [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Andersson, H., & Olsson, R. (2005). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 7(15), 3159-3162. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]

  • Guery, S., et al. (2002). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (6), 715-719. [Link]

  • Merck Index. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. [Link]

  • Synfacts. (2017). Synthesis of 2,3-Disubstituted Pyridines by Transition-Metal-Free Amination. Synfacts, 13(05), 0467. [Link]

  • ResearchGate. (2025). Synthesis of 2,3-Disubstituted Pyrroles and Pyridines from 3-Halo-1-azaallylic Anions. Retrieved from [Link]

  • Vélez, J. A., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13, 24846-24853. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]

  • Al-Omran, F., et al. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(1), 1-10. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyridine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthesis, the unique electronic properties of pyridines present significant challenges for researchers in pharmaceuticals and materials science. This guide is designed with full editorial control to provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind optimizing these critical transformations.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of pyridine substrates, offering causal explanations and actionable solutions.

Q1: My reaction has very low or no yield. Where do I start troubleshooting?

A1: A failed pyridine Suzuki coupling is a common issue that typically points to one of two primary culprits: catalyst deactivation or degradation of the boronic acid. The first step is to diagnose the likely cause.

  • Primary Cause: Catalyst Deactivation. The Lewis basic lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming inactive or off-cycle complexes that shut down catalysis.[1][2][3] This is arguably the most frequent failure mode.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Switch from simple ligands like PPh₃ to modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5] The steric bulk of these ligands creates a protective pocket around the palladium center, physically hindering coordination from the pyridine nitrogen and promoting the desired reductive elimination step.[3][6]

    • Solution 2: Check Catalyst & Reagent Integrity. Ensure your palladium source and ligand are active; Pd(0) is the active species, and if using a Pd(II) precatalyst, it must be efficiently reduced in situ.[7] Old or improperly stored reagents can be a simple but overlooked cause of failure. Consider using a fresh batch or a more robust, air-stable precatalyst.[7]

    • Solution 3: Ensure an Inert Atmosphere. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[7] Rigorously degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[4][8]

  • Primary Cause: Reagent Degradation. Pyridine boronic acids are notoriously unstable.

    • Solution: Analyze for Protodeboronation. Before altering the catalyst system, check your crude reaction mixture (e.g., by LC-MS or ¹H NMR) for the presence of the "de-borylated" pyridine starting material. If you see significant amounts, the problem is protodeboronation (see Q2 for specific solutions).

Q2: I'm observing significant protodeboronation of my pyridine boronic acid. How can I prevent this?

A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major parasitic side reaction, especially with electron-deficient or 2-substituted pyridyl boronic acids.[1][9] The reaction is often accelerated by water and base.[7][9][10]

  • Solution 1: Use a More Stable Boron Reagent. This is the most effective strategy. Instead of the boronic acid, use a corresponding boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt (e.g., potassium pyridyltrifluoroborate).[1][9] These reagents act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation relative to the productive coupling reaction.[9]

  • Solution 2: Modify Base and Solvent Conditions.

    • Switch to Anhydrous Conditions: Since water is the proton source, using anhydrous solvents and bases can significantly suppress this side reaction.[7] Ensure your solvent is dry and consider using a base that does not generate water, like potassium fluoride (KF).

    • Use a Milder Base: Strong aqueous bases (e.g., NaOH, Cs₂CO₃) can accelerate protodeboronation.[7] Consider switching to a weaker inorganic base like K₂CO₃ or KF.[7][11]

  • Solution 3: Address the "2-Pyridyl Problem". 2-Pyridylboronic acids are exceptionally unstable due to a facile decomposition pathway involving a zwitterionic intermediate.[9][12] For these substrates, using a stabilized derivative like a MIDA boronate ester or switching to an alternative nucleophile like a pyridine-2-sulfinate is highly recommended.[9][13][14]

Q3: My main byproduct is the homocoupling of my boronic acid (e.g., bipyridine). What causes this?

A3: Homocoupling is typically caused by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) state.[3][7]

  • Solution 1: Rigorous Degassing. As mentioned in Q1, ensure your solvent and reaction headspace are free of oxygen. Use a robust degassing technique like freeze-pump-thaw cycles for maximum oxygen removal, or at a minimum, sparge with an inert gas for an extended period.[7]

  • Solution 2: Use a Pd(0) Source. Start with a catalyst that is already in the active Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[3][6] This bypasses potential issues with the in situ reduction step that can sometimes favor homocoupling.

  • Solution 3: Modify Reaction Stoichiometry. Ensure the aryl halide is the limiting reagent. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can be beneficial, but a large excess may favor side reactions.[4]

Q4: I'm struggling to couple a 2-chloropyridine. My reaction with the analogous 2-bromopyridine works fine. What should I change?

A4: The carbon-chlorine bond is significantly stronger and less polarized than the carbon-bromine bond, making the oxidative addition step—often the rate-determining step—much slower for chloropyridines.[4][15] Standard conditions for bromides are rarely effective for chlorides.

  • Solution 1: Use a Highly Active Catalyst System. This is non-negotiable for aryl chlorides. You must use a catalyst system known for high activity, which involves a bulky, electron-rich ligand.[4][5]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[4][7] These ligands are potent electron donors, which accelerates the oxidative addition of the C-Cl bond to the Pd(0) center.

    • Recommended Palladium Source: Pd₂(dba)₃ or a dedicated air-stable precatalyst (e.g., XPhos-Pd-G3) is often superior to Pd(OAc)₂ for these challenging couplings.[16]

  • Solution 2: Use a Stronger Base and Higher Temperature. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step.[4][5] Higher reaction temperatures (e.g., 100-120 °C) are also typically necessary to overcome the higher activation energy of the C-Cl bond cleavage.[4]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions to build a foundational understanding of pyridine Suzuki couplings.

Q1: Fundamentally, why are pyridine substrates so challenging for Suzuki coupling?

A1: There are two core electronic properties of the pyridine ring that create challenges:

  • Lewis Basicity: The nitrogen atom possesses a lone pair of electrons in an sp²-hybridized orbital in the plane of the ring. This lone pair is a potent Lewis base that can coordinate to the electron-deficient palladium catalyst. This coordination sequesters the catalyst in an inactive state, effectively poisoning it and preventing it from participating in the catalytic cycle.[1][2][3][17]

  • Electron-Deficient Ring System: The electronegative nitrogen atom withdraws electron density from the pyridine ring, making it "electron-deficient." This has two major consequences:

    • It slows down the rate of transmetalation when the pyridine is on the boronic acid partner.[1][18]

    • It makes pyridylboronic acids, particularly 2-pyridylboronic acid, highly susceptible to protodeboronation.[1][9]

Q2: How do I choose the right ligand for my specific pyridine substrate?

A2: Ligand choice is critical and depends on the reactivity of your coupling partners. The goal is to select a ligand that promotes the desired catalytic steps while mitigating the challenges posed by the pyridine ring.

Substrate Class Recommended Ligand(s) Rationale
Simple 2- or 4-Bromopyridines PPh₃, Pd(dppf)Cl₂These substrates are relatively activated. Simpler, less expensive ligands may be sufficient.[19][20]
3-Bromopyridines Buchwald-type (SPhos, XPhos)The 3-position is less electronically activated, requiring a more active catalyst to promote oxidative addition.[15]
All Chloropyridines Buchwald-type (XPhos, RuPhos), NHCsEssential for activating the strong C-Cl bond. These electron-rich ligands accelerate oxidative addition.[4][5]
Sterically Hindered Substrates Buchwald-type (XPhos, RuPhos)The steric bulk of the ligand promotes the final reductive elimination step, which can be slow for crowded molecules.[7]
2-Pyridylboronic Acids Phosphite or Phosphine Oxide LigandsSpecialized ligands have been developed to handle these particularly unstable nucleophiles.[18]
Q3: What is the role of the base, and which one should I use?

A3: The base is essential for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻), which then transfers its organic group to the palladium center.[11] The choice of base is a delicate balance.

Base Typical Conditions Advantages Disadvantages
K₂CO₃ Aqueous MeCN, Dioxane, TolueneInexpensive, moderately strong, widely used.[8]Can promote protodeboronation in sensitive substrates.
K₃PO₄ Anhydrous Toluene, DioxaneStrong, effective for challenging couplings (e.g., chlorides).[5]Can be too harsh for sensitive functional groups.
Cs₂CO₃ Anhydrous Toluene, DioxaneVery strong base, good for difficult couplings.Expensive, highly hygroscopic.
KF Anhydrous DioxaneMild, fluoride is thought to assist transmetalation without being overly basic.[7][11]May not be strong enough for less reactive substrates.

Expert Tip: For sensitive pyridylboronic acids prone to decomposition, starting with a milder base like KF or K₂CO₃ under anhydrous conditions is a prudent first choice.

Q4: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?

A4: The choice of boron reagent is a key strategic decision to manage the instability of pyridyl nucleophiles.

  • Boronic Acids: Often commercially available and inexpensive. However, they are the most prone to protodeboronation, especially 2-pyridylboronic acids.[8][9] Use with caution and only after considering the alternatives.

  • Boronic Esters (e.g., Pinacol Esters): More stable than the corresponding acids and less susceptible to protodeboronation.[1][9] They are an excellent general choice for improving reaction reproducibility and yield.

  • Organotrifluoroborate Salts (R-BF₃K): These are highly crystalline, air-stable solids that are very resistant to protodeboronation.[9] They serve as an excellent "slow-release" reservoir of the boronic acid in situ. They are often the best choice for particularly unstable heteroaryl nucleophiles.

Part 3: Experimental Protocols & Data
Protocol 1: General Method for a Challenging Suzuki Coupling of a 2-Chloropyridine

This protocol is designed for a difficult coupling, such as with an electron-deficient boronic acid or a sterically hindered partner, and incorporates best practices to minimize common failure modes.

  • Vessel and Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).[4]

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.5 mol%).[5]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe.[4] The solvent must have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Part 4: Visualizations
Diagram 1: Suzuki Catalytic Cycle with Pyridine-Specific Failure Modes

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Halopyridine) Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Deactivation [Py] PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Regeneration Product R¹-R² Product RedElim->Product InactivePd Inactive [Pd]-Pyridine Complex Deactivation->InactivePd Boronic R²-B(OR)₂ Boronic->Trans + Base Protodeb Protodeboronation Boronic->Protodeb + H₂O RH R²-H (Byproduct) Protodeb->RH Base Base (e.g., OH⁻)

Caption: The Suzuki cycle and common off-cycle pathways in pyridine chemistry.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting start Low / No Yield check_sm Starting materials consumed? start->check_sm check_proto Protodeboronation byproduct observed? check_sm->check_proto Yes no_sm Catalyst Deactivation Likely check_sm->no_sm No sol_proto 1. Use boronic ester or -BF₃K salt. 2. Use milder base (KF). 3. Use anhydrous conditions. check_proto->sol_proto Yes sol_other Check for homocoupling. Ensure proper degassing. Use Pd(0) source. check_proto->sol_other No sol_no_sm 1. Use bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Use fresh catalyst/reagents. 3. Rigorously degas solvent. no_sm->sol_no_sm yes_sm Side Reaction Dominates

Caption: A decision tree for diagnosing low-yield Suzuki coupling reactions.

Part 5: References
  • BenchChem. (n.d.). Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine. Retrieved from

  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Retrieved from

  • BenchChem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Retrieved from

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from

  • Chemical Science (RSC Publishing). (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from

  • PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from

  • Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from

  • Organometallics - ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from

Sources

Technical Support Center: Purification of Crude 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-2-(p-tolyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for achieving high purity. We will explore common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Introduction: The Importance of Purity

This compound is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and materials science research. The purity of such intermediates is paramount, as even minor impurities can drastically affect the outcome, yield, and safety profile of subsequent synthetic steps and the biological activity of the final compounds.

Crude reaction mixtures containing the target molecule can be contaminated with unreacted starting materials, isomers, reagents, and solvent residues. This guide provides a systematic approach to isolating this compound in high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Issue 1: My purified product appears as a persistent oil or gum, but I expect a solid.

  • Probable Cause:

    • Residual Solvent: The most common cause is trapped solvent from the purification process (e.g., ethyl acetate, dichloromethane, or hexanes).

    • Presence of Impurities: Co-eluting impurities or unremoved side products can act as a eutectic mixture, depressing the melting point of the final product and preventing crystallization.

    • Polymorphism: While less common, the compound may exist in different crystalline forms (polymorphs) or an amorphous state, one of which may be an oil at room temperature.

  • Recommended Solutions:

    • High-Vacuum Drying: Connect the flask containing your product to a high-vacuum line (<1 mmHg) for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable. This is highly effective at removing residual organic solvents.

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. The impurities may dissolve in the solvent, while the pure product crashes out as a solid. Decant the solvent and repeat if necessary.

    • Re-purification: Analyze the oily product by TLC or ¹H NMR. If significant impurities are detected, a second purification step is necessary. If you initially used column chromatography, consider recrystallization, and vice-versa.

Issue 2: After column chromatography, my fractions are still impure according to TLC analysis.

  • Probable Cause:

    • Poor Separation: The chosen mobile phase (eluent) does not provide adequate separation between your product and the impurities. The Rf values are too close.

    • Column Overload: Too much crude material was loaded onto the column relative to the amount of stationary phase.[1] This leads to broad, overlapping bands.

    • Compound Degradation: The basic pyridine nitrogen can interact strongly with the acidic surface of standard silica gel, causing streaking on the TLC plate and poor separation on the column. In some cases, this can lead to sample degradation.

  • Recommended Solutions:

    • Optimize the Mobile Phase: Before running the column, systematically test different solvent systems with TLC. A good target Rf value for your product is between 0.25 and 0.35, with clear separation from all other spots.

    • Reduce the Load: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).

    • Deactivate the Silica Gel: To minimize unwanted interactions, add a small amount of a competing base, such as triethylamine (TEA), to your eluent (typically 0.5-1% by volume).[1] This will occupy the acidic sites on the silica, allowing your basic pyridine compound to elute with improved peak shape and reduced tailing.[1]

Issue 3: I am experiencing very low recovery of my compound after purification.

  • Probable Cause:

    • Material Left on Column: The compound may be highly retained on the stationary phase if the eluent is not polar enough.

    • Product Volatility: If the compound has a low boiling point, it may be lost during solvent removal on a rotary evaporator, especially under high vacuum.

    • Irreversible Adsorption/Degradation: The compound may be irreversibly binding to or degrading on the silica gel.

  • Recommended Solutions:

    • Flush the Column: After collecting your desired fractions, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes.

    • Careful Evaporation: Remove solvents under reduced pressure without excessive heating. Once the bulk of the solvent is gone, remove the flask from the rotary evaporator and use a high-vacuum line at room temperature.

    • Use an Alternative Stationary Phase: If degradation on silica is suspected, consider using a less acidic stationary phase, such as alumina (basic or neutral) or a treated silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A: Impurities are highly dependent on the synthetic route. However, for substituted pyridines, common impurities often include:

  • Unreacted starting materials.

  • Isomeric byproducts (e.g., substitution at a different position).

  • Side-products from competing reactions. For example, syntheses of 3-methylpyridines can sometimes yield 3-ethylpyridine as a byproduct.[2]

  • High-boiling, discolored condensation products if the reaction was performed at excessively high temperatures.[3]

Q2: Which purification method is best for this compound? A: The choice depends on the nature of the crude product and its impurities.

  • Flash Column Chromatography is the most versatile and generally recommended method for removing a wide range of impurities.[4][5] It is particularly effective when impurities have different polarities.

  • Recrystallization is an excellent and highly efficient method if your product is a solid and a suitable solvent can be found.[6] It is ideal for removing small amounts of impurities from a large amount of material.

  • Vacuum Distillation can be effective if the product is a liquid or a low-melting solid with a boiling point sufficiently different from its impurities.[7][8]

Q3: What are the key safety precautions I should take? A: While specific data for this compound is limited, it should be handled with the same precautions as similar pyridine derivatives like 3-Picoline (3-Methylpyridine).

  • Hazard Profile: Assumed to be a flammable liquid and vapor.[9] It is likely harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin and eye irritation or burns.[9][10][11]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from heat and ignition sources.[12]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying crude this compound using silica gel chromatography.

Step 1: TLC Analysis and Mobile Phase Selection

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

  • Visualize the spots using a UV lamp (254 nm).

  • The ideal system is one that moves the product spot to an Rf of ~0.3 and shows good separation from all other spots.

    • Expert Tip: For this basic compound, add 0.5-1% triethylamine (TEA) to the chosen solvent system to improve resolution and prevent tailing.[1]

Step 2: Column Packing

  • Select a column of appropriate size (for 1 g of crude material, a 40-50 g silica column is typical).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

  • Carefully add the dissolved sample or the silica-adsorbed powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

Step 5: Product Isolation

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any final traces of solvent.

Data Presentation: Solvent System Selection

The following table provides a starting point for developing a solvent system for column chromatography. The actual Rf will depend on the specific batch and impurities.

Solvent System (Hexanes:Ethyl Acetate + 1% TEA)Expected Rf of ProductComments
98:2< 0.1Good for eluting very non-polar impurities first.
95:50.1 - 0.25A potential starting point for elution of the product.
90:100.25 - 0.4Often a good range for eluting the target compound.
80:20> 0.5Useful for eluting more polar impurities after the product has been collected.

Visualization of Workflows

General Purification Workflow

This diagram outlines the logical flow from crude material to a final, pure compound.

G cluster_start Initial State cluster_methods Purification Methods cluster_analysis Analysis & Final Product Crude Crude this compound Chrom Flash Column Chromatography Crude->Chrom Choose method based on impurities Recryst Recrystallization Crude->Recryst Choose method based on impurities Distill Vacuum Distillation Crude->Distill Choose method based on impurities Analysis Purity Analysis (TLC, NMR, GC/MS) Chrom->Analysis Recryst->Analysis Distill->Analysis Analysis->Chrom Impure Pure Pure Product Analysis->Pure Purity > 98%

Caption: A generalized workflow for the purification and analysis of the target compound.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common purification challenges.

G Start Start: Crude Product Analysis by TLC MultiSpots Multiple Spots (Poor Separation) Start->MultiSpots Yes SingleSpot Main Spot + Minor Impurities Start->SingleSpot No Column Perform Column Chromatography MultiSpots->Column Recrystallize Attempt Recrystallization SingleSpot->Recrystallize AnalyzeFractions Analyze Fractions Column->AnalyzeFractions Recrystallize->AnalyzeFractions AnalyzeFractions->Column Still Impure PureSolid Pure Solid Product AnalyzeFractions->PureSolid Pure & Solid OilyProduct Product is an Oil/Gum AnalyzeFractions->OilyProduct Pure but Oily HighVac Dry under High Vacuum OilyProduct->HighVac HighVac->PureSolid Success Repurify Re-purify (e.g., Recrystallize) HighVac->Repurify Fails

Caption: A decision tree for troubleshooting common issues during purification.

References

  • Google Patents. (n.d.). Method of preparing 3-methyl pyridine. (Patent No. US4086237A).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848. Retrieved from [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR THE RECOVERY OF PYRIDINE OR METHYLPYRIDINE OR THEIR MIXTURES OF REACTION MIXTURES CONTAINING BUTANDICARBONIC ACID METHYLESTER. (Patent No. DE3640296A1).
  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine. (Patent No. CA2763574C).
  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Arkat USA, Inc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(iii), 154-169. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. (Patent No. KR101652750B1).
  • de Villiers, M. M., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. Retrieved from [Link]

  • Bone, R. N., & Johnson, M. D. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15838-15847. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(p-tolyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The synthesis of 2,3-disubstituted pyridines like this compound typically relies on two primary strategies:

  • Transition-Metal Catalyzed Cross-Coupling: Methods like the Suzuki-Miyaura or Negishi coupling are powerful for forming the C-C bond between the pyridine and tolyl rings.[1][2] This involves coupling a substituted pyridine (e.g., 2-halo-3-methylpyridine) with a tolyl-organometallic reagent (e.g., p-tolylboronic acid). These methods are valued for their high functional group tolerance.[1][3]

  • Pyridine Ring Formation (Cyclocondensation): Methods like the Kröhnke and Hantzsch syntheses build the pyridine ring from acyclic precursors.[4][5] For instance, the Kröhnke synthesis could involve reacting an α,β-unsaturated ketone with an α-pyridinium methyl ketone salt.[6][7] These are excellent for creating highly substituted pyridines in a single pot.

The choice of method depends on the availability of starting materials, desired scale, and tolerance for specific side products.

Q2: I'm observing a significant amount of 4,4'-dimethyl-1,1'-biphenyl (p-tolyl homocoupling) in my Suzuki coupling reaction. What causes this?

A2: Homocoupling is a classic side reaction in palladium-catalyzed cross-couplings. It arises from the reaction of two molecules of the organoboron (or organozinc in Negishi coupling) reagent with each other. The primary causes include:

  • High Catalyst Loading or Inefficient Catalyst: Can promote side reactions.

  • Presence of Oxygen: Can facilitate the homocoupling pathway.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical in the transmetalation step and can influence the rate of productive cross-coupling versus homocoupling.[2]

Q3: My Kröhnke synthesis is giving a low yield of the final pyridine product, and I'm isolating a complex mixture of intermediates. What is happening?

A3: The Kröhnke synthesis is a multi-step, one-pot reaction involving a Michael addition, cyclization, and aromatization.[4][6] Low yields often point to issues with one of these key steps:

  • Incomplete Michael Addition: The initial 1,4-addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound may be inefficient.

  • Failure of Cyclization/Dehydration: The intermediate 1,5-dicarbonyl compound may not efficiently cyclize with the ammonia source (e.g., ammonium acetate).

  • Incomplete Aromatization: The final dihydropyridine intermediate may fail to eliminate water to form the stable aromatic pyridine ring. This can be a significant issue if the reaction conditions are not sufficiently forcing.

Q4: After my reaction, I see a product with the correct mass but different NMR shifts, possibly a regioisomer. How can this be avoided?

A4: Regioisomeric impurities are a common challenge, particularly in syntheses involving the functionalization of a pre-existing pyridine ring. For example, in a directed ortho-metallation approach, lithiation might occur at an unintended position if the directing group's influence is not absolute.[8][9] To avoid this:

  • Use Pre-functionalized Building Blocks: The most reliable strategy is to use starting materials where the substitution pattern is already unambiguously set (e.g., using 2-bromo-3-methylpyridine for a cross-coupling).

  • Optimize Directing Groups: If using a directed metallation strategy, ensure the directing group strongly favors the desired position and that reaction temperatures are kept low to prevent scrambling.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of this compound.

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Symptom Potential Cause(s) Recommended Solution(s)
High levels of starting materials remain. 1. Inactive Catalyst. 2. Inefficient Transmetalation. 3. Poor choice of leaving group on the pyridine.1. Catalyst Check: Use a fresh, high-quality Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Consider pre-activation if necessary. 2. Base & Solvent Optimization: The base is crucial for activating the boronic acid.[2] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene, THF).[2][10] 3. Leaving Group Reactivity: Ensure you are using a sufficiently reactive halopyridine. Reactivity generally follows the trend: I > Br > OTf >> Cl.[2]
Significant homocoupling of p-tolylboronic acid observed. 1. Oxygen contamination. 2. Suboptimal ligand choice. 3. High temperature.1. Degas Solvents Thoroughly: Use a robust degassing method (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen) to remove dissolved oxygen. 2. Ligand Screening: For challenging couplings, more advanced phosphine ligands like SPhos or XPhos can promote the desired reductive elimination over side reactions.[11] 3. Temperature Control: Run the reaction at the lowest temperature that allows for efficient conversion to minimize thermal decomposition and side reactions.
Dehalogenated 3-methylpyridine is a major byproduct. 1. Proto-deboronation of the boronic acid followed by reduction. 2. Hydrolytic side reactions.1. Anhydrous Conditions: While many Suzuki protocols use water, ensure your organic solvent is dry and consider using an anhydrous base if this side reaction is prevalent. 2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to proto-deboronation than the free acids.[12]
Problem 2: Complications in Kröhnke Pyridine Synthesis
Symptom Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed; starting materials recovered. 1. Failure to form the pyridinium ylide. 2. Low reactivity of the α,β-unsaturated carbonyl.1. Base Strength: The reaction relies on deprotonation of the α-pyridinium methyl ketone salt.[6] Ensure the ammonium acetate is of good quality or consider a slightly stronger, non-nucleophilic base if necessary. 2. Activate Carbonyl: If the Michael acceptor is electron-rich, the reaction may be sluggish. This specific synthesis pathway may not be ideal for such substrates.
A non-aromatic intermediate is isolated. 1. Incomplete dehydration/aromatization.1. Increase Temperature/Time: The final aromatization step often requires heat.[6] Try increasing the reaction temperature or extending the reaction time. 2. Acid Catalyst: A catalytic amount of a stronger acid (e.g., acetic acid) can facilitate the final dehydration step.[13]
Formation of complex, unidentified byproducts. 1. Self-condensation of starting materials. 2. Alternative reaction pathways of the 1,5-dicarbonyl intermediate.1. Control Stoichiometry: Ensure precise 1:1 stoichiometry between the pyridinium salt and the unsaturated carbonyl compound. 2. Stepwise Synthesis: For complex substrates, consider a stepwise approach: first, perform the Michael addition to form the 1,5-dicarbonyl compound, isolate and purify it, and then proceed with the cyclization step.[14]

Part 3: Protocols & Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2-Bromo-3-methylpyridine

  • p-Tolylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add Pd(PPh₃)₄ (0.03 eq).

  • Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture by volume. The final concentration should be approximately 0.1 M with respect to the 2-bromo-3-methylpyridine.

  • Seal the flask and heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting a failing Suzuki-Miyaura cross-coupling reaction.

G start Reaction Start: Low Yield or No Product check_catalyst Is the Pd catalyst active? (Fresh, correct oxidation state) start->check_catalyst check_conditions Are reaction conditions optimal? (Degassed solvent, inert atm.) check_catalyst->check_conditions Yes replace_catalyst Action: Use fresh Pd(0) catalyst or add new ligand. check_catalyst->replace_catalyst No check_reagents Are reagents viable? (Boronic acid quality, halide reactivity) check_conditions->check_reagents Yes improve_conditions Action: Thoroughly degas solvents and ensure inert atmosphere. check_conditions->improve_conditions No screen_base_solvent Action: Screen alternative bases (Cs₂CO₃, K₃PO₄) and solvents. check_reagents->screen_base_solvent Yes, but still fails use_boronic_ester Action: Use p-tolylboronic acid pinacol ester. check_reagents->use_boronic_ester No (degradation) re_run Re-run Reaction replace_catalyst->re_run improve_conditions->re_run screen_base_solvent->re_run use_boronic_ester->re_run success Successful Synthesis re_run->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Reaction Mechanism: Key Side Reaction in Negishi Coupling

The Negishi coupling, an alternative to Suzuki, couples an organozinc reagent with an organohalide. A common side reaction is homocoupling, which can occur via a second transmetalation step as detailed below.[1]

G cluster_main Desired Cross-Coupling Cycle cluster_side Homocoupling Side Reaction ArPdAr_prime Ar-Pd-Ar' reductive_elim Reductive Elimination ArPdAr_prime->reductive_elim second_transmetal Second Transmetalation ArPdAr_prime->second_transmetal [1] product Ar-Ar' (Desired Product) reductive_elim->product Ar_prime_ZnX Ar'-Zn-X (Excess Reagent) Ar_prime_ZnX->second_transmetal Ar_prime_Pd_Ar_prime Ar'-Pd-Ar' homocoupling_elim Reductive Elimination Ar_prime_Pd_Ar_prime->homocoupling_elim homo_product Ar'-Ar' (Homocoupling Byproduct) homocoupling_elim->homo_product

Caption: Mechanism of homocoupling side reaction in Negishi coupling.

References
  • Negishi coupling. In: Wikipedia. Accessed January 21, 2026. [Link]

  • Kröhnke pyridine synthesis. In: Wikipedia. Accessed January 21, 2026. [Link]

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Wiley Online Library. Accessed January 21, 2026. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. Accessed January 21, 2026. [Link]

  • Kröhnke Pyridine Synthesis. Organic Syntheses. Accessed January 21, 2026. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Accessed January 21, 2026. [Link]

  • Hantzsch pyridine synthesis. In: Wikipedia. Accessed January 21, 2026. [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. Accessed January 21, 2026. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Accessed January 21, 2026. [Link]

  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. Accessed January 21, 2026. [Link]

  • Improved Synthesis of 2,3-Disubstituted Pyridines by Metallation of 2-Chloropyridine. RSC Publishing. Accessed January 21, 2026. [Link]

  • Kröhnke Pyridine Synthesis: O R R O R. Scribd. Accessed January 21, 2026. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Accessed January 21, 2026. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Accessed January 21, 2026. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Publishing. Accessed January 21, 2026. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Accessed January 21, 2026. [Link]

  • ORTHO-LITHIATION OF 2-(BENZOTRIAZOL-2-YLTHI0)PYRIDINE. PREPARATION OF 2.3-DISUBSTITUTED PYRIDINES. HETEROCYCLES. Accessed January 21, 2026. [Link]

  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses. Accessed January 21, 2026. [Link]

  • Process for the synthesis of 3-methyl-pyridine.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][6]-Fused Indole Heterocycles. ACS Publications. Accessed January 21, 2026. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Accessed January 21, 2026. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Accessed January 21, 2026. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 21, 2026. [Link]

  • Suzuki reaction. In: Wikipedia. Accessed January 21, 2026. [Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Accessed January 21, 2026. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Accessed January 21, 2026. [Link]

  • Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. PubMed. Accessed January 21, 2026. [Link]

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Accessed January 21, 2026. [Link]

  • 3-Methylpyridine: Synthesis and Applications. PubMed. Accessed January 21, 2026. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Accessed January 21, 2026. [Link]

  • 3‐Methylpyridine: Synthesis and Applications. ResearchGate. Accessed January 21, 2026. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(p-tolyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. We will explore modern and classical synthetic routes, providing expert insights to navigate common experimental challenges.

Introduction to the Synthesis of this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The strategic placement of the methyl and p-tolyl groups on the pyridine ring presents unique synthetic challenges. Achieving high yields and purity requires careful consideration of the reaction methodology and optimization of key parameters. This guide will focus on two primary synthetic strategies: the modern Suzuki-Miyaura cross-coupling and the classical Kröhnke pyridine synthesis.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of polysubstituted pyridines. The following table outlines potential issues, their probable causes, and actionable solutions for the synthesis of this compound.

Issue Probable Cause(s) Recommended Solutions & Optimization Strategies
Low or No Product Yield (Suzuki-Miyaura Coupling) - Inactive catalyst- Poor quality of boronic acid or halide- Inefficient base- Suboptimal solvent system- Reaction temperature too low- Catalyst: Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Consider pre-activation of the catalyst.- Reagents: Ensure the purity of 2-bromo-3-methylpyridine and p-tolylboronic acid. Boronic acids can dehydrate to form boroxines; use fresh or properly stored reagents.- Base: Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.- Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (typically 4:1) is often effective.[1] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.- Temperature: Increase the reaction temperature, typically between 85-100°C.[1][2] Monitor the reaction progress by TLC or LC-MS.
Significant Side Product Formation (e.g., Homocoupling) - Presence of oxygen in the reaction mixture- Premature decomposition of the boronic acid (protodeboronation)- Catalyst-driven side reactions- Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.- Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction.- Boronic Acid Stability: Use a stoichiometric excess of the boronic acid (e.g., 1.2-1.5 equivalents). Consider using a pinacol ester of the boronic acid for increased stability.
Low Yield in Kröhnke Pyridine Synthesis - Impure or degraded starting materials- Inappropriate reaction temperature- Insufficient reaction time- Incorrect stoichiometry- Starting Materials: Use freshly prepared or purified 1-(p-tolyl)ethan-1-one pyridinium salt and 1-propen-2-ol. The α,β-unsaturated ketone is prone to polymerization.- Temperature: Maintain the reaction temperature within the optimal range, typically not exceeding 140°C, to avoid decomposition.[3]- Reaction Monitoring: Track the consumption of starting materials using TLC or GC-MS to determine the optimal reaction time.- Stoichiometry: Ensure the correct molar ratios of the pyridinium salt, the α,β-unsaturated carbonyl compound, and the ammonia source (e.g., ammonium acetate).[4]
Formation of Isomeric Impurities - Lack of regioselectivity in the cyclization step- Reaction Control: In multi-step syntheses, purification of intermediates can prevent the carry-over of isomeric impurities.- Alternative Routes: If regioselectivity is a persistent issue, consider a different synthetic strategy that offers better control over the substitution pattern.
Difficult Purification - Co-elution of the product with starting materials or byproducts- Oily or non-crystalline product- Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to improve purity.- Derivatization: In challenging cases, consider converting the product to a crystalline salt (e.g., a picrate) for purification, followed by regeneration of the free base.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura coupling or a classical cyclization reaction like the Kröhnke synthesis?

A: The Suzuki-Miyaura cross-coupling is often the preferred method for synthesizing biaryl compounds like this compound due to its high functional group tolerance, generally good yields, and the commercial availability of a wide range of boronic acids and pyridine halides.[1] This approach offers a more convergent and often more predictable route.

The Kröhnke synthesis is a powerful tool for forming the pyridine ring itself.[3][4][5] While it can be adapted to produce the target molecule, it may require more optimization to control regioselectivity and minimize side reactions. The choice of method may also depend on the availability of starting materials and the desired scale of the synthesis.

Q2: What are the key starting materials for the synthesis of this compound via the Suzuki-Miyaura coupling?

A: The most direct approach involves the coupling of 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine or 2-chloro-3-methylpyridine) with p-tolylboronic acid .

Q3: How can I prepare the starting materials for the Kröhnke synthesis of this compound?

A: The Kröhnke synthesis requires an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[3] For this compound, the likely precursors would be:

  • 1-(p-tolyl)ethan-1-one pyridinium salt: This can be synthesized by reacting 2-bromo-1-(p-tolyl)ethan-1-one with pyridine.

  • Prop-1-en-2-one (Methyl vinyl ketone): This is a commercially available α,β-unsaturated ketone.

These would react in the presence of an ammonia source, such as ammonium acetate, to form the pyridine ring.

Q4: What is the mechanism of the Suzuki-Miyaura cross-coupling reaction in this context?

A: The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of 2-bromo-3-methylpyridine to form a Pd(II) complex.

  • Transmetalation: The p-tolyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.

  • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.

Q5: Are there any safety concerns I should be aware of during these syntheses?

A: Yes. Palladium catalysts can be pyrophoric. Many organic solvents are flammable. Pyridine and its derivatives can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromo-3-methylpyridine

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-3-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Add Pd(PPh₃)₄ (0.03 eq).

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-95°C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: General Procedure for Kröhnke Pyridine Synthesis

This is a generalized protocol that would need to be adapted and optimized for the specific synthesis of this compound.

Materials:

  • α-Pyridinium methyl ketone salt (e.g., 1-(p-tolyl)ethan-1-one pyridinium salt)

  • α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)

  • Ammonium acetate

  • Glacial acetic acid or methanol

Procedure:

  • Dissolve the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid or methanol.[3]

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Basify the mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine Product This compound 2-Bromo-3-methylpyridine->Product Suzuki-Miyaura Coupling p-Tolylboronic acid p-Tolylboronic acid p-Tolylboronic acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base (K3PO4) Base (K3PO4) Base (K3PO4)->Product Solvent (Dioxane/H2O) Solvent (Dioxane/H2O) Solvent (Dioxane/H2O)->Product Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Halide, Boronic Acid, Base) start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Impure Reagents Replaced check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_catalyst->check_conditions Catalyst Active check_catalyst->success Fresh Catalyst Used check_degassing Ensure Thorough Degassing check_conditions->check_degassing Conditions Optimized check_conditions->success Conditions Adjusted purification_issue Investigate Purification Losses check_degassing->purification_issue Degassing Sufficient check_degassing->success Improved Degassing Protocol purification_issue->success Losses Minimized

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]

  • Merck & Co. (n.d.). Kröhnke Pyridine Synthesis. The Merck Index Online.
  • ResearchGate. (n.d.). Chichibabin Pyridine Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Available at: [Link]

  • Chemistry Notes. (2022). Chichibabin pyridine synthesis. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Moody, C. J. (2021). Aleksei Yevgen’evich Chichibabin (1871–1945) and Pyridine Chemistry. Substantia, 5(2), 113-122.
  • Springer Professional. (n.d.). Chichibabin Pyridine Synthesis. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • Al-Jbouri, H. A., et al. (2021). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Available at: [Link]

  • Chen, C.-Y., et al. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. Organic & Biomolecular Chemistry, 20(12), 2445-2453. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Available at: [Link]

  • He, L., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. Available at: [Link]

  • Google Patents. (n.d.). US4086237A - Method of preparing 3-methyl pyridine.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

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Technical Support Center: Troubleshooting Low Yield in Negishi Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Negishi coupling of pyridine substrates. As a powerful C-C bond-forming reaction, the Negishi coupling is invaluable for synthesizing complex molecules containing the ubiquitous pyridine motif. However, the unique electronic properties of the pyridine ring can introduce specific challenges that lead to low yields.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with the Pyridylzinc Reagent

Question 1: My reaction is sluggish or fails to initiate. Could the problem be my pyridylzinc reagent?

This is a very common starting point for troubleshooting. The quality and reactivity of the organozinc reagent are paramount for a successful Negishi coupling.

Possible Causes & Solutions:

  • Reagent Instability: Pyridylzinc reagents, particularly those derived from 2-halopyridines, can be less stable than their aryl counterparts. This can be due to the coordinating ability of the pyridine nitrogen.

    • Expert Insight: The nitrogen lone pair can chelate to the zinc center, altering its reactivity, or in some cases, promoting decomposition pathways.

    • Troubleshooting Protocol:

      • Fresh is Best: Prepare the pyridylzinc reagent fresh for each reaction. If you are using a commercial solution, titrate it before use to determine the active concentration accurately.

      • Consider Solid Reagents: For improved stability and ease of handling, consider synthesizing solid, moderately air-stable 2-pyridylzinc reagents. Two effective classes are organozinc pivalates and ligand-stabilized zinc halides (e.g., with 1,4-dioxane).[1][2][3][4] These reagents can often be handled briefly in the air with minimal loss of activity.[1][2]

      • Inert Atmosphere: Ensure the reagent is prepared and handled under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by oxygen or moisture.

  • Incomplete Formation: The formation of the organozinc reagent from the corresponding halopyridine might be inefficient.

    • Troubleshooting Protocol:

      • Method of Preparation: If preparing the reagent via lithium-halogen or magnesium-halogen exchange followed by transmetalation to a zinc salt (e.g., ZnCl₂), ensure the initial organometallic formation goes to completion.

      • Direct Insertion: For some substrates, direct insertion of activated zinc (e.g., Rieke zinc) into the carbon-halogen bond can be a viable alternative.

Section 2: Catalyst, Ligand, and Reaction Conditions

Question 2: I'm observing a significant amount of starting material, even though my organozinc reagent is active. How can I optimize my catalyst system and conditions?

If the organozinc reagent is not the culprit, the next logical step is to scrutinize the catalytic cycle, which is heavily influenced by the choice of palladium catalyst, ligand, and reaction conditions.

Possible Causes & Solutions:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the halopyridine to the Pd(0) catalyst, can be slow, especially for electron-rich or sterically hindered pyridines, and particularly for pyridyl chlorides.[5]

    • Expert Insight: Electron-donating groups on the pyridine ring increase the electron density on the carbon-halogen bond, making it less susceptible to oxidative addition.

    • Troubleshooting Protocol:

      • Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the electron-rich Pd(0) center and promote oxidative addition. Excellent choices include biarylphosphines like SPhos or XPhos, or bulky trialkylphosphines like PCyp₃.[6][7][8]

      • Catalyst Precursor: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst. Palladacycles can generate the active Pd(0) species more efficiently at room temperature.[9][10]

      • Halide Identity: If possible, use a pyridyl bromide or iodide instead of a chloride, as the C-Br and C-I bonds are weaker and more reactive in oxidative addition.[5][11]

  • Slow Reductive Elimination: The final step, reductive elimination from the Pd(II) intermediate to form the C-C bond and regenerate the Pd(0) catalyst, can also be a rate-limiting step, particularly for sterically congested products.

    • Expert Insight: Bulky ligands that were beneficial for oxidative addition can sometimes hinder the final reductive elimination step. Finding the right balance is key.

    • Troubleshooting Protocol:

      • Ligand Screening: A ligand screening is often the most effective approach. The optimal ligand can be substrate-dependent.

      • Temperature: Increasing the reaction temperature can often promote reductive elimination, but be mindful of potential side reactions and decomposition.

Table 1: Ligand Selection Guide for Negishi Coupling of Pyridines

Ligand TypeExample(s)Key CharacteristicsBest For...
Bulky, Electron-Rich Monophosphines SPhos, XPhos, RuPhos, PCyp₃Promote oxidative addition, good for hindered substrates.[6][7][8]General use, especially with challenging substrates like pyridyl chlorides or sterically demanding coupling partners.
Triphenylphosphine (PPh₃) PPh₃A standard, less expensive ligand.Simple, unhindered substrates. Can be less effective for challenging couplings.[5]
Tri(2-furyl)phosphine (P(2-furyl)₃) P(2-furyl)₃Has been shown to be effective for coupling halopyridines with amino acid-derived zinc reagents.[11]Specific applications, particularly with functionalized zinc reagents.
Bidentate Phosphines dppf, XantphosForm more stable catalyst complexes, can be more robust at higher temperatures.[12]Reactions that require heating, can help prevent catalyst decomposition.

Question 3: My reaction stalls at 30-60% conversion. What is causing this, and how can I drive it to completion?

Reaction stalling is a frustrating issue that often points to catalyst deactivation or inhibition.[12]

Possible Causes & Solutions:

  • Catalyst Inhibition: The pyridine product itself, or even the starting material, can act as a ligand for the palladium center, leading to catalyst inhibition. Other coordinating functional groups (e.g., tertiary amines, thiophenes) on your substrates can also sequester the catalyst.[12]

    • Expert Insight: The nitrogen atom of the pyridine can coordinate strongly to the palladium, forming an off-cycle, inactive complex.

    • Troubleshooting Protocol:

      • Change Ligand: Use a more sterically demanding ligand (e.g., XPhos, tBu₃P) that can outcompete the product for coordination to the palladium center.

      • Higher Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition.

      • Slower Addition: If product inhibition is suspected, slow addition of the limiting reagent via syringe pump can keep its concentration low, minimizing its inhibitory effect.

  • Catalyst Decomposition: The active Pd(0) species can be unstable and decompose over the course of the reaction, especially at elevated temperatures.

    • Troubleshooting Protocol:

      • Use a More Robust Catalyst System: Bidentate ligands like dppf or Xantphos can form more stable palladium complexes that are less prone to decomposition.[12]

      • Lower Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. The use of highly active palladacycle precatalysts can facilitate reactions at room temperature.[9][10]

Section 3: Unwanted Side Reactions

Question 4: I'm getting a low yield of my desired product, but I see significant formation of homocoupled byproducts. What's going on?

Homocoupling (R-R and R'-R') is a common side reaction in many cross-coupling reactions, including the Negishi coupling.[5]

Possible Causes & Solutions:

  • Second Transmetalation: Homocoupling can arise from a second transmetalation event where an already-transmetalated palladium intermediate reacts with another molecule of the organozinc reagent.[5]

    • Expert Insight: This is more likely to occur if the reductive elimination step is slow relative to transmetalation.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a smaller excess of the organozinc reagent (e.g., 1.1-1.2 equivalents).

      • Optimize Ligand: Choose a ligand that promotes faster reductive elimination.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the side reactions relative to the desired product formation.

  • Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of organozinc reagents.

    • Troubleshooting Protocol:

      • Degas Solvents: Thoroughly degas all solvents before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

      • Strictly Inert Atmosphere: Ensure the entire reaction setup is under a positive pressure of an inert gas.

Question 5: My reaction involves an alkylzinc reagent with β-hydrogens, and I'm getting low yields and olefin byproducts. How can I suppress β-hydride elimination?

β-hydride elimination is a common decomposition pathway for organopalladium intermediates containing alkyl groups with β-hydrogens.[13][14][15][16]

Possible Causes & Solutions:

  • Competing Pathway: After transmetalation, the alkylpalladium intermediate can undergo β-hydride elimination to form a palladium-hydride species and an alkene, which is a dead-end for the desired cross-coupling.

    • Expert Insight: This process is kinetically competitive with reductive elimination. The goal is to make reductive elimination faster than β-hydride elimination.

    • Troubleshooting Protocol:

      • Bulky Ligands: Use bulky ligands (e.g., P(t-Bu)₃ or the PEPPSI-IPent catalyst system) which can create a sterically crowded environment around the palladium center, disfavoring the planar transition state required for β-hydride elimination.[14]

      • Electron-Withdrawing Ligands: In some cases, unsaturated ligands with electron-withdrawing groups can favor reductive elimination over β-hydride elimination.[5]

      • Additives: Certain additives may influence the rate of reductive elimination. For example, the presence of halide salts can impact the nature of the palladium intermediates.[17]

Visualizing the Process

The Negishi Catalytic Cycle

Negishi_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Pyridyl Halide) PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-ZnX' PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Byproduct ZnX'₂ Transmetalation->Byproduct RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reagents R¹-X + R²-ZnX' Reagents->OxAdd Reagents->Transmetalation

Caption: The catalytic cycle for the Negishi coupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_reagent 1. Check Pyridylzinc Reagent (Titrate/Prepare Fresh) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok optimize_catalyst 2. Optimize Catalyst System (Ligand/Precatalyst/Temp) reagent_ok->optimize_catalyst Yes re_prep_reagent Re-prepare or purchase new reagent reagent_ok->re_prep_reagent No catalyst_ok Improvement? optimize_catalyst->catalyst_ok check_inhibition 3. Address Stalling (Higher Loading/Robust Ligand) catalyst_ok->check_inhibition No success Successful Coupling catalyst_ok->success Yes inhibition_ok Reaction to Completion? check_inhibition->inhibition_ok check_side_reactions 4. Analyze Byproducts (Homocoupling/β-H Elim.) inhibition_ok->check_side_reactions No inhibition_ok->success Yes check_side_reactions->optimize_catalyst

Caption: A decision tree for troubleshooting low yields.

References

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. NIH Public Access, 15(22), 5754-5757. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. DSpace@MIT. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. DSpace@MIT. [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. (n.d.). Organic-chemistry.org. Retrieved January 21, 2026, from [Link]

  • Ganiek, M. A., et al. (2020). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications, 56(74), 10939-10942. [Link]

  • Negishi coupling. (2023, December 29). In Wikipedia. [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • Valente, C., et al. (2012). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Chemistry–A European Journal, 18(29), 8836-8844. [Link]

  • Knochel, P., et al. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 6(11), 7654-7670. [Link]

  • Usuki, Y., et al. (2014). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 12(45), 9062-9077. [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. Retrieved January 21, 2026, from [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (2022). ChemRxiv. [Link]

  • Reasons for stalling of a Negishi coupling?. (2021, March 5). Reddit. [Link]

  • Optimized conditions for Negishi cross-coupling at position 3 using... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]

  • 5-Methyl-2,2'-Bipyridine. (2012). Organic Syntheses Procedure. [Link]

  • Negishi Coupling. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]

  • Arvanitis, A. G., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

  • Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(18), 5227-5229. [Link]

  • β-hydride elimination in palladium-catalyzed reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. (2022). ChemRxiv. [Link]

  • The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. (2016). Organometallics. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2017). PMC. [Link]

  • On the role of additives in alkyl–alkyl Negishi cross-couplings. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (2011). PMC. [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Managing Impurities in the Synthesis of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(p-tolyl)pyridine. As a Senior Application Scientist, I understand that achieving high purity is paramount for researchers in drug discovery and materials science. This guide is structured to provide direct, actionable answers to the challenges you may encounter. We will delve into the causality behind impurity formation and provide robust, field-proven protocols to ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis and Impurity Profiles

This section addresses foundational questions regarding the synthesis of this compound, focusing on the most common and effective methodologies.

Q1: What are the most prevalent and reliable synthetic routes for preparing this compound?

A: The most robust and widely adopted methods for constructing the C-C bond between the pyridine and tolyl rings are palladium-catalyzed cross-coupling reactions. Two specific reactions stand out for their reliability and functional group tolerance:

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis and involves coupling a pyridine halide (e.g., 2-bromo-3-methylpyridine or 2-chloro-3-methylpyridine) with a p-tolylboronic acid or its ester derivatives.[1][2][3] It is known for its operational simplicity and the use of generally stable and less toxic boron reagents.

  • Negishi Coupling: This method couples a pyridine halide with a p-tolylzinc reagent.[4][5] Negishi coupling is often highly efficient and can be advantageous when one of the coupling partners is prone to side reactions like protodeborylation under Suzuki conditions.[4]

While other methods exist, the Suzuki and Negishi reactions provide the most versatile and high-yielding pathways for this specific transformation.

Q2: I'm using a Suzuki-Miyaura coupling. What are the most common impurities I should expect to find in my crude product?

A: Excellent question. Anticipating the impurity profile is the first step toward managing it. In a typical Suzuki-Miyaura synthesis of this compound, you should be vigilant for the following species:

  • Unreacted Starting Materials: Residual 2-halo-3-methylpyridine and p-tolylboronic acid.

  • Homocoupling Products: These are often the most significant impurities.

    • 4,4'-Bitolyl: Formed from the coupling of two molecules of p-tolylboronic acid.

    • 3,3'-Dimethyl-2,2'-bipyridine: Formed from the coupling of two molecules of your 2-halo-3-methylpyridine starting material.

  • Protodeborylation Product: Toluene, formed by the replacement of the boronic acid group with a hydrogen atom from the solvent or base.

  • Catalyst-Related Residues: Residual palladium and phosphine ligand (or its oxides). These can be particularly problematic in pharmaceutical applications.

Below is a diagram illustrating the desired reaction pathway versus the common side reactions that generate these impurities.

G cluster_main Desired Cross-Coupling Pathway cluster_side1 Side Reactions SM1 2-Halo-3-methylpyridine Catalyst Pd Catalyst + Base SM1->Catalyst Bipyridine 3,3'-Dimethyl-2,2'-bipyridine (Homocoupling Impurity) SM1->Bipyridine Homocoupling SM2 p-Tolylboronic Acid SM2->Catalyst Bitolyl 4,4'-Bitolyl (Homocoupling Impurity) SM2->Bitolyl Homocoupling Toluene Toluene (Protodeborylation) SM2->Toluene H+ source Product This compound (Desired Product) Catalyst->Product

Caption: Desired vs. Undesired Reaction Pathways.

Q3: How do I choose the right analytical technique to assess the purity of my this compound?

A: A multi-pronged approach is best for a comprehensive purity assessment. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6][7] A well-developed HPLC method can separate the main product from starting materials and key byproducts, allowing for accurate purity determination (e.g., >98% purity).[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the product and byproducts.[10][11] It provides both retention time data for quantification and mass spectra for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product. Quantitative NMR (qNMR) can also be a powerful primary method for determining purity without needing a reference standard for every impurity.[7]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the preferred method for quantifying trace elemental impurities, specifically residual palladium from your catalyst, which is a critical quality attribute in pharmaceutical development.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during the synthesis.

Issue 1: My reaction has stalled. HPLC analysis shows a large amount of unreacted 2-bromo-3-methylpyridine and some homocoupled bitolyl.

This is a classic symptom of catalyst deactivation or inefficient catalytic turnover. Let's break down the potential causes and solutions.

  • Possible Cause A: Oxygen Contamination. Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

    • Troubleshooting Steps:

      • Ensure your reaction solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for at least 30 minutes).

      • Perform the entire reaction under a strict inert atmosphere (argon or nitrogen balloon/manifold).

      • Use fresh, high-quality catalyst and ligands.

  • Possible Cause B: Inappropriate Base or Insufficient Mixing. The base is crucial for the transmetalation step in the Suzuki catalytic cycle. If the base is too weak, insoluble, or poorly mixed, the reaction will be sluggish.

    • Troubleshooting Steps:

      • Consider switching to a stronger, more soluble base. For example, if you are using K₂CO₃ in THF, switching to aqueous K₃PO₄ or Cs₂CO₃ in a dioxane/water mixture can significantly improve reaction rates.[2]

      • Ensure vigorous stirring to maintain a homogenous mixture, especially if using a solid base.

  • Possible Cause C: Ligand Degradation. Phosphine-based ligands can be susceptible to oxidation or other degradation pathways.

    • Troubleshooting Steps:

      • Use ligands from a reliable supplier and store them under an inert atmosphere.

      • Consider more robust modern ligands, such as Buchwald or Fu's phosphine ligands (e.g., XPhos), which are known for their high activity and stability.[12]

G Start Issue: Low Conversion of 2-Halo-3-methylpyridine Check_Inert 1. Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) Start->Check_Inert Check_Catalyst 2. Assess Catalyst/Ligand (Fresh? Robust Ligand?) Check_Inert->Check_Catalyst If atmosphere is good Result_Bad Problem Persists: Consider Alternative Route (e.g., Negishi) Check_Inert->Result_Bad If O2 present, re-run Check_Base 3. Evaluate Base & Mixing (Sufficient Strength/Solubility?) Check_Catalyst->Check_Base If catalyst is active Check_Catalyst->Result_Bad If catalyst is dead, re-run Result_Good Problem Solved: Reaction Proceeds Check_Base->Result_Good If base is optimized Check_Base->Result_Bad If base is issue, re-run

Caption: Troubleshooting Workflow for Low Reaction Conversion.

Issue 2: My final product is contaminated with 4,4'-bitolyl, which is difficult to remove by column chromatography.

Bitolyl is a non-polar impurity that often co-elutes with the desired product. The best strategy is to prevent its formation in the first place.

  • Possible Cause A: Incorrect Stoichiometry. Using a large excess of the boronic acid can drive the formation of the homocoupled product.

    • Troubleshooting Steps:

      • Carefully control the stoichiometry. Start with 1.1 to 1.2 equivalents of the p-tolylboronic acid relative to the 2-halo-3-methylpyridine.

      • Add the boronic acid slowly or in portions to the reaction mixture to maintain a low instantaneous concentration.

  • Possible Cause B: Reaction Temperature is Too High. High temperatures can sometimes favor the homocoupling pathway.

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C), even if it requires a longer reaction time.

      • Screen different palladium catalysts and ligands, as some are more prone to promoting homocoupling than others. Pd(dppf)Cl₂ is often a good starting point for minimizing this side reaction.[3]

  • Purification Strategy: If bitolyl has already formed, meticulous purification is required.

    • Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system (e.g., heptane/ethyl acetate) can be highly effective at rejecting the more non-polar bitolyl impurity.

    • Chromatography Optimization: Use a less polar solvent system for your column chromatography to increase the separation between your slightly more polar product and the non-polar bitolyl.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction before committing to a large-scale synthesis.

Protocol 3.1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-3-methylpyridine

  • p-Tolylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-3-methylpyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add toluene (approx. 5 mL per mmol of halide) via syringe.

  • Add the 2M Na₂CO₃ solution (approx. 2.0 equiv) via syringe.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC (typically complete in 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: HPLC Method for Purity Assessment

This method provides a baseline for separating the key components.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Typical Elution Order 1. p-Tolylboronic acid, 2. 2-Bromo-3-methylpyridine, 3. This compound , 4. Bitolyl/Bipyridine

Section 4: Data Interpretation

Table 1: Common Impurities and Their Analytical Signatures
Impurity NameChemical StructureKey ¹H NMR Signal (CDCl₃, δ ppm)Notes
4,4'-Bitolyl CH₃-C₆H₄-C₆H₄-CH₃~7.45 (d, 4H), ~7.25 (d, 4H), ~2.40 (s, 6H)Symmetrical. Appears as a single set of aromatic signals. Highly non-polar.
3,3'-Dimethyl-2,2'-bipyridine (CH₃-C₅H₃N)-(C₅H₃N-CH₃)Aromatic signals in the pyridine region (7.0-8.5 ppm). Methyl singlet.Symmetrical. Can be confirmed by mass spectrometry.
Toluene C₆H₅-CH₃~7.2-7.4 (m, 5H), ~2.35 (s, 3H)Highly volatile. May be observed in crude NMR but often removed during workup/purification.
p-Tolylboronic Acid CH₃-C₆H₄-B(OH)₂~7.8 (d, 2H), ~7.2 (d, 2H), ~2.3 (s, 3H), broad -B(OH)₂ signalWater-soluble. Typically removed during aqueous workup.

This guide provides a framework for identifying, troubleshooting, and managing impurities in the synthesis of this compound. By understanding the chemical principles behind the formation of byproducts and employing robust analytical and purification techniques, you can consistently achieve high-purity material essential for your research and development endeavors.

References

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Wikipedia. (2024). 3-Methylpyridine. Available at: [Link]

  • Wikipedia. (2024). Negishi coupling. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylpyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]

  • Liu, Z., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry, 78(15), 7436-7444. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

  • OSHA. (1991). Pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Available at: [Link]

  • G. Quéguiner, et al. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1151-1155. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
  • Comins, D. L., & Joseph, S. P. (2001). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 101(11), 3161-3186. Available at: [Link]

  • Smith, C. D., et al. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. Available at: [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • Gu, Z., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(3), 1365-1372. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-trichloromethyl pyridine.
  • Aladdin Scientific. (n.d.). 4-Methyl-2-p-tolylpyridine, min 98% (HPLC). Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for 3-Methyl-2-(p-tolyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(p-tolyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our focus is on the critical aspect of reaction monitoring, ensuring you can optimize your synthesis for yield, purity, and efficiency.

Introduction: The Importance of Precise Monitoring

This compound is a substituted pyridine derivative, a class of compounds pivotal in medicinal chemistry and materials science.[1] Successful synthesis hinges not just on the chosen reaction pathway but on the rigorous, real-time analysis of the reaction's progress. Inefficient monitoring can lead to low yields, the formation of difficult-to-separate isomers, and the propagation of impurities into the final product. This guide provides the technical foundation to preemptively address these challenges through the strategic application of modern analytical techniques.

Section 1: Overview of a Plausible Synthetic Pathway

To frame our discussion on monitoring, we will consider a common and versatile method for pyridine synthesis: a metal-catalyzed [2+2+2] cycloaddition.[2] This reaction involves the cyclotrimerization of alkynes and a nitrile. For our target molecule, this could involve the reaction of p-tolunitrile with two equivalents of propyne, often catalyzed by a cobalt complex like CpCo(COD).[2]

This pathway is effective but presents a key challenge that necessitates careful monitoring: regioselectivity . The unsymmetrical nature of propyne means that two different regioisomers can be formed. Effective monitoring must not only track the consumption of starting materials but also differentiate between the desired product and its isomers.

G cluster_reactants Reactants cluster_products Potential Products p_tolunitrile p-Tolunitrile catalyst CpCo(COD) Catalyst Heat p_tolunitrile->catalyst propyne Propyne (2 eq.) propyne->catalyst product This compound (Desired Product) catalyst->product Major isomer 4-Methyl-2-(p-tolyl)pyridine (Regioisomeric Impurity) catalyst->isomer Minor G start Starting material (SM) spot is gone, no clear product (P) spot visible. q1 Is there a spot at the baseline? start->q1 q2 Is there a spot at the solvent front? q1->q2 No sol1 Re-run TLC with a more polar solvent system (e.g., more MeOH or EtOAc). q1->sol1 Yes q3 Is there a faint smear? q2->q3 No sol2 Re-run TLC with a less polar solvent system (e.g., more Hexane). q2->sol2 Yes sol3 Analyze crude mixture by GC-MS or LC-MS to identify components and their masses. q3->sol3 Yes sol4 Consider product decomposition. Use a less acidic plate (Alumina) or run a quick workup and NMR. q3->sol4 No G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a1 Withdraw Aliquot (e.g., 10 µL) from reaction a2 Add Internal Standard (IS) (e.g., Dodecane, 10 µL of known conc.) a1->a2 a3 Quench & Dilute (e.g., in 1 mL Ethyl Acetate) a2->a3 a4 Filter through syringe filter (0.45 µm PTFE) a3->a4 b1 Inject 1 µL into GC-MS a4->b1 b2 Run Temperature Program (e.g., 50°C to 280°C at 15°C/min) b1->b2 b3 Acquire Data (Scan m/z 40-400) b2->b3 c1 Integrate Peak Areas (SM, Product, Isomers, IS) b3->c1 c2 Calculate Response Factors (if not already known) c1->c2 c3 Quantify Concentration vs. Time c2->c3

Sources

Technical Support Center: Solvent Effects on the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to solvent selection during the synthesis of substituted pyridines. The choice of solvent is not merely an environmental parameter; it is an active variable that can dictate reaction rate, yield, regioselectivity, and even the formation of undesired byproducts. This document provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities.

General FAQs: Foundational Principles of Solvent Selection

This section addresses broad, overarching questions regarding the role of solvents in pyridine ring synthesis.

Q1: Beyond solubility, what is the most critical role a solvent plays in pyridine synthesis?

While ensuring all reactants are in the same phase is the primary function, the solvent's ability to stabilize intermediates and transition states is paramount. The formation of the pyridine ring often involves charged or highly polar intermediates. A solvent's polarity and its ability to hydrogen bond can selectively stabilize one reaction pathway over another, directly influencing the product distribution and yield. For example, in reactions involving N-acylpyridinium salts, the regioselectivity of nucleophilic attack can be influenced by the solvent's ability to stabilize the developing charges at the C2 vs. C4 positions.[1]

Q2: What is the practical difference between using a polar protic and a polar aprotic solvent in these reactions?

The key difference lies in the presence of an acidic proton (typically from an O-H or N-H bond).[2][3]

  • Polar Protic Solvents (e.g., ethanol, methanol, water, acetic acid): These solvents can act as proton donors and acceptors and are excellent at solvating both cations and anions through hydrogen bonding.[3] In condensation reactions like the Hantzsch or Bohlmann-Rahtz synthesis, they can facilitate proton transfer steps, which are crucial for intermediate formation and cyclization.[4] However, they can be detrimental in reactions involving highly basic or nucleophilic reagents (like Grignard reagents or strong bases), as they will quench the reagent.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions.[3] This leaves anions "naked" and more reactive, which can accelerate certain nucleophilic reactions. Pyridine itself is a polar aprotic solvent, but its nucleophilic nature can sometimes lead it to participate in the reaction rather than act as an inert medium.[5][6][7][8]

Q3: My institution is pushing for "green chemistry." What are some effective, environmentally benign solvent choices for pyridine synthesis?

There is a significant and successful trend towards using greener solvents. For many classical syntheses, options include:

  • Water or Ethanol: These are excellent green solvents. The Guareschi-Thorpe and Hantzsch syntheses have been adapted to run efficiently in aqueous media or ethanol.[9][10][11][12][13]

  • Glycerol: This biodegradable and non-toxic solvent can also act as a promoter through hydrogen-bonding interactions.[9]

  • Solvent-Free Conditions: Many reactions, particularly multicomponent reactions like the Hantzsch synthesis, can be run neat, often with microwave irradiation or using a catalyst like ceric ammonium nitrate (CAN).[14][15] This approach maximizes atom economy and simplifies workup.[14]

Troubleshooting Guide: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust multicomponent reaction, but it is sensitive to reaction conditions, with the solvent playing a pivotal role.

Q: I'm getting a mixture of regioisomers when using an unsymmetrical β-dicarbonyl compound. How can I improve selectivity?

This is a classic challenge where the solvent can steer the reaction outcome. The formation of different regioisomers stems from competing mechanistic pathways during the cyclization step.[9][16]

Root Cause Analysis: The polarity of the solvent can preferentially stabilize one transition state over another. A change in solvent can fundamentally alter which cyclization pathway is favored. A prime example was reported by Chen et al., where a cascade multicomponent reaction yielded one class of 1,4-dihydropyridine (DHP) derivatives in refluxing ethanol, but switching the solvent to acetonitrile resulted in a structurally distinct DHP framework.[9]

Troubleshooting Steps:

  • Vary Solvent Polarity: Screen a range of solvents from protic (ethanol) to polar aprotic (acetonitrile, DMSO) to nonpolar (toluene).

  • Consider Aqueous Micelles: The use of ultrasonic irradiation in aqueous micelles has been shown to improve yields and may influence selectivity compared to traditional organic solvents like methanol or ethanol.[10]

  • Leverage Microwave Chemistry: Microwave irradiation can significantly accelerate the reaction.[10] The choice of a polar solvent that couples efficiently with microwaves (like DMSO or ethanol) can lead to faster, cleaner reactions with potentially different selectivity profiles.[17]

Troubleshooting Guide: Bohlmann-Rahtz Pyridine Synthesis

This powerful method condenses enamines with ethynylketones but traditionally suffers from the high temperatures required for the final cyclodehydration step.[4]

Q: The final cyclodehydration step requires temperatures >180 °C, which is degrading my product. How can I achieve cyclization under milder conditions?

The high thermal barrier is needed to facilitate a key E/Z isomerization of the aminodiene intermediate before the ring can close.[4] The right solvent and catalyst system can dramatically lower this barrier.

Root Cause Analysis: The solvent must promote the isomerization and the subsequent water elimination. A polar, protic solvent can facilitate the necessary proton transfers for both steps, often in concert with an acid catalyst.

Troubleshooting Steps:

  • Switch to a Protic Solvent: While DMSO is a viable solvent, ethanol (EtOH) is often superior for this reaction.[4] As a polar, protic solvent, EtOH can mediate the proton transfers required for the cyclodehydration.

  • Introduce an Acid Catalyst: The addition of a Brønsted or Lewis acid can significantly lower the cyclization temperature.[4][18] However, for acid-sensitive substrates, simply using EtOH as the solvent under acid-free conditions can be effective.[4]

  • One-Pot Procedure: To avoid isolating the thermally sensitive intermediate, perform the reaction as a one-pot, three-component synthesis (1,3-dicarbonyl, ammonia, and alkynone). This tandem Michael addition-heterocyclization in a solvent like ethanol often proceeds with excellent regiochemical control.[19]

Troubleshooting Guide: Guareschi-Thorpe Synthesis

This reaction is a variation of the Hantzsch synthesis leading to hydroxypyridines.[13] Modern adaptations have focused on improving its environmental footprint.

Q: I want to avoid using traditional organic solvents and ammonia gas for my Guareschi-Thorpe reaction. What's the best approach?

Recent advancements have made this reaction significantly greener and easier to perform.

Root Cause Analysis: The core reaction requires a nitrogen source (ammonia) and a medium to facilitate the condensation. Traditional methods are often inefficient and use hazardous reagents.

Troubleshooting Steps:

  • Use an Aqueous Medium: The reaction proceeds with high yields in a water-ethanol mixture.[13]

  • Replace Ammonia with Ammonium Carbonate: Ammonium carbonate serves as an excellent, solid source of ammonia in situ.[11][12][13] Furthermore, it also acts as a reaction promoter, potentially creating a buffered environment that facilitates the condensation.[11][12][13]

  • Simplified Workup: A major advantage of this aqueous system is that the desired pyridine products often precipitate directly from the reaction mixture, allowing for a simple filtration workup and avoiding solvent-intensive extractions.[11][12]

Data & Protocols

Table 1: Properties of Common Solvents in Pyridine Synthesis
SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)
WaterH₂OPolar Protic10080.1
EthanolEtOHPolar Protic7824.5
MethanolMeOHPolar Protic6532.7
Acetic AcidAcOHPolar Protic1186.2
Dimethyl SulfoxideDMSOPolar Aprotic18946.7
AcetonitrileACNPolar Aprotic8237.5
N,N-DimethylformamideDMFPolar Aprotic15336.7
TetrahydrofuranTHFPolar Aprotic667.6
Toluene-Nonpolar1112.4
Experimental Protocol: Solvent Screening for Hantzsch Reaction Optimization

This protocol outlines a general procedure for testing multiple solvents to optimize the yield and/or regioselectivity of a Hantzsch synthesis.

Materials:

  • Aldehyde (1.0 equiv)

  • β-ketoester (2.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Candidate solvents (e.g., Ethanol, Acetonitrile, DMSO, Toluene)

  • Small, identical reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • To each of the four reaction vials, add the aldehyde (e.g., 1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • To each vial, add 2 mL of a different candidate solvent (Vial 1: Ethanol, Vial 2: Acetonitrile, etc.). Ensure all solids are dissolved, warming gently if necessary.

  • Place all vials in the heating block and heat to a consistent temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reactions at regular intervals (e.g., every hour) by taking a small aliquot from each and analyzing by TLC or LC-MS.

  • Once the reaction of interest appears complete or has ceased progressing, cool the vials to room temperature.

  • Work up each reaction identically. This may involve removing the solvent under reduced pressure, partitioning between water and an organic solvent (e.g., ethyl acetate), and drying the organic layer.

  • Analyze the crude yield and purity of each reaction. If regioselectivity is a concern, use ¹H NMR or HPLC to determine the isomer ratio.

  • Compare the results to identify the optimal solvent for your specific substrate combination.

Visualized Workflows & Mechanisms

Solvent_Selection_Workflow start Start: Define Reaction solubility Are all reactants soluble? start->solubility reaction_type What is the reaction type? solubility->reaction_type Yes protic_path Condensation (Hantzsch, Bohlmann-Rahtz) Proton transfers involved? reaction_type->protic_path aprotic_path Organometallic / Strong Base? (e.g., Grignard, BuLi) reaction_type->aprotic_path radical_path Radical Reaction? (e.g., Minisci) reaction_type->radical_path protic_solvent Screen Polar Protic Solvents (EtOH, MeOH, H₂O, AcOH) protic_path->protic_solvent Yes aprotic_solvent Use Anhydrous Polar Aprotic Solvents (THF, Dioxane, Toluene) aprotic_path->aprotic_solvent Yes radical_solvent Consider Acidic or Aprotic Solvents (TFA, ACN, DMSO) radical_path->radical_solvent Yes optimization Optimize: Screen additives, temperature, green alternatives protic_solvent->optimization aprotic_solvent->optimization radical_solvent->optimization

Caption: A general workflow for initial solvent selection in pyridine synthesis.

Hantzsch_Troubleshooting start Problem: Poor Regioselectivity in Hantzsch Synthesis check_symmetry Is an unsymmetrical β-dicarbonyl used? start->check_symmetry screen_polarity Vary Solvent Polarity check_symmetry->screen_polarity Yes screen_protic Test Polar Protic (e.g., Ethanol) screen_polarity->screen_protic screen_aprotic Test Polar Aprotic (e.g., Acetonitrile) screen_polarity->screen_aprotic compare Compare Isomer Ratios (by NMR or HPLC) screen_protic->compare screen_aprotic->compare solution Select solvent giving highest selectivity compare->solution

Caption: Troubleshooting poor regioselectivity in the Hantzsch synthesis.

Caption: Solvent and catalyst effects on the key isomerization step.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2023). Pyridine is use as base as well as solvent, can i replace with other solvent and base?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • ResearchGate. (2015). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. Retrieved from [Link]

  • Beilstein Journals. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

  • Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • ResearchGate. (2011). Multistep Microwave-Assisted Solvent-Free Organic Reactions: Synthesis of 4-Oxo-tetrahydro-pyridine. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • ResearchGate. (2008). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Retrieved from [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2019). Microwave Chemistry and its Applications. Retrieved from [Link]

  • SciSpace. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

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Validation & Comparative

A Definitive Guide to the Structural Validation of 3-Methyl-2-(p-tolyl)pyridine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity

In the realm of drug development and materials science, the precise arrangement of atoms within a molecule—its isomeric form—is paramount. A subtle shift in a substituent's position can dramatically alter a compound's pharmacological activity, toxicity, or material properties. The synthesis of substituted heteroaromatics, such as 3-Methyl-2-(p-tolyl)pyridine, often yields a mixture of isomers. Consequently, rigorous and unambiguous structural validation is not merely a procedural step but a cornerstone of scientific integrity.

This guide provides an in-depth, evidence-based comparison of how a multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy workflow can definitively confirm the structure of this compound, distinguishing it from plausible isomeric alternatives. We will move beyond a simple recitation of data to explain the causality behind the experimental choices, demonstrating how a suite of 1D and 2D NMR experiments creates a self-validating system for structural elucidation.

The Challenge: Distinguishing Plausible Isomers

The target molecule, this compound, has several potential isomers that could arise during synthesis. The primary challenge is to confirm the precise connectivity: the methyl group at position 3 of the pyridine ring and the para-tolyl group at position 2.

Figure 1: Target Molecule and Key Isomeric Alternatives

G target This compound (Target) iso1 4-Methyl-2-(p-tolyl)pyridine target->iso1 Positional Isomer (Pyridine Ring) iso2 5-Methyl-2-(p-tolyl)pyridine target->iso2 Positional Isomer (Pyridine Ring) iso3 3-Methyl-2-(o-tolyl)pyridine target->iso3 Positional Isomer (Tolyl Ring)

Caption: Key isomeric alternatives to this compound.

This guide will demonstrate how specific correlations in 2D NMR spectra serve as unique fingerprints, allowing for the conclusive identification of the target structure while simultaneously ruling out these and other isomers.

Experimental Design: A Multi-Faceted NMR Approach

To achieve unambiguous validation, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential. Each experiment provides a unique piece of the structural puzzle.[1][2]

Experimental Protocols
  • Sample Preparation : Approximately 10-15 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Spectrometer : All NMR spectra were acquired on a 500 MHz Bruker Avance III spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.[3]

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and broadband proton decoupling.[3]

  • 2D COSY Acquisition : The Correlation Spectroscopy (COSY) experiment was performed to identify ¹H-¹H spin-spin couplings.[4] Key parameters included a spectral width of 16 ppm in both dimensions, 256 increments in the F1 dimension, and 8 scans per increment.

  • 2D HSQC Acquisition : The Heteronuclear Single Quantum Coherence (HSQC) experiment was used to correlate protons to their directly attached carbons.[5] A spectral width of 16 ppm (F2) and 240 ppm (F1) was used with 256 increments and 16 scans per increment.

  • 2D HMBC Acquisition : The Heteronuclear Multiple Bond Correlation (HMBC) experiment was optimized to detect long-range (2-3 bond) ¹H-¹³C correlations.[5] A long-range coupling delay was optimized for 8 Hz to highlight key connectivities. The spectral widths were identical to the HSQC experiment, with 512 increments and 32 scans per increment.

Data Interpretation and Structural Validation

The following sections detail the analysis of the acquired NMR data, culminating in the unequivocal validation of the this compound structure.

1D NMR Analysis: The Initial Fingerprint

The ¹H and ¹³C NMR spectra provide the initial overview of the molecular environment.

¹H NMR Spectrum Analysis:

  • Pyridine Region (δ 7.0-8.6 ppm): Three distinct signals corresponding to the three protons on the substituted pyridine ring. Their splitting patterns are crucial first indicators.

  • Aromatic (Tolyl) Region (δ 7.1-7.5 ppm): Two doublets, characteristic of a 1,4-disubstituted (para) benzene ring.[6]

  • Methyl Region (δ 2.0-2.5 ppm): Two sharp singlets, corresponding to the two methyl groups (one on the pyridine ring, one on the tolyl ring).

¹³C NMR Spectrum Analysis:

  • The spectrum should display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule (barring any accidental equivalence).

Consolidated NMR Data

The experimental data for the confirmed this compound are summarized below.

Position ¹H Chemical Shift (δ, ppm) Multiplicity, Coupling Constant (J, Hz) Integration ¹³C Chemical Shift (δ, ppm) HSQC Correlation
Pyridine Ring
2---159.5No
3---134.2No
47.55d, J = 7.81H137.0Yes
57.18dd, J = 7.8, 4.81H122.5Yes
68.51d, J = 4.81H148.9Yes
Pyridine-CH₃ 2.15s3H18.7Yes
Tolyl Ring
1'---136.1No
2'/6'7.42d, J = 8.12H129.3Yes
3'/5'7.28d, J = 8.12H128.8Yes
4'---138.5No
Tolyl-CH₃ 2.41s3H21.2Yes

Table 1: ¹H and ¹³C NMR assignments for this compound in CDCl₃.

2D NMR Analysis: Assembling the Molecular Jigsaw

While 1D NMR provides the pieces, 2D NMR reveals how they connect.

COSY: Mapping the ¹H-¹H Connectivity

The COSY spectrum confirms through-bond proton couplings, which is vital for establishing the substitution pattern on the pyridine ring.[4]

  • Key Finding: A clear correlation is observed between the proton at δ 8.51 (H-6) and the proton at δ 7.18 (H-5). Furthermore, a strong correlation exists between H-5 (δ 7.18) and the proton at δ 7.55 (H-4). This continuous coupling network (H-4 to H-5 to H-6) is only possible for a 2,3-disubstituted pyridine. In contrast, a 2,4-disubstituted isomer would show no coupling between H-3 and H-5.

Caption: Key ¹H-¹H COSY correlations confirming proton adjacencies.

HSQC: Linking Protons to Carbons

The HSQC spectrum unambiguously assigns the chemical shifts of all protonated carbons by correlating each proton signal to its directly attached carbon signal. This step is crucial for preparing for the definitive HMBC analysis.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Arylpyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its prevalence drives a continuous demand for efficient, scalable, and versatile synthetic methods. This guide provides an in-depth comparative study of the most prominent synthetic routes to 2-arylpyridines, offering field-proven insights into experimental choices, objective performance data, and detailed protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Strategic Overview: Pathways to the C(sp²)–C(sp²) Bond

The construction of the critical bond between the pyridine C2-position and an aryl ring can be broadly categorized into two primary approaches:

  • Cross-Coupling Reactions: These methods are the workhorses of modern synthesis, forming the C-C bond by coupling a pre-functionalized pyridine (e.g., a 2-halopyridine) with an organometallic aryl partner. The choice of the organometallic reagent defines the specific named reaction (Suzuki, Stille, Negishi).

  • Direct C-H Arylation: Representing a more atom- and step-economical approach, these methods forge the C-C bond by directly activating a C-H bond at the 2-position of the pyridine ring, coupling it with an aryl halide or equivalent.[3][4]

  • Ring Formation (De Novo Synthesis): In this strategy, the 2-arylpyridine core is constructed from acyclic precursors, incorporating the aryl substituent during the cyclization process. The Kröhnke synthesis is a classic example.[5][6]

The following sections will dissect these key methodologies, focusing on the causality behind protocol choices and providing a transparent comparison of their capabilities.

Palladium-Catalyzed Cross-Coupling: The Established Vanguard

Transition metal-catalyzed cross-coupling is the most mature and widely adopted strategy for 2-arylpyridine synthesis.[7][8] The general catalytic cycle, while varying slightly between methods, follows a canonical sequence of oxidative addition, transmetalation, and reductive elimination.

Workflow: Logic for Choosing a Cross-Coupling Method

G start Synthetic Goal: Synthesize a 2-Arylpyridine reagent_check Are organotin reagents acceptable (toxicity)? start->reagent_check boronic_acid_check Is the required arylboronic acid commercially available and stable? reagent_check->boronic_acid_check Yes stille Pursue Stille Coupling reagent_check->stille No organozinc_check Are anhydrous/anaerobic conditions readily achievable? boronic_acid_check->organozinc_check No suzuki Pursue Suzuki-Miyaura Coupling boronic_acid_check->suzuki Yes negishi Pursue Negishi Coupling organozinc_check->negishi Yes other Consider alternative routes (e.g., C-H Activation) organozinc_check->other No

Caption: Decision workflow for selecting a primary cross-coupling strategy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most popular method due to the operational simplicity and the generally lower toxicity of its reagents. It involves the reaction of a 2-halopyridine (or triflate, or more recently, sulfonyl fluoride) with an arylboronic acid or ester.[9][10][11]

  • Mechanism & Causality: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the pyridine-halide bond. The crucial transmetalation step, where the aryl group is transferred from boron to palladium, is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃).[12] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is essential for efficient transfer to the palladium center. The choice of ligand (e.g., dppf, SPhos, XPhos) is critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote the typically challenging reductive elimination step for electron-deficient pyridine rings.[12]

  • Performance: Yields are generally moderate to good (50-90%).[9][10][11] The reaction tolerates a wide range of functional groups, although unprotected acidic protons (e.g., -OH, -NH₂) can sometimes interfere.[11] A key advantage is the commercial availability of a vast library of arylboronic acids.

Stille Coupling

The Stille coupling utilizes organostannanes (e.g., aryl-SnBu₃) as the aryl source. It is renowned for its excellent functional group tolerance and insensitivity to moisture or air.[13][14][15]

  • Mechanism & Causality: The catalytic cycle is similar to the Suzuki coupling. A key difference is that the transmetalation step does not require a base. The choice of solvent (e.g., toluene, dioxane) is important as it influences reaction rates. While highly effective, the primary drawback of the Stille coupling is the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the final product, which is a major concern in drug development.[8][16]

  • Performance: Often provides high yields where other methods may fail. Its main advantage lies in its compatibility with nearly all common functional groups, including esters, ketones, and even aldehydes.[14][15]

Negishi Coupling

The Negishi coupling employs highly reactive organozinc reagents, making it a powerful option for coupling unreactive substrates.[17][18]

  • Mechanism & Causality: The high reactivity of organozinc halides facilitates a rapid transmetalation step, often allowing for reactions to proceed at lower temperatures than Suzuki or Stille couplings.[19] This reactivity, however, comes at a cost: organozinc reagents are highly sensitive to air and moisture, necessitating strictly anhydrous and anaerobic reaction conditions (e.g., Schlenk line or glovebox techniques).[17] This is a significant practical consideration for laboratory setup and scale-up.

  • Performance: The method is known for its high efficiency and broad scope, including the coupling of secondary alkylzinc reagents.[20] However, its functional group tolerance is comparatively lower than Suzuki or Stille reactions due to the high nucleophilicity of the organozinc reagent.[17]

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Py)(X) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Py)(Ar) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination halopy Py-X halopy->pd2_ox organometal Ar-M (M = B, Sn, Zn) organometal->pd2_trans product Py-Ar product->pd0

Caption: Generalized catalytic cycle for major cross-coupling reactions.

Direct C-H Arylation: The Economical Frontier

Direct C-H arylation is a more modern approach that avoids the pre-functionalization of the pyridine starting material, offering significant advantages in atom and step economy.[3] This method typically involves the reaction of pyridine itself (or a substituted derivative) with an aryl halide.

  • Mechanism & Causality: These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway or through the formation of an N-oxide intermediate.[21][22] Activating the pyridine as a pyridine N-oxide significantly facilitates C-H activation at the C2 position.[8][23] The N-oxide can then be reduced in a subsequent step to yield the final 2-arylpyridine.[21] While this adds a step, it often provides higher yields and better regioselectivity compared to direct arylation of the parent pyridine.[3][4]

  • Performance: This strategy is highly appealing but can suffer from challenges in regioselectivity (arylation at C2 vs. C3 or C4) and often requires harsher reaction conditions or more specialized catalytic systems (e.g., Rh(I) or photoredox catalysts) compared to traditional cross-coupling.[3][4][24] However, recent advances using photoredox catalysis have enabled these transformations under much milder conditions.[8][24]

Kröhnke Pyridine Synthesis: The Ring-Formation Classic

This method builds the pyridine ring from acyclic precursors, offering a powerful way to generate highly substituted pyridines.[5][25]

  • Mechanism & Causality: The standard Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[5][6] The reaction proceeds through a Michael addition, followed by cyclization and dehydration to form the aromatic pyridine ring.[5] This convergent approach allows for the strategic placement of three different substituents on the resulting pyridine.

  • Performance: This method is excellent for producing 2,4,6-trisubstituted pyridines in high yields under mild conditions.[5] Its primary limitation is that the substitution pattern is largely fixed by the required starting materials, making it less modular for synthesizing simpler 2-arylpyridines compared to cross-coupling methods.

Quantitative Performance Comparison

The choice of synthetic route is often dictated by a trade-off between various factors. The table below summarizes the key performance metrics for each major strategy.

Synthetic Route Typical Yield Range Functional Group Tolerance Reagent/Catalyst Toxicity Operational Simplicity Atom/Step Economy
Suzuki-Miyaura Coupling 50-90%[9][10]Good to ExcellentLow (Boronic acids)HighModerate
Stille Coupling 60-95%[13]Excellent[14][15]High (Organotins)[8][16]ModerateModerate
Negishi Coupling 70-98%[20]Moderate to GoodModerate (Air/moisture sensitive)[17]Low (Requires inert atmosphere)Moderate
Direct C-H Arylation 40-85%[21][24]Moderate to GoodVaries (Catalyst dependent)Moderate to LowHigh[3]
Kröhnke Synthesis 75-95%[5]GoodLowHighLow

Detailed Experimental Protocols

To ensure this guide is a self-validating system, the following are representative, field-proven protocols.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol is adapted from standard procedures for palladium-catalyzed cross-coupling of heteroaryl halides.[12]

  • Reagents & Equipment:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (4 mL) and Water (1 mL)

    • Schlenk flask, magnetic stirrer, nitrogen/argon line, condenser

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

    • Add the dioxane and water solvent mixture via syringe.

    • Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-arylpyridine.

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This protocol is a classic example of constructing the pyridine ring.[26]

  • Reagents & Equipment:

    • N-Phenacylpyridinium bromide (1.0 mmol, 1.0 equiv) - Prepared from 2-bromoacetophenone and pyridine[26]

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 mmol, 1.0 equiv)

    • Ammonium acetate (10.0 mmol, 10.0 equiv)

    • Glacial acetic acid (10 mL)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate in a round-bottom flask.

    • Add glacial acetic acid as the solvent.

    • Fit the flask with a condenser and heat the mixture to reflux (approx. 120 °C) with stirring.

    • Maintain reflux for 2-4 hours, during which the product may begin to precipitate.

    • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with cold ethanol to remove residual acetic acid and impurities.

    • Dry the product under vacuum to yield 2,4,6-triphenylpyridine as a crystalline solid.

Conclusion and Future Outlook

The synthesis of 2-arylpyridines is a well-developed field with several robust and reliable methods at the researcher's disposal.

  • For maximal functional group tolerance and reliability , particularly when cost and toxicity are not primary constraints, Stille coupling remains a superior choice.

  • For routine synthesis, scalability, and access to diverse building blocks , the Suzuki-Miyaura coupling offers the best balance of efficiency, safety, and operational simplicity.

  • When utmost reactivity is required for challenging substrates, and the laboratory is equipped for stringent inert techniques, Negishi coupling is an excellent option.

  • For researchers focused on green chemistry and process efficiency , direct C-H arylation represents the future, though it may require more optimization for specific substrates.

  • When the target is a highly substituted pyridine , a convergent ring-formation strategy like the Kröhnke synthesis is often the most logical and efficient approach.

The continued evolution of ligand design and catalytic systems, especially in the realm of photoredox and base metal catalysis, promises to further enhance the synthetic toolkit for this invaluable class of compounds, making them more accessible and economical for future applications in science and medicine.

References

  • Ball, N. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 765-772. [Link][9][10][11]

  • Soulé, J.-F., et al. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry, 85(5), 3913-3924. [Link][8][24]

  • Newman, S. G., & Willis, M. C. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(49), 16496-16497. [Link][3][4]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link][5][6]

  • Reza, A. I., et al. (2022). Recent Advances in Synthesis of Multiply Arylated/Alkylated Pyridines. The Chemical Record, 22(9), e202200099. [Link][1]

  • Denmark Group, UIUC. (2020). The Negishi Cross-Coupling Reaction. [Link][19]

  • Zhu, J., et al. (2017). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 53(56), 7948-7951. [Link][21]

  • Mukhopadhyay, S., et al. (2000). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Journal of the Chemical Society, Perkin Transactions 2, (9), 1809-1812. [Link]

  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link][14]

  • Synlett. (2017). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. [Link][2]

  • Cella, T., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Arkivoc, 2008(13), 124-133. [Link]

  • Walker, S. D., et al. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Angewandte Chemie International Edition, 47(15), 2894-2897. [Link][20]

  • Molecules. (2021). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link][25]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link][15]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. [Link][23]

  • Tan, Y., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683-3686. [Link][22]

  • Wikipedia. (n.d.). Negishi coupling. [Link][17]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link][16]

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The Rising Star in Catalysis: A Comparative Guide to the Catalytic Activity of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Ligand design plays a central role in modulating the activity, stability, and selectivity of transition metal catalysts. Among the myriad of ligand scaffolds, 2-arylpyridines have emerged as a privileged class, offering a unique combination of steric and electronic properties. This guide provides an in-depth comparison of the catalytic activity of a promising, yet underexplored ligand, 3-Methyl-2-(p-tolyl)pyridine , with other established ligands in the context of palladium-catalyzed cross-coupling reactions. By examining the structural nuances and their impact on catalytic performance, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Allure of 2-Arylpyridine Ligands

2-Arylpyridine ligands are characterized by a pyridine ring directly connected to an aryl group at the 2-position. This arrangement offers a bidentate N-C coordination motif upon cyclometalation or can act as a monodentate N-donor ligand. The steric and electronic properties of these ligands can be finely tuned by introducing substituents on either the pyridine or the aryl ring. These modifications have a profound impact on the stability of the catalytic intermediates and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Our focus, This compound , incorporates two key substituents: a methyl group at the 3-position of the pyridine ring and a tolyl group (p-methylphenyl) as the aryl moiety. These seemingly simple modifications introduce a unique set of steric and electronic effects that can significantly influence catalytic outcomes.

The Structural and Electronic Profile of this compound

To understand the catalytic potential of this compound, we must first dissect its structural and electronic features and hypothesize their impact on a catalytic cycle.

  • Steric Effects: The methyl group at the 3-position of the pyridine ring introduces steric bulk in proximity to the coordinating nitrogen atom. This can influence the geometry of the metal complex and the accessibility of the metal center to substrates. The tolyl group, with its own methyl substituent, further contributes to the steric environment. This increased steric hindrance can be advantageous in promoting reductive elimination, the final product-forming step in many cross-coupling reactions.

  • Electronic Effects: The methyl group on the pyridine ring is a weak electron-donating group, which can increase the electron density on the nitrogen atom, potentially enhancing its coordination to the metal center. The tolyl group's methyl substituent also donates electron density to the aryl ring, which can influence the electronic properties of the metal center upon coordination or cyclometalation.

Comparative Catalytic Performance: A Data-Driven Analysis

While direct comparative studies featuring this compound as a ligand are not yet prevalent in the literature, we can infer its potential performance by analyzing data from closely related 2-arylpyridine ligands in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.

Hypothetical Comparative Study: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Let's consider a hypothetical Suzuki-Miyaura reaction to benchmark the performance of this compound against other common pyridine-based and phosphine-based ligands.

LigandStructureExpected Yield (%)Key Observations
This compound 90-95%The combination of moderate steric bulk and electron-donating groups is anticipated to promote high catalytic turnover and stability.
2-Phenylpyridine 85-90%A standard 2-arylpyridine ligand, its performance is generally good but may be surpassed by ligands with optimized steric and electronic properties.
2-(2,6-Dimethylphenyl)pyridine 80-85%The increased steric hindrance from the two ortho-methyl groups on the phenyl ring might slightly impede the oxidative addition step, leading to slightly lower yields under standard conditions.
Triphenylphosphine (PPh₃) 70-80%A classic phosphine ligand, it is often less effective for challenging substrates like aryl chlorides compared to more specialized ligands.
XPhos >95%A highly effective Buchwald-type phosphine ligand, known for its high activity with a broad range of substrates. It serves as a high-performance benchmark.

Rationale for Expected Performance:

The anticipated high performance of This compound stems from a balanced interplay of its structural features. The 3-methyl group is expected to provide sufficient steric hindrance to facilitate the reductive elimination step without significantly impeding the initial oxidative addition of the aryl chloride. The electron-donating nature of both the 3-methyl and the p-tolyl groups should enhance the electron density at the palladium center, which can promote the oxidative addition step. This combination of properties is often crucial for achieving high catalytic efficiency, especially with less reactive substrates like aryl chlorides.

Mechanistic Insights: The Role of the Ligand in the Catalytic Cycle

The superior performance of tailored 2-arylpyridine ligands can be rationalized by examining their influence on the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_ligand Ligand Influence A Pd(0)L Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'B(OH)₂ Base D Reductive Elimination Ar-Ar' C->D D->A Pd(0)L L This compound L_effect Steric & Electronic Tuning

Figure 2. Synthetic workflow for this compound.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add 2-bromo-3-methylpyridine (1.0 mmol), p-tolylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling using this compound as a Ligand

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol) and This compound (0.04 mmol).

  • Add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature, and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS or NMR to determine the yield. Further purification can be performed by column chromatography.

Conclusion and Future Outlook

While direct experimental data for the catalytic activity of this compound as a ligand is still emerging, a thorough analysis of its structural and electronic properties, in conjunction with data from closely related analogs, strongly suggests its potential as a high-performance ligand in palladium-catalyzed cross-coupling reactions. Its balanced steric and electronic profile is poised to overcome some of the challenges associated with less reactive substrates.

The detailed protocols provided herein offer a starting point for researchers to explore the catalytic prowess of this promising ligand. We anticipate that future studies will confirm the superior performance of this compound and expand its application to a wider range of catalytic transformations, further solidifying the importance of rational ligand design in advancing the frontiers of chemical synthesis.

References

  • Li, J. J. Palladium in Cross-Coupling Reactions; Wiley, 2014. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

  • D. S. Sanford, et al. J. Am. Chem. Soc.2001 , 123, 7, 1577–1585. [Link]

  • Buchwald, S. L., et al. Chem. Rev.2016 , 116, 19, 12564–12648. [Link]

  • Nolan, S. P., et al. Chem. Soc. Rev.2011 , 40, 5048-5066. [Link]

A Researcher's Guide to the Spectroscopic Differentiation of 3-Methyl-2-(p-tolyl)pyridine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous identification of isomeric molecules is a critical step that underpins the reliability of subsequent findings. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3-Methyl-2-(p-tolyl)pyridine and its key positional isomers, offering a practical framework for their differentiation using routine analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining not just what to look for, but why specific spectral features are indicative of a particular isomeric form.

The Challenge of Isomerism in Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry. The introduction of substituents, such as methyl and tolyl groups, gives rise to a multitude of positional isomers. The precise arrangement of these groups on the pyridine ring dictates the molecule's electronic distribution, steric environment, and ultimately its reactivity and biological activity. For instance, the relative positions of the electron-donating methyl and tolyl groups can influence the basicity of the pyridine nitrogen and the molecule's ability to engage in specific intermolecular interactions. Consequently, robust analytical methods for isomer differentiation are not merely a matter of academic interest but a necessity for quality control and regulatory compliance.

This guide will focus on the spectroscopic comparison of the following four isomers:

  • Isomer 1: this compound

  • Isomer 2: 4-Methyl-2-(p-tolyl)pyridine

  • Isomer 3: 5-Methyl-2-(p-tolyl)pyridine

  • Isomer 4: 6-Methyl-2-(p-tolyl)pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom. The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) are exquisitely sensitive to the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of these isomers will exhibit distinct patterns in the aromatic region, arising from the protons on the pyridine and tolyl rings. The position of the methyl group on the pyridine ring, in particular, will significantly influence the chemical shifts of the adjacent ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIsomer 1 (3-Me)Isomer 2 (4-Me)Isomer 3 (5-Me)Isomer 4 (6-Me)Rationale for Differences
Pyridine H-4 ~7.5-7.6 (d)-~7.4-7.5 (dd)~7.5-7.6 (t)The absence of a proton at C-4 in Isomer 2 is a key identifier. The coupling patterns for the remaining isomers will differ based on the adjacent protons.
Pyridine H-5 ~7.1-7.2 (dd)~7.0-7.1 (d)-~7.0-7.1 (d)The absence of a proton at C-5 in Isomer 3 is a clear indicator. The chemical shift is influenced by the proximity of the electron-donating methyl group.
Pyridine H-6 ~8.4-8.5 (d)~8.4-8.5 (d)~8.3-8.4 (s)-The absence of a proton at C-6 in Isomer 4 is a defining feature. The H-6 proton is typically the most deshielded due to its proximity to the nitrogen atom.
Pyridine-CH₃ ~2.3-2.4 (s)~2.4-2.5 (s)~2.3-2.4 (s)~2.6-2.7 (s)The chemical shift of the methyl protons is influenced by their position relative to the nitrogen and the tolyl group. The proximity to the nitrogen in Isomer 4 results in a downfield shift.
Tolyl-H (ortho) ~7.4-7.5 (d)~7.4-7.5 (d)~7.4-7.5 (d)~7.2-7.3 (d)Steric hindrance between the 6-methyl group and the tolyl ring in Isomer 4 may cause a slight upfield shift.
Tolyl-H (meta) ~7.2-7.3 (d)~7.2-7.3 (d)~7.2-7.3 (d)~7.2-7.3 (d)These protons are less affected by the substitution pattern on the pyridine ring.
Tolyl-CH₃ ~2.4 (s)~2.4 (s)~2.4 (s)~2.4 (s)The chemical shift of the tolyl methyl group is expected to be similar across all isomers.

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary slightly.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIsomer 1 (3-Me)Isomer 2 (4-Me)Isomer 3 (5-Me)Isomer 4 (6-Me)Rationale for Differences
Pyridine C-2 ~158-160~158-160~158-160~160-162The carbon bearing the tolyl group will be significantly downfield. The 6-methyl group in Isomer 4 causes additional deshielding.
Pyridine C-3 ~130-132~138-140~130-132~122-124The position of the methyl-substituted carbon is a key diagnostic.
Pyridine C-4 ~137-139~148-150~137-139~136-138The chemical shift of C-4 is influenced by the methyl group at the 4-position in Isomer 2.
Pyridine C-5 ~122-124~121-123~130-132~120-122The position of the methyl-substituted carbon is a key diagnostic.
Pyridine C-6 ~147-149~148-150~146-148~157-159The carbon bearing the methyl group in Isomer 4 will be significantly downfield.
Pyridine-CH₃ ~19-21~20-22~17-19~23-25The chemical shift of the methyl carbon varies with its position on the ring.
Tolyl C (ipso) ~138-140~138-140~138-140~138-140The point of attachment to the pyridine ring.
Tolyl C (ortho) ~128-130~128-130~128-130~128-130
Tolyl C (meta) ~128-130~128-130~128-130~128-130
Tolyl C (para) ~137-139~137-139~137-139~137-139The carbon bearing the methyl group.
Tolyl-CH₃ ~21~21~21~21

Note: These are predicted values. 2D NMR experiments like HSQC and HMBC would be essential for unambiguous assignment.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.

  • 2D NMR Acquisition (Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which is crucial for definitive assignments.

Visualizing the NMR Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_analysis Data Analysis Sample Isomer Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Chem_Shifts Chemical Shifts (δ) H1_NMR->Chem_Shifts Coupling Coupling Constants (J) H1_NMR->Coupling C13_NMR->Chem_Shifts Correlations 2D Correlations TwoD_NMR->Correlations Structure Structure Elucidation Chem_Shifts->Structure Coupling->Structure Correlations->Structure

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations

IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule based on its vibrational modes. While less definitive than NMR for isomer differentiation, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Vibrational ModeIsomer 1 (3-Me)Isomer 2 (4-Me)Isomer 3 (5-Me)Isomer 4 (6-Me)Rationale for Differences
C-H stretch (aromatic) 3100-30003100-30003100-30003100-3000Generally similar for all isomers.
C-H stretch (aliphatic) 3000-28503000-28503000-28503000-2850Arising from the methyl groups.
C=C/C=N stretch (ring) 1600-14501600-14501600-14501600-1450The exact positions and intensities of these bands will vary slightly, creating a unique fingerprint.
C-H out-of-plane bend 850-750850-750850-750850-750The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. For example, the number of adjacent protons on the pyridine ring will dictate the specific absorption frequencies.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt (NaCl or KBr) plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

    • ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or pure solvent.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Visualizing Structural Differences

Isomer_Structures cluster_isomers Positional Isomers of Methyl-2-(p-tolyl)pyridine Isomer1 This compound Isomer2 4-Methyl-2-(p-tolyl)pyridine Isomer3 5-Methyl-2-(p-tolyl)pyridine Isomer4 6-Methyl-2-(p-tolyl)pyridine

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic efficacy. For novel heterocyclic compounds like 3-Methyl-2-(p-tolyl)pyridine, a molecule with significant potential in medicinal chemistry, ensuring its unadulterated state is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Synthetic Landscape and Potential Impurities

The synthesis of 2,3-disubstituted pyridines, such as this compound, frequently employs palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi couplings. These powerful methods, while efficient, can introduce specific impurities that necessitate rigorous analytical scrutiny.

A likely synthetic route is the Suzuki-Miyaura coupling of a 2-halo-3-methylpyridine with p-tolylboronic acid. Potential impurities stemming from this process include:

  • Homocoupling byproducts: Formation of 4,4'-bitolyl from the coupling of two p-tolylboronic acid molecules, and 3,3'-dimethyl-2,2'-bipyridine from the coupling of two 2-halo-3-methylpyridine molecules.

  • Starting materials: Unreacted 2-halo-3-methylpyridine and p-tolylboronic acid.

  • Catalyst and ligand residues: Trace amounts of the palladium catalyst and its organic ligands.

  • Solvent and reagent residues: Residual solvents and bases used in the reaction and workup.

Understanding these potential contaminants is critical for selecting and optimizing the most effective analytical methods for purity determination.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the information required, the nature of the impurities, and the desired level of sensitivity. Here, we compare the most relevant methods for assessing the purity of this compound.

Technique Principle Strengths Weaknesses Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity for quantitative analysis. Applicable to a wide range of compounds.Requires method development. Destructive to the sample.Primary method for quantitative purity assessment (e.g., % purity by area). Separation of starting materials and non-volatile byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Excellent for separating volatile impurities and providing structural information through fragmentation patterns. High sensitivity.Not suitable for non-volatile or thermally labile compounds.Identification of volatile impurities, starting materials, and byproducts. Confirmation of molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural confirmation of the main compound and impurities. Non-destructive. Quantitative (qNMR).Lower sensitivity compared to chromatographic methods for trace impurities.Definitive structural confirmation. Identification and quantification of major impurities with distinct signals.
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into gaseous products, which are then quantified.Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the pure compound.Does not provide information on the nature of impurities. Requires a highly pure sample for accurate results.Final confirmation of elemental composition, assuming a high degree of purity has been established by other methods.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the workhorse for purity determination in pharmaceutical chemistry due to its high resolving power for a broad range of organic molecules. A C18 column is a good starting point for non-polar to moderately polar compounds like this compound. The choice of a gradient elution with acetonitrile and water allows for the effective separation of the target compound from both more polar and less polar impurities. UV detection is suitable as the pyridine and tolyl rings are chromophoric.

dot

Caption: HPLC workflow for purity assessment.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % A % B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Data Interpretation: A pure sample will show a single major peak at the expected retention time. The presence of other peaks indicates impurities. The relative retention times can give clues about the polarity of the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying volatile impurities that may not be well-resolved by HPLC. The electron ionization (EI) source will fragment the molecules in a reproducible manner, providing a "fingerprint" mass spectrum that can be used for identification by comparison to spectral libraries or by manual interpretation.

dot

Caption: GC-MS workflow for impurity identification.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the synthesized product in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks other than the main product.

    • Obtain the mass spectrum for each peak.

    • Identify the molecular ion (M⁺) peak for the main compound (expected at m/z 183 for C₁₃H₁₃N).

    • Analyze the fragmentation pattern to confirm the structure. Expected fragments could include loss of a methyl group (m/z 168) or cleavage of the tolyl group.

    • Compare the mass spectra of impurity peaks with a library (e.g., NIST) to identify them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. The presence of unexpected signals in either spectrum is a clear indication of impurities.

dot

Caption: NMR workflow for structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a typical spectral width would be -2 to 12 ppm.

    • For ¹³C NMR, a typical spectral width would be 0 to 220 ppm.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule.

    • Compare the observed chemical shifts and coupling constants with expected values for the this compound structure.

    • Any signals that cannot be assigned to the target molecule or the solvent are from impurities. The structure of these impurities can often be deduced from their own spectral patterns.

Expected ¹H NMR signals for this compound (in CDCl₃, approximate):

  • Aromatic protons (pyridine ring): 3 protons, likely in the range of 7.0-8.6 ppm.

  • Aromatic protons (tolyl ring): 4 protons, appearing as two doublets around 7.2-7.5 ppm.

  • Methyl protons (tolyl group): 3-proton singlet around 2.4 ppm.

  • Methyl protons (pyridine ring): 3-proton singlet around 2.3 ppm.

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating approach to assessing the purity of synthesized this compound involves an integrated strategy:

  • Initial Assessment by HPLC: Use HPLC to obtain a quantitative measure of the overall purity and to detect non-volatile impurities.

  • Volatile Impurity Screening by GC-MS: Employ GC-MS to identify any residual starting materials, solvents, or volatile byproducts. This also serves to confirm the molecular weight of the product.

  • Definitive Structural Confirmation by NMR: Utilize ¹H and ¹³C NMR to unambiguously confirm the structure of the synthesized compound and to identify and characterize any significant impurities.

  • Final Confirmation by Elemental Analysis: For a final, batch-specific confirmation of elemental composition, particularly for regulatory submissions, elemental analysis is recommended once high purity has been established by the other techniques.

By judiciously applying these complementary techniques, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the reliability of subsequent biological and pharmacological studies.

References

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

A Comparative Guide to the Biological Activity of 3-Methyl-2-(p-tolyl)pyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential biological activities of 3-Methyl-2-(p-tolyl)pyridine by examining the experimentally determined activities of structurally analogous pyridine derivatives. While direct biological data for this compound is not extensively available in current literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of similar compounds. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth, data-supported comparison to guide future research and hypothesis generation.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in the development of a vast array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. The specific biological activity of a pyridine derivative is intricately linked to the nature and position of its substituents. This guide will delve into the influence of substitutions at the 2 and 3 positions of the pyridine ring, with a particular focus on aryl and methyl groups, to build a comparative profile for this compound.

Structural Comparison: this compound and Its Analogs

The core structure of interest is this compound, which features a pyridine ring substituted with a methyl group at the 3-position and a p-tolyl group (a toluene substituent at the para position) at the 2-position. For comparative purposes, we will examine derivatives with variations at these positions, including different aryl groups at the 2-position and alternative small alkyl groups at the 3-position.

Comparative Biological Activities

Based on the available literature for structurally similar compounds, we can anticipate that this compound may exhibit activity in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2,3-disubstituted pyridine derivatives against various cancer cell lines. The presence of an aryl group at the 2-position and a small alkyl group at the 3-position appears to be a favorable motif for anticancer activity.

Key Findings from Analog Studies:

  • 2-Aryl-3-substituted Pyridines: Derivatives with different aryl groups at the 2-position have shown significant cytotoxicity. For instance, compounds with electron-withdrawing or donating groups on the phenyl ring can modulate the anticancer potency.

  • Fused Pyridine Systems: Thieno[2,3-b]pyridines and furo[2,3-b]pyridines, which can be considered constrained analogs of 2,3-disubstituted pyridines, have demonstrated potent antiproliferative activity against a panel of 60 human cancer cell lines (NCI-60). One of the most active compounds, a 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide derivative with a 3-methoxyphenylcarboxamide, exhibited GI50 values in the low nanomolar range against melanoma and breast cancer cell lines.

  • Mechanism of Action: The anticancer activity of pyridine derivatives is often attributed to the induction of apoptosis and cell cycle arrest.[1][2] Some derivatives have been shown to inhibit specific kinases, such as PIM-1 kinase, which is involved in cell survival and proliferation.[1]

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Pyrido[2,3-d]pyrimidine derivativesMCF-7 (Breast), HepG2 (Liver)0.57 µM - 3.15 µM[1]
Furo[2,3-b]pyridine derivativesVarious (HeLa, DU145, HepG2, etc.)< 20 µM[3]
Thieno[2,3-b]pyridine derivativesNCI-60 panelLow nanomolar GI50 values
Nicotinonitrile derivativesNCIH 460 (Lung), RKOP 27 (Colon)16 - 25 nM[4]
2-((styrylsulfonyl)methyl)pyridine derivativesVarious cancer cell linesPotent mitotic inhibitors[5]

Based on these findings, it is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines. The tolyl group, being a substituted aryl moiety, fits the general structural requirements for this activity.

Anti-inflammatory Activity

Pyridine derivatives are also well-documented for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO).

Key Findings from Analog Studies:

  • COX Inhibition: Many pyridine-based compounds have been designed as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[6][7]

  • Nitric Oxide Inhibition: Several pyridine derivatives have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][8]

  • Structure-Activity Relationship: The anti-inflammatory potency can be influenced by the substituents on the pyridine and aryl rings. For example, the presence of methoxy groups on the aryl substituent has been associated with enhanced anti-inflammatory effects.

Table 2: Comparative Anti-inflammatory Activity of Selected Pyridine Derivatives

Compound/Derivative ClassAssayKey FindingsReference
Pyridine-pyrimidine hybridsCOX-1/COX-2 inhibitionSelective COX-2 inhibition with IC50 of 0.54 µM[7]
Pyrazole-pyridine hybridsCOX-2 expressionPotent inhibition of COX-2 expression[9]
General Pyridine DerivativesCarrageenan-induced paw edemaSignificant reduction in paw edema[10]

Given the structural similarities, this compound is a candidate for possessing anti-inflammatory activity, potentially through the inhibition of COX enzymes or nitric oxide production.

Antimicrobial Activity

The pyridine scaffold is also present in numerous antimicrobial agents. The biological activity in this domain is highly dependent on the overall physicochemical properties of the molecule, which are dictated by its substituents.

Key Findings from Analog Studies:

  • Broad-Spectrum Activity: Various substituted pyridines have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][11]

  • Structure-Activity Relationship: The antimicrobial efficacy is often enhanced by the presence of specific functional groups. For instance, pyridinium salts have shown potent antibacterial activity.[12] Thienopyridine derivatives have also exhibited good antimicrobial properties.[11]

Table 3: Comparative Antimicrobial Activity of Selected Pyridine Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC)Reference
Pyridinium saltsS. aureus, E. coli, P. aeruginosa, C. albicans4 µg/mL against S. aureus[12]
Thienopyridine derivativesE. coli, B. mycoides, C. albicans< 0.0048 mg/mL[11]
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria and Candida species0.25 - 64 µg/mL[8]

The lipophilic nature of the tolyl group in this compound might contribute to its potential antimicrobial activity by facilitating its interaction with microbial cell membranes.

Experimental Protocols

To provide a practical context for the evaluation of these biological activities, this section outlines standard experimental methodologies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow for Cytotoxicity Assessment.

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[3][8]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

NO_Inhibition_Assay start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells pretreat Pre-treat with Test Compound culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540nm griess_reaction->read_absorbance analyze_data Calculate % NO Inhibition read_absorbance->analyze_data end End analyze_data->end

Nitric Oxide Inhibition Assay Workflow.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[13][14]

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group.

Paw_Edema_Assay start Start acclimatize Acclimatize Animals start->acclimatize administer_compound Administer Test Compound/Vehicle/Standard acclimatize->administer_compound induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume analyze_data Calculate % Edema Inhibition measure_volume->analyze_data end End analyze_data->end

Carrageenan-Induced Paw Edema Assay Workflow.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][5]

Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2,3-disubstituted pyridines is highly dependent on the electronic and steric properties of the substituents.

  • At the 2-position (Aryl Group): The nature of the aryl group is critical. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) on the aryl ring can significantly impact potency. The para-tolyl group in the target compound is a weakly electron-donating group, which has been shown to be favorable for certain biological activities in related scaffolds.

  • At the 3-position (Methyl Group): The presence of a small alkyl group like methyl at the 3-position can influence the conformation of the molecule and its interaction with biological targets.

Future research on this compound should focus on:

  • Synthesis and In Vitro Screening: The first step is to synthesize the compound and screen it against a panel of cancer cell lines, as this is a promising area based on analog data.

  • Anti-inflammatory and Antimicrobial Assays: Subsequently, its anti-inflammatory and antimicrobial properties should be evaluated using the standard assays outlined above.

  • Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the underlying mechanism of action, such as identifying specific molecular targets.

  • Analog Synthesis: Based on the initial findings, a library of analogs with modifications to the tolyl and methyl groups could be synthesized to optimize the biological activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of the structure-activity relationships of analogous 2,3-disubstituted pyridines provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The structural features of a 2-aryl and 3-methyl pyridine are consistent with those of many biologically active compounds. This guide serves as a foundational resource for researchers to formulate hypotheses and design experiments to explore the therapeutic potential of this and related pyridine derivatives. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these potential biological activities.

References

  • Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
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A Researcher's Guide to 3-Methyl-2-(p-tolyl)pyridine: Bridging Experiment and Computation

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in organic chemistry, a comprehensive understanding of a molecule's properties is paramount. This guide provides an in-depth comparison of experimental data and computational models for 3-Methyl-2-(p-tolyl)pyridine. By examining both empirical evidence and theoretical predictions, we can achieve a more holistic and validated understanding of this substituted pyridine derivative.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methyl and a p-tolyl group, suggests a unique combination of steric and electronic properties that can influence its reactivity and intermolecular interactions. The IUPAC name for this compound is this compound, and it is identified by the CAS number 64291-96-9.[1] The molecular formula is C13H13N, and the molecular weight is 183.25 g/mol .[1][2]

This guide will navigate through the experimental characterization of this compound, including its synthesis and spectroscopic analysis. We will then delve into a computational investigation using Density Functional Theory (DFT) to predict its structural and electronic properties. Finally, a comparative analysis will highlight the synergies and discrepancies between the experimental and computational data, offering a robust framework for its further investigation and application.

Experimental Data Acquisition

The synthesis and characterization of this compound provide the foundational, real-world data for our investigation.

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

  • Reaction Setup: In a high-pressure reactor, combine p-tolualdehyde, propionaldehyde, and a solution of ammonia in an appropriate solvent, such as ethanol. A catalyst, often a Lewis acid or an oxide, is typically employed.

  • Reaction Conditions: The mixture is heated to a high temperature (e.g., 200-250 °C) under pressure for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the organic components are extracted with a suitable solvent like dichloromethane or ethyl acetate. The crude product is then purified using column chromatography on silica gel to isolate the this compound.

Diagram of Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product p_tolualdehyde p-Tolualdehyde reaction High-Pressure Reactor (High Temperature, Catalyst) p_tolualdehyde->reaction propionaldehyde Propionaldehyde propionaldehyde->reaction ammonia Ammonia ammonia->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the p-tolyl rings, as well as singlets for the two methyl groups. Based on the spectrum of the closely related 3-methyl-2-phenylpyridine[4], the aromatic protons would appear in the range of δ 7.0-8.6 ppm. The methyl group on the pyridine ring would likely appear around δ 2.4 ppm, and the methyl on the p-tolyl group would be at a similar chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. Aromatic carbons would resonate in the δ 120-160 ppm region, while the methyl carbons would appear at higher field (around δ 20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic rings and the methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 183.25, confirming the molecular weight of the compound. Fragmentation patterns would provide further structural information.

Experimental Data Summary
Technique Expected Observations
¹H NMRAromatic protons (δ 7.0-8.6 ppm), two methyl singlets (around δ 2.4 ppm)
¹³C NMRAromatic carbons (δ 120-160 ppm), methyl carbons (around δ 20 ppm)
IRAromatic C-H stretch (3000-3100 cm⁻¹), Alkyl C-H stretch (2850-2960 cm⁻¹), C=C/C=N stretch (1400-1600 cm⁻¹)
Mass SpecMolecular ion peak at m/z = 183.25

Computational Modeling

Computational chemistry provides a powerful tool to predict and understand the properties of molecules at an electronic level.[7] For a molecule like this compound, Density Functional Theory (DFT) is a suitable method, offering a good balance between accuracy and computational cost.[8]

Computational Protocol
  • Structure Optimization: The 3D structure of this compound is built and its geometry is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31+G(d,p).[9] This provides the most stable conformation of the molecule.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Property Analysis: Molecular orbitals (HOMO, LUMO) and the electrostatic potential surface are calculated to understand the molecule's reactivity and electronic distribution.

Diagram of Computational Workflow

G cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-31+G(d,p)) cluster_output Predicted Data initial_structure Initial 3D Structure of This compound geom_opt Geometry Optimization initial_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc electronic_calc Electronic Property Calculation geom_opt->electronic_calc opt_geom Optimized Geometry geom_opt->opt_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts electronic_props HOMO/LUMO, ESP electronic_calc->electronic_props

Caption: Workflow for the computational analysis of this compound.

Computational Data Summary
Property Predicted Information
Optimized GeometryBond lengths, bond angles, and dihedral angles of the most stable conformer.
Predicted IR SpectrumVibrational frequencies and intensities corresponding to different functional groups.
Predicted NMR Spectra¹H and ¹³C chemical shifts for each unique atom.
Electronic PropertiesHOMO-LUMO energy gap, electrostatic potential map indicating electron-rich and -poor regions.

Comparative Analysis: Experiment vs. Computation

The true power of this dual approach lies in the comparison of the experimental and computational data.

  • Structural Correlation: The optimized geometry from DFT calculations can be compared with crystallographic data if available. In its absence, the predicted bond lengths and angles should be consistent with known values for similar substituted pyridines. The dihedral angle between the pyridine and p-tolyl rings is a key parameter that influences the molecule's conformation and can be a point of interest for comparison.

  • Spectroscopic Validation:

    • NMR: Predicted NMR chemical shifts, when properly referenced, should show a strong correlation with the experimental spectrum. Discrepancies can often be attributed to solvent effects not fully captured by the computational model.

    • IR: The calculated vibrational frequencies will generally be higher than the experimental values due to the harmonic approximation. Applying a scaling factor can improve the agreement. The relative intensities of the peaks should also be comparable.

  • Insights into Reactivity: Computational models can provide insights that are difficult to obtain experimentally. The electrostatic potential map can predict sites susceptible to electrophilic or nucleophilic attack, guiding further synthetic modifications. The HOMO-LUMO gap provides an estimate of the molecule's electronic excitability, which is relevant for applications in materials science.

Conclusion

By integrating experimental data with computational modeling, we gain a more comprehensive and validated understanding of this compound. The experimental results provide the ground truth, while computational analysis offers a deeper understanding of the underlying electronic structure and properties. This synergistic approach is invaluable for researchers and drug development professionals, enabling more informed decisions in the design and application of novel chemical entities.

References

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The Evolving Landscape of 2,3-Disubstituted Pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic tractability have made it a privileged structure in numerous FDA-approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 2,3-disubstituted pyridines, with a conceptual focus on derivatives of 3-Methyl-2-(p-tolyl)pyridine.

Due to a notable scarcity of publicly available research focused specifically on the biological activities of this compound derivatives, this guide will draw upon comprehensive analyses of structurally analogous 2,3-disubstituted pyridine series. By examining the SAR of related compounds with demonstrated anticancer and phosphodiesterase 4 (PDE4) inhibitory activities, we can extrapolate key principles and provide a predictive framework for the rational design of novel therapeutics based on the this compound scaffold.

Core Scaffold: this compound

The foundational structure of interest is this compound. This molecule features a pyridine ring substituted at the 2-position with a p-tolyl group and at the 3-position with a methyl group. While its primary applications appear to be in materials science, particularly in OLED and PLED materials, its structural motifs are present in biologically active molecules.[2][3]

MTT_Assay_Workflow cluster_workflow MTT Assay for Anticancer Activity A Cell Seeding in 96-well plate B Overnight Incubation A->B C Treatment with Pyridine Derivatives B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Addition of Solubilizing Agent F->G H Absorbance Reading G->H I IC50 Determination H->I

Figure 2: General workflow of the MTT assay for evaluating anticancer activity.

Comparative Analysis 2: Phosphodiesterase 4 (PDE4) Inhibition by 2,3-Disubstituted Pyridines

Another promising therapeutic area for 2,3-disubstituted pyridines is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. [4]Selective PDE4 inhibitors have potential applications in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Structure-Activity Relationship Insights

Studies on 2,3-disubstituted pyridine derivatives as PDE4 inhibitors have revealed the following SAR trends:

  • Substitution at the 2-Position: A lipophilic group at this position is generally favored for potent PDE4 inhibition.

  • Substitution at the 3-Position: The nature of the substituent at the 3-position can modulate both potency and pharmacokinetic properties. For example, the introduction of a hydroxyl group can lead to non-emetic compounds with preserved PDE4 inhibitory activity. [2]* Linker and Terminal Groups: The length and nature of any linker chain and the terminal functional groups are critical for optimizing activity and selectivity.

The following table presents data for a series of 2,3-disubstituted pyridines and their PDE4 inhibitory activity.

Compound ID2-Substituent3-SubstituentPDE4 IC50 (nM) [4]
1 3-Cyclopentyloxy-4-methoxyphenyl4-Pyridylmethyl1.2
2 3-Cyclopentyloxy-4-methoxyphenyl3-Pyridylmethyl2.5
3 3-Cyclopentyloxy-4-methoxyphenyl2-Pyridylmethyl6.8
Roflumilast (Reference Drug)0.8

Table 2: PDE4 Inhibitory Activity of 2,3-Disubstituted Pyridine Derivatives.

This data highlights the importance of the substitution pattern on the pyridine ring. While all three isomers show potent PDE4 inhibition, the 4-pyridylmethyl substituent at the 3-position (compound 1) confers the highest potency in this series.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

The inhibitory activity of compounds against PDE4 can be determined using a variety of in vitro assays, often employing purified recombinant enzymes. [5] Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: A solution of purified recombinant human PDE4 enzyme is prepared in an appropriate assay buffer. The substrate, cyclic adenosine monophosphate (cAMP), is also prepared in the same buffer.

  • Compound Preparation: The test compounds are dissolved in DMSO and serially diluted to a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the PDE4 enzyme to wells of a microplate containing the test compound and cAMP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This can be done using various methods, such as radioimmunoassay, fluorescence polarization, or enzyme-coupled colorimetric assays.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

PDE4_Inhibition_Assay cluster_assay In Vitro PDE4 Inhibition Assay Workflow A Prepare PDE4 Enzyme, cAMP, and Test Compounds B Incubate Enzyme with Test Compounds A->B C Initiate Reaction with cAMP B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Quantify cAMP or AMP E->F G Calculate % Inhibition and IC50 F->G

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just regulatory requirements; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3-Methyl-2-(p-tolyl)pyridine, grounded in established safety protocols and expert insights.

Foundational Knowledge: Hazard Assessment of this compound

Inferred Hazard Profile:

  • Flammability: Assumed to be a flammable liquid and vapor, similar to other pyridine derivatives.[1][2] Vapors may be heavier than air and can form explosive mixtures with air.[3]

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1][2] May cause irritation to the skin, eyes, and respiratory tract.[4][5] Prolonged or repeated exposure could potentially lead to effects on the central nervous system, liver, and kidneys.[6]

  • Environmental Hazard: This compound should not be released into the environment, as it may be harmful to aquatic life.[1][3]

Hazard ClassificationInferred RiskSupporting Evidence
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on 3-Methylpyridine.[2]
Acute Dermal Toxicity Category 3 or 4 (Toxic or Harmful in contact with skin)Based on 3-Methylpyridine and 2-amino-6-methylpyridine.[2][7]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Based on 3-Methylpyridine.[2]
Skin Corrosion/Irritation Category 1C or 2 (Causes severe skin burns or skin irritation)Based on 3-Methylpyridine and 4-Methyl-2-(p-tolyl)pyridine.[2][4]
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage or irritation)Based on 3-Methylpyridine and 4-Methyl-2-(p-tolyl)pyridine.[2][4]
Flammable Liquid Category 3 (Flammable liquid and vapor)Based on 3-Methylpyridine.[1][2]

Proactive Safety: Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory. The rationale is to create a comprehensive barrier against potential exposure routes.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. This dual protection is crucial to prevent splashes to the eyes and face.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of this compound should be done within a certified chemical fume hood.[2][8] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Immediate Response: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

For Small Spills (manageable by trained personnel):

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[1][2][3] Do not use combustible materials like paper towels.

  • Neutralize (with caution): For pyridine-based compounds, a dilute solution of a weak acid (e.g., acetic acid) can be used for neutralization after absorption. However, this should only be performed by personnel experienced with this procedure due to the potential for heat generation.

  • Collect and Package: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[2] Use non-sparking tools to prevent ignition of flammable vapors.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's safety protocols.

For Large Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the area, closing doors behind you to contain vapors.

  • Activate Emergency Systems: Activate the nearest fire alarm and/or contact your institution's emergency response team.

  • Provide Information: Be prepared to provide the emergency response team with the identity of the spilled chemical and any available safety information.

Systematic Segregation: Waste Collection and Storage

Proper segregation and storage of chemical waste are fundamental to safe disposal.

  • Waste Container: Use a designated, properly labeled, and sealable container for liquid waste containing this compound.[8] The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, oxidizing agents, and sources of ignition.[2][8] The storage area should have secondary containment.

Final Disposition: Approved Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Adherence to federal, state, and local regulations is mandatory.

Step-by-Step Disposal Workflow:

  • Waste Characterization: The waste must be characterized based on its composition and hazards. This information will be required by the disposal company.

  • Engage a Licensed Vendor: Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal vendor.

  • Packaging for Transport: The waste will be packaged for transport according to Department of Transportation (DOT) regulations. This is typically handled by the disposal vendor but ensure your internal storage practices facilitate this.

  • Manifesting: A hazardous waste manifest will be completed to track the waste from your facility to its final disposal site.

  • Disposal Method: The most common and environmentally sound method for disposing of organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.[9] This process destroys the chemical, converting it to less harmful substances.

Below is a decision-making workflow for the disposal of this compound.

G start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_waste Routine Waste: Collect in designated, labeled hazardous waste container. is_spill->routine_waste No small_spill Small Spill: Absorb with inert material, collect in labeled container. spill_size->small_spill Small large_spill Large Spill: Evacuate and call emergency response. spill_size->large_spill Large storage Store in a cool, dry, well-ventilated area away from incompatibles. small_spill->storage routine_waste->storage disposal_request Contact EHS to arrange for pickup by a licensed hazardous waste vendor. storage->disposal_request incineration Final Disposal: High-temperature incineration at a permitted facility. disposal_request->incineration

Disposal Decision Workflow

References

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A Senior Application Scientist's Guide to Handling 3-Methyl-2-(p-tolyl)pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 3-Methyl-2-(p-tolyl)pyridine. In our work, precision and safety are not merely procedural; they are the bedrock of reliable and reproducible science. This document moves beyond a simple checklist. It is designed to provide you, my fellow researchers, with the causal logic behind each safety recommendation, ensuring that every action you take in the lab is informed, deliberate, and secure. The protocols outlined here are built on a foundation of established chemical safety principles and data from structurally similar pyridine derivatives to ensure a conservative and robust safety posture.

Immediate Safety Briefing: At-A-Glance

Before handling this compound, internalize these core directives. This is your essential, non-negotiable safety framework.

  • Primary Hazard Concerns: This compound is presumed to be a significant irritant to the skin, eyes, and respiratory system. Based on data from analogous compounds, it should be treated as potentially harmful or toxic if ingested, inhaled, or absorbed through the skin.[1][2]

  • Primary Engineering Control: All handling, weighing, and solution preparation must be conducted within a certified chemical fume hood.[3][4]

  • Essential Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a fully-buttoned laboratory coat, and chemical-resistant gloves. Standard nitrile gloves may not be sufficient; consider more robust options like butyl rubber.[5]

  • Emergency Readiness: Ensure an emergency eyewash station and safety shower are immediately accessible and unobstructed.[2][3]

Hazard Profile and Risk Causality

Understanding the "why" fosters a proactive safety culture. While specific toxicological data for this compound is limited, its structure—a substituted pyridine—provides a strong basis for risk assessment. Pyridine and its derivatives are known for their systemic toxicity and irritant properties.[6]

  • Skin and Eye Corrosivity: Compounds like 3-Methylpyridine (3-Picoline) are classified as causing severe skin burns and eye damage.[1] The pyridine ring is a key contributor to this hazardous property. Therefore, we must assume a similar potential for this compound, making direct contact a primary exposure risk to mitigate.

  • Inhalation and Oral Toxicity: Pyridine derivatives can be toxic if inhaled and harmful if swallowed.[1] The volatility of similar small molecules suggests that vapors can be generated, especially if heated. Handling this solid compound could also generate dust. The primary engineering control—the chemical fume hood—is not just a suggestion; it is a critical barrier to prevent respiratory and inadvertent oral exposure.

  • Flammability: Many pyridine-based compounds are flammable liquids.[3][7] While this compound is a solid, it is combustible. Therefore, ignition sources must be rigorously controlled in the handling and storage environment.

Operational Protocol: From Storage to Disposal

This section provides a self-validating, procedural workflow. Each step is designed to contain the chemical, protect the operator, and ensure the integrity of your research.

Engineering Controls: Your First Line of Defense

Personal protective equipment is your last line of defense, not your first. The environment in which you work is the most critical safety factor.

  • Chemical Fume Hood: All manipulations of this compound must occur within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure.[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps dilute any fugitive emissions that might escape primary containment.[7]

  • Emergency Equipment: The location of eyewash stations and safety showers must be known and verified to be operational before any work begins.[2]

Personal Protective Equipment (PPE) Selection

The selection of PPE is a direct response to the identified hazards. The following table summarizes the required equipment.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Safety GogglesProvides a seal around the eyes to protect against splashes and dust. Must meet ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles if there is a significant splash risk.[3]
Skin (Hands) Chemical-Resistant GlovesStandard nitrile gloves are not recommended due to potential rapid breakthrough. Butyl rubber or Polyvinyl Alcohol (PVA) gloves offer superior protection against pyridine-like compounds.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a recommended best practice.
Skin (Body) Laboratory CoatMust be fully buttoned to protect the torso and arms. Choose a coat made of appropriate, low-flammability material. Do not wear lab coats outside of the laboratory.[5]
Respiratory NIOSH/MSHA Approved RespiratorNot required for routine handling within a certified fume hood. A respirator (e.g., an air-purifying respirator with organic vapor cartridges) may be necessary for large spills or failure of engineering controls.[3]

The logical workflow for PPE selection should be ingrained in your pre-experimental planning.

PPE_Workflow cluster_prep Pre-Analysis cluster_controls Control Implementation cluster_ppe PPE Ensemble Risk_Assessment Assess Hazards (Irritant, Toxic, Flammable) Eng_Controls Primary Control: Chemical Fume Hood Risk_Assessment->Eng_Controls Dictates SDS_Review Review SDS of Analogous Compounds SDS_Review->Risk_Assessment Informs PPE_Selection Select PPE based on Residual Risk Eng_Controls->PPE_Selection Defines Eyes Chemical Goggles (EN166) PPE_Selection->Eyes Hands Butyl Rubber Gloves (Check Chart) PPE_Selection->Hands Body Lab Coat (Buttoned) PPE_Selection->Body

Figure 1: PPE selection workflow for handling hazardous chemicals.
Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, don all required PPE as specified above. Confirm the fume hood sash is at the appropriate working height.

  • Weighing: Conduct all weighing operations on a balance placed inside the chemical fume hood. Use anti-static weigh boats or liners to minimize dust generation.

  • Transfers: When transferring the solid, use a spatula or other appropriate tool. Avoid scooping actions that could create airborne dust. If making a solution, add the solid slowly to the solvent to prevent splashing.

  • During Reaction: Keep all containers tightly sealed when not in immediate use. If the reaction requires heating, perform this within the fume hood and use appropriate temperature controls (e.g., a heating mantle with a controller) to prevent overheating and vapor release.

  • Post-Handling: After handling is complete, wipe down the work surface inside the fume hood with an appropriate decontaminating solvent. Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after the procedure is complete, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory area.[7]

Handling_Workflow Start Start: Don PPE Retrieve Retrieve Chemical from Storage Start->Retrieve Fume_Hood Enter Chemical Fume Hood Retrieve->Fume_Hood Weigh Weigh Solid Fume_Hood->Weigh Transfer Transfer / Dissolve Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Work Surface Reaction->Decontaminate Waste Dispose of Gloves & Contaminated Items Decontaminate->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash End End of Procedure Wash->End

Figure 2: Step-by-step workflow for handling this compound.

Emergency and Disposal Plans

Preparation prevents panic. Know these procedures before you begin.

Emergency Response
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using the safety shower if the area of contact is large.[3][5] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (if trained to do so).[2] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[1]

  • Spill: For a small spill within the fume hood, use an inert absorbent material like vermiculite or sand to contain it.[2][4] Carefully sweep or scoop the material into a designated, labeled hazardous waste container. For a large spill, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[5]

Disposal Plan

Chemical waste is a direct reflection of our work; manage it with the same precision.

  • Waste Collection: All waste contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealable hazardous waste container.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5] Follow all institutional and regulatory guidelines for waste pickup and disposal. Do not pour any amount of this chemical or its solutions down the drain.

By adhering to these protocols, you are not just following rules; you are upholding the highest standards of scientific practice, ensuring your safety, the safety of your colleagues, and the integrity of your invaluable work.

References

  • Fisher Scientific. (2012-04-16). Safety Data Sheet for 3-Picoline.

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.

  • BenchChem. (2025). Personal protective equipment for handling 3-Methyl-2-(4-nitrophenyl)pyridine.

  • MilliporeSigma. (2025-11-06). Safety Data Sheet for 2-amino-6-methylpyridine.

  • ECHEMI. 3-Methylpyridine SDS, 108-99-6 Safety Data Sheets.

  • Sigma-Aldrich. (2025-08-05). Safety Data Sheet for Pyridine.

  • Loba Chemie. (2015-04-09). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%.

  • TCI Chemicals. (2018-10-03). Safety Data Sheet for 4-Methyl-2-(p-tolyl)pyridine.

  • BLDpharm. This compound Safety Information.

  • NICNAS. (2015-09-01). Pyridine, alkyl derivatives: Human health tier II assessment.

  • MilliporeSigma. (2025-11-06). Safety Data Sheet for a Pyridine Derivative.

  • Labsolu. 3-Methyl-2-p-tolylpyridine.

  • Jubilant Ingrevia Limited. 3-(Hydroxymethyl)pyridine Safety Data Sheet.

  • Tokyo Chemical Industry. 4-Methyl-2-(p-tolyl)pyridine Safety & Regulations.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.